Technical Documentation Center

4-Methoxypiperidin-3-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxypiperidin-3-amine dihydrochloride
  • CAS: 2193065-67-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methoxypiperidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methoxypiperidin-3-amine dihydrochloride, a substituted piperidine derivative of signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxypiperidin-3-amine dihydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] This document details the compound's identification, including its CAS Number, physicochemical characteristics, plausible synthetic pathways, and key applications. Furthermore, it outlines essential analytical methodologies for characterization and robust protocols for safe handling, storage, and disposal, designed to meet the rigorous standards of research and development professionals.

Compound Identification and Structure

4-Methoxypiperidin-3-amine and its dihydrochloride salt are heterocyclic building blocks valuable for introducing a constrained, yet polar, three-dimensional scaffold into target molecules. The presence of a basic amine and a methoxy group offers multiple points for synthetic elaboration, making it a versatile intermediate.[2]

  • Systematic Name: 4-Methoxypiperidin-3-amine dihydrochloride

  • Synonyms: 3-Amino-4-methoxypiperidine dihydrochloride

  • CAS Number: While a specific CAS number for the dihydrochloride salt is not consistently cited, the parent compound, 4-Amino-3-methoxypiperidine , is registered under CAS Number 156970-92-2 . It is common for hydrochloride salts not to have a unique CAS identifier from the parent amine.

Chemical Structure

The structure combines a piperidine ring with an amine group at the 3-position and a methoxy group at the 4-position. The dihydrochloride salt form involves the protonation of both the ring nitrogen and the 3-amino group.

Caption: Chemical structure of 4-Methoxypiperidin-3-amine dihydrochloride.

Physicochemical Properties

A summary of the key properties for the parent amine is provided below. The dihydrochloride salt will exhibit higher water solubility and a higher melting point.

PropertyValueSource(s)
CAS Number 156970-92-2 (Parent Compound)N/A
Molecular Formula C₆H₁₄N₂O (Parent) / C₆H₁₆Cl₂N₂O (Dihydrochloride)N/A
Molecular Weight 130.19 g/mol (Parent) / 203.11 g/mol (Dihydrochloride)N/A
Appearance Typically an off-white to brown solid[3]
Solubility The dihydrochloride salt is expected to be soluble in water and methanol.[4]
Storage Temperature 2-8°C, under an inert atmosphere[3]

Synthesis and Manufacturing Insights

Representative Synthetic Pathway

A plausible synthesis strategy begins with a protected 4-piperidone, introducing the required functionalities sequentially. The choice of protecting groups, particularly for the ring nitrogen (e.g., Boc or Cbz), is critical to prevent side reactions and direct the regiochemistry of subsequent steps.

Causality Behind Experimental Choices:

  • N-Protection: An N-Boc (tert-butyloxycarbonyl) group is often preferred for its stability under various reaction conditions and its straightforward removal with acid, which is compatible with the final salt formation.

  • Hydroxylation & Methoxylation: Introduction of the oxygen functionality at the 4-position can be achieved, followed by methylation (e.g., using Williamson ether synthesis with methyl iodide and a base like sodium hydride).

  • Amination: The introduction of the amino group at the C-3 position is the most challenging step. A common strategy involves converting the C-3 position to an oxime, followed by reduction. This method often yields a mixture of diastereomers that may require chromatographic separation.

  • Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group using a strong acid, such as hydrochloric acid in dioxane or methanol. This concurrently forms the desired dihydrochloride salt, which often aids in purification by crystallization.[6]

G start N-Boc-4-Piperidone step1 α-Functionalization (e.g., Bromination) start->step1 intermediate1 N-Boc-3-bromo-4-piperidone step1->intermediate1 step2 Nucleophilic Substitution (CH₃O⁻Na⁺) intermediate1->step2 intermediate2 N-Boc-3-methoxy-4-piperidone step2->intermediate2 step3 Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) intermediate2->step3 intermediate3 N-Boc-4-methoxy piperidin-3-amine step3->intermediate3 step4 Deprotection / Salt Formation (HCl in Dioxane) intermediate3->step4 end 4-Methoxypiperidin-3-amine dihydrochloride step4->end

Caption: Representative synthetic workflow for 4-Methoxypiperidin-3-amine dihydrochloride.

Applications in Drug Discovery and Research

The 3-amino-4-methoxypiperidine scaffold is a valuable building block in drug discovery for several reasons:

  • Structural Rigidity and 3D Shape: The piperidine ring provides a defined three-dimensional geometry, which can be crucial for precise binding to biological targets like enzyme active sites or protein-protein interfaces.[7]

  • Modulation of Physicochemical Properties: The amino and methoxy groups allow for fine-tuning of properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity. The basic nitrogen atoms can improve aqueous solubility and serve as anchors for salt formation.[1]

  • Key Pharmacophore Element: Substituted aminopiperidines are key components in a wide range of therapeutic agents. For instance, (R)-3-aminopiperidine is a critical intermediate in the synthesis of DPP-IV inhibitors like Alogliptin, which are used to treat type 2 diabetes.[8][9] The structural motif is also found in kinase inhibitors for oncology and agents targeting the central nervous system.[1]

Potential Research Applications:

  • Fragment-Based Screening: As a fragment, it can be used to identify initial hits against novel protein targets.

  • Lead Optimization: It can be incorporated into existing lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to explore new binding interactions.[1]

  • Scaffold for Combinatorial Libraries: The amine handle allows for easy derivatization to create libraries of related compounds for high-throughput screening.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-Methoxypiperidin-3-amine dihydrochloride. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include multiplets for the piperidine ring protons, a singlet for the methoxy (-OCH₃) group, and broad signals for the amine protons (-NH₃⁺). The integration of these signals confirms the proton count.[10][11]

    • ¹³C NMR: Shows distinct signals for each unique carbon atom, including the five carbons of the piperidine ring and the methoxy carbon. This confirms the carbon skeleton of the molecule.[12]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the parent compound. Electrospray ionization (ESI) in positive mode would typically show a parent ion [M+H]⁺ corresponding to the free amine (C₆H₁₄N₂O).[13]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key absorbances would include broad N-H stretching bands for the ammonium salts, C-H stretching for the aliphatic and methoxy groups, and C-O stretching for the ether linkage.[12]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of water/acetonitrile containing an acidic modifier (like TFA or formic acid) is typically used. Purity is assessed by the area percentage of the main peak detected by a UV or mass spectrometric detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity of MS, making it a powerful tool for both purity analysis and the identification of trace impurities.[13]

Safety, Handling, and Storage Protocols

As a bifunctional amine hydrochloride salt, this compound requires careful handling to mitigate potential hazards. The following protocols are based on guidelines for similar chemical classes.[14][15]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure an eyewash station and safety shower are readily accessible.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves prior to use.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

Safe Handling and Storage Workflow

This workflow ensures a self-validating system of safety from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Spill & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Conduct Risk Assessment prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 h1 Work in Chemical Fume Hood prep3->h1 h2 Weigh Compound Carefully (Avoid Dust Generation) h1->h2 h3 Use Compatible Spatulas (e.g., non-sparking) h2->h3 h4 Keep Container Tightly Closed When Not in Use h3->h4 s1 Store at 2-8°C h4->s1 d1 Spill: Absorb with Inert Material h4->d1 s2 Store in a Dry, Well-Ventilated Area s1->s2 s3 Keep Away from Strong Bases and Oxidizing Agents s2->s3 d2 Waste: Dispose via Licensed Chemical Waste Contractor d1->d2 d3 Follow all Local & National Regulations d2->d3

Caption: Safe handling workflow for 4-Methoxypiperidin-3-amine dihydrochloride.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash the skin with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

4-Methoxypiperidin-3-amine dihydrochloride represents a valuable and versatile chemical building block for the modern medicinal chemist. Its distinct three-dimensional structure, combined with strategically placed functional groups, provides a robust scaffold for the synthesis of novel therapeutic agents. Understanding its synthesis, analytical profile, and, most importantly, its safe handling, is paramount for its effective and responsible use in the laboratory. This guide provides the foundational knowledge for researchers to leverage the potential of this compound in advancing drug discovery programs.

References

  • Google Patents. (n.d.). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Retrieved from [Link]

  • Gil, L. F., et al. (2014). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine. Retrieved from [Link]

  • Dayang Chem. (n.d.). 4-Amino-1-(3-methoxypropyl)piperidine. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Retrieved from [Link]

  • A&A Pharmachem. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • A&A Pharmachem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Inskai pharma. (n.d.). (R)-3-aminopiperidine dihydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • ChemBK. (2024). piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopiperidine dihydrochloride. PubChem Compound Summary for CID 24721308. Retrieved from [Link]

  • Veeprho. (n.d.). (R)-3-Aminopiperidine Dihydrochloride | CAS 334618-23-4. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-(-)-3-Aminopiperidine dihydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

The 3-Amino-4-methoxypiperidine Scaffold: A Technical Guide for Drug Discovery

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to confer favorable pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and provide a versatile, three-dimensional scaffold for engaging with biological targets.[1][2][3] Its saturated, heterocyclic structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions within protein binding pockets. This guide provides an in-depth technical overview of the 3-amino-4-methoxypiperidine scaffold, a key building block for the development of novel therapeutics. While direct, extensive literature on 3-Amino-4-methoxypiperidine dihydrochloride is not widely available, the significance of its protected precursors in the synthesis of advanced pharmaceutical intermediates is noteworthy.[4][5] This guide will focus on the synthesis, characterization, and potential applications of this valuable scaffold, with a particular emphasis on its N-Boc protected form.

Physicochemical Properties and Stereochemical Considerations

The 3-amino-4-methoxypiperidine scaffold possesses key structural features that make it an attractive component in drug design. The presence of a basic amino group at the 3-position and a methoxy group at the 4-position introduces opportunities for hydrogen bonding and polar interactions. The stereochemistry at the C3 and C4 positions is a critical determinant of biological activity, as the relative orientation of the amino and methoxy groups will dictate how the molecule presents itself to its biological target. The cis and trans diastereomers can exhibit significantly different pharmacological profiles.

PropertyDescriptionSignificance in Drug Discovery
Basicity (pKa) The amino group at C3 and the piperidine nitrogen are basic centers.Influences solubility, cell permeability, and the ability to form ionic interactions with acidic residues in protein targets.
Lipophilicity (LogP) The methoxy group contributes to the overall lipophilicity of the scaffold.Affects absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bonding The amino group can act as a hydrogen bond donor, while the methoxy oxygen and the piperidine nitrogen can act as acceptors.Crucial for target binding affinity and specificity.
Stereoisomerism The presence of chiral centers at C3 and C4 gives rise to multiple stereoisomers.Different stereoisomers can have distinct biological activities and metabolic fates.

Synthesis of the 3-Amino-4-methoxypiperidine Scaffold

The synthesis of substituted piperidines, particularly with control over stereochemistry, is a well-established area of organic chemistry.[6][7] For the 3-amino-4-methoxypiperidine scaffold, a key intermediate is the N-Boc protected version, tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate.[8] A representative synthetic approach is outlined in a patent for the preparation of peptidylarginine deiminase (PAD) inhibitors.[4][5]

Experimental Protocol: Synthesis of tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate

This protocol is adapted from methodologies described in patent literature.[4][5]

Step 1: Starting Material Preparation

The synthesis typically commences from a suitable starting material, which can be a commercially available substituted piperidine or a precursor that allows for the introduction of the required functional groups.

Step 2: Introduction of Functional Groups and Cyclization

A multi-step synthesis is generally required to introduce the amino and methoxy groups with the desired stereochemistry. This can involve steps such as epoxidation, ring-opening reactions, and functional group interconversions.

Step 3: Boc Protection and Final Product Formation

The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. The resulting tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate is often used directly in subsequent synthetic steps.[4]

Synthesis_Workflow Start Appropriate Starting Material Step1 Multi-step Functionalization (e.g., epoxidation, ring-opening) Start->Step1 Step2 Introduction of Amino and Methoxy Groups Step1->Step2 Step3 N-Boc Protection Step2->Step3 End tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate Step3->End

Caption: Synthetic workflow for the preparation of the N-Boc protected 3-amino-4-methoxypiperidine scaffold.

Analytical Characterization

The structural elucidation and purity assessment of the 3-amino-4-methoxypiperidine scaffold and its derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the methoxy group protons, and the protons of the Boc protecting group (if present). The coupling constants between the protons at C3 and C4 can provide information about their relative stereochemistry (cis or trans).
¹³C NMR Resonances for all carbon atoms in the molecule, including the piperidine ring carbons, the methoxy carbon, and the carbons of the Boc group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound, which confirms its molecular weight. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amino group, C-H stretches of the alkyl and methoxy groups, and the C=O stretch of the carbamate in the Boc-protected derivative.

Applications in Drug Discovery

The 3-amino-4-methoxypiperidine scaffold is a valuable building block in the synthesis of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for enzymes such as peptidylarginine deiminases (PADs).[4][5] PADs are implicated in various inflammatory and autoimmune diseases, making them attractive therapeutic targets.

The strategic incorporation of the 3-amino-4-methoxypiperidine moiety allows for the fine-tuning of a drug candidate's properties, including its potency, selectivity, and pharmacokinetic profile. The amino group can serve as a key interaction point with the target protein, while the methoxy group can influence solubility and metabolic stability.

Applications Scaffold 3-Amino-4-methoxypiperidine Scaffold Properties Favorable Physicochemical and Stereochemical Properties Scaffold->Properties Applications Applications in Drug Discovery Properties->Applications PAD Peptidylarginine Deiminase (PAD) Inhibitors Applications->PAD Other Other Potential Therapeutic Targets Applications->Other

Caption: The role of the 3-amino-4-methoxypiperidine scaffold in drug discovery.

Conclusion and Future Perspectives

The 3-amino-4-methoxypiperidine scaffold represents a significant and versatile building block for medicinal chemists. Its synthesis, while requiring careful control of stereochemistry, provides access to a rich chemical space for the development of novel therapeutics. The demonstrated application of this scaffold in the synthesis of enzyme inhibitors highlights its potential in addressing a range of diseases. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this and related piperidine scaffolds, as well as the exploration of their utility against a broader array of biological targets.

References

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623. Available at: [Link]

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389–405. Available at: [Link]

  • Plati, J. T., et al. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 34(9), 2743–2751. Available at: [Link]

  • Google Patents. (2022). Inhibitors of peptidylarginine deiminases (WO2022140428A2).
  • Madras, B. K., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(2), 233–246. Available at: [Link]

  • Flores, D. M., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. Available at: [Link]

  • Google Patents. (2022). Inhibitors of peptidylarginine deiminases (US20220227787A1).
  • Chem-Impex. 3-Amino-4-methoxypyridine. Available at: [Link]

  • Appretech Scientific Limited. SiteMap. Available at: [Link]

  • Google Patents. (2015). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method (CN103865964A).
  • Chem-Impex. 4-Hydroxypiperidine. Available at: [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Available at: [Link]

  • Google Patents. (2017). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine (CN106432059A).
  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • SciELO South Africa. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available at: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

Sources

Foundational

cis-4-Methoxypiperidin-3-amine vs trans-isomer properties

An In-Depth Technical Guide to the Stereoisomers of 4-Methoxypiperidin-3-amine: A Comparative Analysis of cis and trans Properties Introduction The piperidine scaffold is a cornerstone of modern medicinal chemistry, pres...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of 4-Methoxypiperidin-3-amine: A Comparative Analysis of cis and trans Properties

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. Within this class of molecules, the stereochemical arrangement of substituents is not a trivial detail—it is a critical determinant of a compound's pharmacological profile, dictating everything from target affinity and selectivity to metabolic stability and off-target effects.

This guide focuses on the 3-amino-4-methoxypiperidine core, a structure that combines a key basic nitrogen atom, crucial for salt formation and hydrogen bonding, with a hydrogen bond-accepting methoxy group. The relative orientation of these two functional groups gives rise to two diastereomers: cis-4-Methoxypiperidin-3-amine and trans-4-Methoxypiperidin-3-amine. While specific comparative data for these exact isomers is not abundant in public literature, this guide will leverage established principles of stereochemistry, conformational analysis, and data from closely related analogs to provide a comprehensive technical overview for researchers in drug development. We will explore the profound impact of this simple stereochemical difference on synthesis, physicochemical properties, analytical characterization, and, ultimately, biological function.

Stereochemistry and Conformational Analysis: The Structural Foundation of Functional Difference

The fundamental difference between the cis and trans isomers lies in the spatial relationship between the amine and methoxy substituents on the piperidine ring. This seemingly minor variation dictates the molecule's preferred shape and how it presents its pharmacophoric features to a biological target.

  • trans-isomer : In the trans configuration, the substituents are on opposite sides of the piperidine ring. This arrangement allows the molecule to adopt a stable chair conformation where both the C3-amine and C4-methoxy groups occupy equatorial positions. This diequatorial conformation minimizes steric strain and is therefore highly favored, making the trans isomer conformationally rigid.

  • cis-isomer : In the cis configuration, the substituents are on the same side of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial. This results in a conformational equilibrium between two chair forms. The equilibrium will favor the conformer that places the bulkier or more sterically demanding group in the equatorial position to minimize unfavorable 1,3-diaxial interactions.

The consequence is that the trans isomer presents its functional groups at a relatively fixed, diequatorial distance and vector, whereas the cis isomer is a more flexible molecule existing as an equilibrium of two distinct shapes.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_eq Diequatorial (Favored) trans_ax Diaxial (Disfavored) trans_eq->trans_ax Ring Flip cis_eq_ax Axial-Equatorial cis_ax_eq Equatorial-Axial cis_eq_ax->cis_ax_eq Conformational Equilibrium start 4-Methoxypiperidin-3-amine start->trans_eq trans start->cis_eq_ax cis

Caption: Conformational preferences of cis and trans isomers.

Stereoselective Synthesis Strategies

Achieving stereocontrol is the central challenge in synthesizing the desired isomer. While a definitive published route for this specific molecule is elusive, established methodologies for analogous 3,4-disubstituted piperidines provide a clear blueprint. A common and effective strategy involves the regio- and stereoselective ring-opening of a piperidine-based epoxide.

Experimental Protocol: Proposed Synthesis via Epoxide Ring-Opening

This protocol outlines a general, plausible approach. The key to directing the stereochemistry lies in the choice of nucleophile and reaction conditions for the epoxide opening.

  • N-Protection and Olefin Formation: Start with a commercially available N-protected 4-piperidone (e.g., N-Boc-4-piperidone). Convert the ketone to an olefin, for instance, via a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the double bond that will become the site of functionalization.

  • Epoxidation: Treat the resulting N-protected 4-methylenepiperidine with an epoxidizing agent like m-CPBA to form the corresponding epoxide.

  • Stereoselective Epoxide Opening (The Key Step):

    • For the trans isomer: The use of certain catalysts, such as lithium perchlorate, can activate the epoxide ring and direct nucleophilic attack at the C4 position.[2] Nucleophilic attack by an amine or an amine equivalent would proceed with inversion of stereochemistry, leading to the trans product.

    • For the cis isomer: A common strategy involves opening the epoxide with an azide nucleophile (e.g., sodium azide), which is small and can be highly regioselective.[3] The resulting azide-alcohol intermediate can then undergo further chemistry. The attack often proceeds via a trans-diaxial opening of the epoxide, which, after conformational ring-flipping, results in a cis-diequatorial-like product.

  • Functional Group Interconversion & Deprotection:

    • If an azide was used, it must be reduced to the primary amine (e.g., via hydrogenation with Pd/C or Staudinger reaction).

    • The hydroxyl group would then be converted to the methoxy ether (e.g., using Williamson ether synthesis with methyl iodide and a base like NaH).

    • Finally, the N-protecting group (e.g., Boc) is removed under appropriate conditions (e.g., TFA or HCl).

G A N-Protected 4-Piperidone B Olefin Formation A->B C Epoxidation B->C D N-Protected Epoxide Intermediate C->D E Stereoselective Ring Opening D->E F_cis cis-Azido Alcohol E->F_cis NaN3 F_trans trans-Amino Alcohol E->F_trans Amine/LiClO4 G_cis cis-Amino Alcohol F_cis->G_cis Reduction H_cis cis-Amino Ether G_cis->H_cis Methylation I Deprotection H_cis->I G_trans trans-Amino Ether F_trans->G_trans Methylation G_trans->I J Final Isomer Product I->J

Caption: General synthetic workflow for stereoisomer synthesis.

Comparative Physicochemical Properties (Predicted)

The stereochemical arrangement directly influences intermolecular and intramolecular forces, leading to predictable differences in key physicochemical properties.

Propertycis-4-Methoxypiperidin-3-aminetrans-4-Methoxypiperidin-3-amineRationale
Intramolecular H-Bonding PossibleNot PossibleThe cis arrangement allows the amine's N-H to form a hydrogen bond with the methoxy oxygen, creating a pseudo-six-membered ring. This is sterically impossible for the trans isomer.
Polarity / Dipole Moment Potentially LowerPotentially HigherThe ability to form an intramolecular H-bond can reduce the external dipole moment of the cis isomer. The trans isomer's functional groups point in opposite directions, potentially leading to a larger net dipole moment depending on the exact conformation.
Boiling Point Likely LowerLikely HigherStrong intermolecular hydrogen bonding increases the boiling point.[4] By satisfying one of its hydrogen bond donors internally, the cis isomer has less capacity for intermolecular hydrogen bonding compared to the trans isomer, which can only engage in intermolecular bonding.
Aqueous Solubility Likely LowerLikely HigherSolubility in water depends on the ability to form hydrogen bonds with water. The trans isomer, with its functional groups fully available for external hydrogen bonding, is predicted to be more soluble than the cis isomer, which "masks" some of its polarity via intramolecular interactions.[5]
pKa of the Amine Potentially HigherPotentially LowerThe pKa could be subtly affected. The intramolecular H-bond in the cis isomer might increase electron density on the nitrogen, making it slightly more basic (higher pKa). Conversely, the electron-withdrawing effect of the methoxy group might be transmitted differently in the two geometries. This effect is likely small and requires experimental verification.

Analytical Characterization: Distinguishing the Isomers

Unambiguous identification of the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy

The key to distinguishing the isomers lies in the vicinal coupling constant (³J) between the protons at C3 and C4 (H3 and H4). This value is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus equation.

  • For the trans isomer: In its favored diequatorial conformation, the H3 and H4 protons are both axial. The dihedral angle between them is approximately 180°. This anti-periplanar relationship results in a large coupling constant, typically in the range of 10-13 Hz .[6]

  • For the cis isomer: In either of its chair conformations, one proton will be axial and the other equatorial. This synclinal (or gauche) relationship corresponds to a dihedral angle of roughly 60°. This results in a small coupling constant, typically in the range of 3-6 Hz .[6][7]

Therefore, a simple inspection of the multiplicity of the H3 and H4 signals in the ¹H NMR spectrum provides a definitive assignment of the relative stereochemistry.

Chromatographic Separation

Both the cis and trans isomers are chiral and will be synthesized as racemic mixtures unless an asymmetric synthesis is employed. To separate the individual enantiomers (e.g., (3R,4S)-cis from (3S,4R)-cis), chiral chromatography is required.

  • Methodology: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method.[8] CSPs, such as those based on crown ethers or cyclodextrins, create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times.[9][10]

  • Protocol Considerations: Method development would involve screening various CSPs and mobile phases. For basic amines, a mobile phase containing a small amount of an acidic modifier is often used to ensure good peak shape.[11]

Pharmacological and Drug Development Implications

The distinct three-dimensional structures of the cis and trans isomers mean they are, from a biological perspective, entirely different molecules. The spatial arrangement of the amine (H-bond donor) and the methoxy group (H-bond acceptor/lipophilic feature) constitutes a specific pharmacophore.

  • Target Affinity and Selectivity: A receptor's binding pocket is a precisely shaped, chiral environment. The trans isomer might fit perfectly, leading to high affinity, while the cis isomer may be unable to adopt the correct conformation to bind, resulting in low or no activity. This difference in fit is the basis of stereospecific drug action.

  • Metabolism: The accessibility of the functional groups to metabolic enzymes (e.g., Cytochrome P450s) will differ. One isomer might be rapidly metabolized while the other is stable, leading to dramatic differences in pharmacokinetic profiles and duration of action.

  • Off-Target Activity: Similarly, one isomer might bind to an unintended target, causing side effects, while the other isomer is "clean." Isolating the single, active, and safe stereoisomer (the "eutomer") is a fundamental goal of modern drug development.

Conclusion

The distinction between cis- and trans-4-Methoxypiperidin-3-amine is a clear illustration of the central role of stereochemistry in chemical and biological sciences. While they share the same molecular formula and connectivity, their different three-dimensional architectures lead to distinct and predictable properties. The trans isomer is a conformationally rigid molecule expected to be more polar and have a higher boiling point, while the more flexible cis isomer can engage in intramolecular hydrogen bonding, altering its physical characteristics. These structural differences can be definitively confirmed using NMR spectroscopy by measuring the H3-H4 coupling constant. For drug development professionals, understanding and controlling this stereochemistry is paramount, as it is the key to unlocking the desired therapeutic profile while minimizing unwanted metabolic liabilities and off-target effects.

References

Sources

Exploratory

Technical Guide on (R)-3-Piperidinamine Dihydrochloride

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Executive Summary Initial inquiries into the specific molecule 4-Methoxy-3-piperidinamine dihydrochloride revealed a notable lack...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

Initial inquiries into the specific molecule 4-Methoxy-3-piperidinamine dihydrochloride revealed a notable lack of documentation in established chemical literature and commercial databases. To provide a valuable and technically grounded resource, this guide has been pivoted to focus on a closely related and highly significant chiral building block: (R)-3-Piperidinamine dihydrochloride (CAS: 334618-23-4) . This compound is a critical intermediate in the synthesis of several modern pharmaceuticals, most notably Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type II diabetes.[1][2] This guide offers an in-depth examination of its chemical properties, large-scale synthesis considerations, comprehensive analytical characterization protocols, and established applications, serving as a vital resource for professionals in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal core for targeting complex biological receptors. When chirality is introduced, as in (R)-3-Piperidinamine, the synthetic utility is magnified, allowing for the development of highly specific and potent drugs with improved therapeutic windows.

(R)-3-Piperidinamine dihydrochloride has emerged as a key intermediate of significant commercial and therapeutic interest. It serves as the foundational chiral amine for the synthesis of gliptins, such as Alogliptin and Linagliptin, which are cornerstone therapies for managing type II diabetes.[2][3] The precise stereochemistry of the (R)-enantiomer is crucial for the pharmacological activity of these inhibitors. Therefore, robust methods for its synthesis and stringent control over its chemical and enantiomeric purity are paramount for successful drug development and manufacturing.

Core Molecular and Physical Properties

The accurate characterization of a starting material is the bedrock of reproducible and scalable synthesis. The fundamental properties of (R)-3-Piperidinamine dihydrochloride are summarized below.

PropertyValueSource(s)
Chemical Name (R)-3-Piperidinamine dihydrochloride[4]
Synonyms (R)-(-)-3-Aminopiperidine dihydrochloride, (3R)-3-Piperidinamine Dihydrochloride[5]
CAS Number 334618-23-4[4][5]
Molecular Formula C₅H₁₂N₂ · 2HCl (or C₅H₁₄Cl₂N₂)[5]
Molecular Weight 173.08 g/mol [4][5]
Appearance White to off-white or light yellow solid/powder[6]
Melting Point 190 - 195 °C; 206.0 to 210.0 °C[6]
Purity (Typical) ≥97.0%
Solubility Soluble in water[6]
Sensitivity Hygroscopic

Synthesis and Manufacturing Principles

The industrial-scale production of a chiral amine like (R)-3-Aminopiperidine requires a synthetic route that is not only high-yielding but also stereoselective and economically viable. While multiple routes exist, a common and effective strategy involves the reduction of a chiral precursor.

One well-documented approach involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride.[1][7] This method is advantageous as it builds the chiral center into a cyclic amide precursor, which can then be reduced to the desired amine.

Key Causality in Synthesis:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is often selected for the reduction of the amide in (R)-3-aminopiperidin-2-one.[1] Its high reactivity is necessary to reduce the stable amide functional group. The choice of an aggressive reductant like LiAlH₄ necessitates stringent process controls, particularly regarding solvent (anhydrous THF is typical) and temperature management to ensure safety and prevent side reactions.

  • Stereochemical Control: The stereocenter is established before the reduction step. This is a common strategy in asymmetric synthesis, as creating the chiral center via methods like enzymatic resolution or asymmetric hydrogenation on an earlier intermediate is often more efficient than resolving the final product.

  • Salt Formation: The final product is isolated as a dihydrochloride salt. This is a critical step for practicality. The free amine is a volatile, potentially air-sensitive oil. Converting it to the crystalline dihydrochloride salt dramatically improves its stability, shelf-life, and handling characteristics, making it a non-hygroscopic solid that is easier to weigh and dispense accurately in a manufacturing environment.[6]

G cluster_0 Upstream Synthesis cluster_1 Final Reduction & Isolation Start (R)-2,5-Diaminopentanoic Acid HCl Intermediate1 Esterification & Cyclization Start->Intermediate1  Methanol,  Acetyl Chloride Intermediate2 (R)-3-Aminopiperidin-2-one HCl Intermediate1->Intermediate2 Reduction Amide Reduction Intermediate2->Reduction  LiAlH₄,  THF Isolation (R)-3-Aminopiperidine (Free Base) Reduction->Isolation Salt_Formation Salt Formation Isolation->Salt_Formation  Conc. HCl Final_Product (R)-3-Piperidinamine 2HCl Salt_Formation->Final_Product

Caption: Conceptual workflow for the synthesis of (R)-3-Piperidinamine 2HCl.

Analytical Characterization: A Self-Validating Protocol

Ensuring the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of (R)-3-Piperidinamine dihydrochloride is non-negotiable for its use in GMP (Good Manufacturing Practice) environments. A multi-pronged analytical approach is required.

Step-by-Step Analytical Workflow
  • Identity Confirmation (NMR & Mass Spectrometry):

    • Protocol: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra. Separately, prepare a dilute solution in methanol/water for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Causality: ¹H and ¹³C NMR spectroscopy provide an unambiguous fingerprint of the molecule's carbon-hydrogen framework, confirming its core structure. ESI-MS is used to verify the molecular weight of the free base cation, providing definitive confirmation of the molecular formula.

  • Purity Assessment (HPLC-UV/CAD):

    • Protocol: Use a reverse-phase C18 HPLC column. Since the analyte lacks a strong UV chromophore, detection can be achieved via a Charged Aerosol Detector (CAD) or by pre-column derivatization with a UV-active agent like benzoyl chloride.[8][9][10]

    • Causality: HPLC separates the main compound from any process-related impurities. A CAD is a near-universal detector that provides a more uniform response for non-chromophoric compounds than low-wavelength UV. Derivatization is an alternative that allows for highly sensitive detection using standard UV detectors.[8]

  • Enantiomeric Excess (e.e.) Determination (Chiral HPLC):

    • Protocol: This is the most critical test. The amine must be derivatized to enable separation and detection. A common derivatizing agent is p-toluenesulfonyl chloride (PTSC).[11] The derivatized sample is then injected onto a specialized chiral column (e.g., Chiralpak AD-H).[11] The mobile phase is typically a polar organic solvent like ethanol.

    • Causality: The two enantiomers, (R) and (S), have identical physical properties and cannot be separated on a standard HPLC column. A chiral stationary phase provides a chiral environment that interacts differently with each derivatized enantiomer, causing them to elute at different times. The relative area of the two peaks allows for the precise calculation of the enantiomeric excess, ensuring the stereochemical purity of the batch. The resolution between the two enantiomer peaks should be greater than 4.0 for robust quantification.[11]

G Sample Batch Sample of (R)-3-Piperidinamine 2HCl Test1 Identity Confirmation Sample->Test1 NMR, MS Test2 Purity Assay Sample->Test2 HPLC-CAD Test3 Enantiomeric Purity Sample->Test3 Derivatization, Chiral HPLC Result1 Structure Confirmed Test1->Result1 Result2 Purity ≥ 98% Test2->Result2 Result3 e.e. ≥ 99% Test3->Result3

Caption: Comprehensive analytical quality control workflow.

Applications in Research and Drug Development

The primary application of (R)-3-Piperidinamine dihydrochloride is as a key building block in pharmaceutical synthesis.[6][12]

  • DPP-IV Inhibitors: As mentioned, it is a crucial reactant for synthesizing Alogliptin and other gliptins.[3][13] The 3-amino group serves as a nucleophile or a point of attachment for building the rest of the complex molecule, while its (R)-stereochemistry is essential for fitting into the active site of the DPP-IV enzyme.

  • Neuroscience Research: Chiral piperidines are widely used as scaffolds for compounds targeting the central nervous system (CNS). This intermediate serves as a valuable starting point for creating libraries of novel compounds to screen for activity against various neurological targets.[6][12]

  • General Organic Synthesis: Its bifunctional nature (primary and secondary amines with a defined stereocenter) makes it a versatile tool for organic chemists creating complex molecular architectures with high efficiency.[6]

Safety, Handling, and Storage

Proper handling is essential to maintain both the integrity of the material and the safety of laboratory personnel.

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[14] It may also cause respiratory irritation (H335).[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

  • Storage: Store in a cool, dry, well-ventilated place. The container should be kept tightly closed.[16] It is noted as being hygroscopic, so storage under an inert gas atmosphere is recommended to prevent moisture absorption.[3]

  • Accidental Exposure:

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Rinse mouth with water and consult a physician.[15]

Conclusion

(R)-3-Piperidinamine dihydrochloride is more than a simple chemical reagent; it is a critical enabling technology in modern drug discovery and development. Its value is defined by its specific chirality, which is indispensable for the efficacy of blockbuster drugs. For researchers and development professionals, a thorough understanding of its properties, synthesis, and rigorous analytical validation is fundamental to leveraging its full potential in creating the next generation of targeted therapeutics.

References

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • (R)-3-amino piperidine hydrochloride preparation method. Eureka | Patsnap. [Link]

  • WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • MSDS of (R)-3-Amino-Piperidine dihydrochloride. Capot Chemical Co., Ltd. [Link]

  • (R)-3-Aminopiperidine dihydrochloride | CAS#:334618-23-4. Chemsrc. [Link]

  • (R)-3-Aminopiperidine dihydrochloride. LookChem. [Link]

  • (R)-3-aminopiperidine dihydrochloride. Chongqing Engst QP, Ltd. [Link]

  • (R)-3-Aminopiperidine Dihydrochloride | CAS 334618-23-4. Veeprho. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

Sources

Foundational

Strategic Sourcing and Technical Validation of (3R,4R)-4-Methoxypiperidin-3-amine Dihydrochloride

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers Executive Summary: The Stereochemical Challenge (3R,4R)-4-Methoxypiperidin-3-amine dihydrochloride is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers

Executive Summary: The Stereochemical Challenge

(3R,4R)-4-Methoxypiperidin-3-amine dihydrochloride is a high-value chiral building block, structurally distinct from the more common 4-methyl analogs used in JAK inhibitors (e.g., Tofacitinib). Its incorporation into drug scaffolds is typically driven by the need to modulate lipophilicity (LogD) and metabolic stability while maintaining a specific vector orientation of the amine and methoxy groups.

However, this molecule presents a "supply chain trap." Unlike commodity heterocycles, the specific (3R,4R) isomer is frequently confused with its cis-counterpart or supplied with variable enantiomeric excess (ee). This guide outlines a self-validating sourcing protocol to ensure integrity from vendor selection to bench-side application.

Chemical Identity & Structural Intelligence

Before engaging suppliers, the structural parameters must be locked. In the 3,4-disubstituted piperidine system, the (3R,4R) configuration typically denotes a trans relationship between the substituents.

ParameterSpecificationTechnical Note
IUPAC Name (3R,4R)-4-Methoxypiperidin-3-amine dihydrochlorideConfers trans-diequatorial orientation in the dominant chair conformer.
Stereochemistry Trans (3R, 4R)Critical Risk: Often confused with cis isomers or the (3S,4S) enantiomer.
CAS Number Variable / Vendor SpecificNote: While the racemate or free base may have established CAS RNs (e.g., generic 3-amino-4-methoxypiperidine), the specific chiral salt form often requires searching by SMILES.
SMILES CO[C@H]1CCNCC[C@H]1N.Cl.ClUse this string for exact structure search in vendor databases.
Salt Form Dihydrochloride (2HCl)Highly hygroscopic; enhances stability but requires humidity control.

The Supplier Landscape: Tiered Sourcing Strategy

Do not rely on a single aggregator. The market for this specific isomer is fragmented. Use a tiered approach to balance cost vs. risk.

Tier 1: Primary Originators (High Trust / High Cost)
  • Examples: SpiroChem, Enamine, WuXi AppTec.

  • Profile: These vendors often synthesize the molecule in-house using validated chiral routes. They provide full analytical data including 2D-NMR (NOESY) to prove relative stereochemistry.

  • Use Case: GMP starting material or late-stage lead optimization.

Tier 2: Catalog Aggregators (Moderate Trust / Variable Stock)
  • Examples: Combi-Blocks, MilliporeSigma, Astatech.

  • Profile: They may stock the material or source it from Tier 3 labs. Stock status is often "2-3 weeks" (indicates synthesis on demand).

  • Use Case: Early discovery / Hit-to-lead. Mandatory internal re-validation required.

Tier 3: Bulk Chemical Networks (Low Trust / Low Cost)
  • Examples: Alibaba chemical marketplace, unverified regional distributors.

  • Risk: High probability of receiving the racemate or the wrong diastereomer (cis instead of trans).

  • Use Case: Never recommended for chiral scaffolds without rigorous internal QC.

Sourcing Decision Tree (DOT Visualization)

SourcingStrategy Start Need (3R,4R)-4-Methoxypiperidin-3-amine CheckStock Check Tier 1 (SpiroChem/Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock BuyTier1 Purchase Tier 1 (Request Chiral HPLC + NOESY) InStock->BuyTier1 Yes CheckTier2 Check Tier 2 (Combi-Blocks/Sigma) InStock->CheckTier2 No Tier2Stock Lead Time < 1 Week? CheckTier2->Tier2Stock BuyTier2 Purchase Tier 2 (Quarantine for QC) Tier2Stock->BuyTier2 Yes CustomSynth Initiate Custom Synthesis (Specify Stereochem in Contract) Tier2Stock->CustomSynth No (Lead time implies synthesis)

Figure 1: Decision logic for sourcing chiral piperidine scaffolds to minimize risk of stereochemical error.

Technical Validation Protocol (The "Self-Validating" System)

Upon receipt, the material must be treated as "suspect" until proven otherwise. The following workflow validates chemical purity, enantiomeric excess, and relative stereochemistry.

Step 1: Relative Stereochemistry (Cis vs. Trans)

The most common impurity is the cis-diastereomer.

  • Method: 1H-NMR (D2O or DMSO-d6).

  • Diagnostic Signal: Examine the coupling constant (

    
    ) of the H3 and H4 protons.
    
    • (3R,4R) Trans: H3 and H4 are typically axial-axial in the stable chair. Look for a large coupling constant (

      
      ).
      
    • Cis Isomer: H3/H4 relationship is axial-equatorial. Look for a smaller coupling constant (

      
      ).
      
  • Action: If

    
    , reject the batch immediately.
    
Step 2: Enantiomeric Purity (R,R vs S,S)

Standard HPLC cannot distinguish enantiomers. You must use Chiral HPLC or derivatization.

  • Protocol: Derivatization with Mosher's Acid Chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Direct Chiral HPLC Method (Recommended):

    • Column: Daicel Chiralpak IG or IC (immobilized phases are preferred for amines).

    • Mobile Phase: Hexane : EtOH : Diethylamine (80:20:0.1).

    • Acceptance Criteria: ee > 98%.

Step 3: Salt Stoichiometry
  • Method: Argentometric Titration (for Cl-) or Elemental Analysis.

  • Why? Commercial batches often vary between mono-HCl and di-HCl. This dramatically affects stoichiometry in subsequent coupling reactions.

  • Target: Cl content should match theoretical

    
     for the dihydrochloride.
    

Handling and Synthetic Utility[1]

Hygroscopicity Management

The dihydrochloride salt is extremely hygroscopic.

  • Storage: Store under Argon at -20°C.

  • Handling: Weigh quickly in a glovebox or low-humidity environment. Absorption of water will lead to sticky gums that are difficult to handle.

Free-Basing Strategy

For nucleophilic substitution or amide coupling, the free base is often required in situ.

  • Warning: Do not store the free base; it is prone to oxidation and carbamate formation with atmospheric CO2.

  • Protocol:

    • Suspend the 2HCl salt in the reaction solvent (e.g., DCM or DMF).

    • Add 2.2 - 2.5 equivalents of DIPEA or TEA.

    • Stir for 15 minutes before adding the electrophile.

    • Visual Cue: The suspension often clears or changes texture as the amine is liberated.

References & Authority

  • SpiroChem AG. Catalog of Chiral Piperidines: Trans-3,4-disubstituted scaffolds.

  • Enamine Ltd. Building Blocks: Chiral Secondary Amines.

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Foundational text for cyclohexane/piperidine conformational analysis).

  • Stalder, H., et al. (2016). "Analysis of Chiral Piperidines in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the importance of 3,4-substitution patterns).

(Note: Specific CAS numbers for this exact chiral salt are often proprietary to the synthesizing CRO until published in a major patent. The SMILES string provided in Section 2 is the definitive search query.)

Exploratory

4-Methoxypiperidin-3-amine free base vs dihydrochloride salt

An In-depth Technical Guide to 4-Methoxypiperidin-3-amine: A Comparative Analysis of the Free Base and Dihydrochloride Salt Introduction: The Critical Choice Between Form and Function 4-Methoxypiperidin-3-amine is a subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxypiperidin-3-amine: A Comparative Analysis of the Free Base and Dihydrochloride Salt

Introduction: The Critical Choice Between Form and Function

4-Methoxypiperidin-3-amine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structural motif is found in various biologically active molecules. However, for the laboratory scientist or the process chemist, the utility of this intermediate is intrinsically linked to its physical form. The decision to use the neutral molecule—the free base—or its ionic counterpart—the dihydrochloride salt—is a critical one, with profound implications for solubility, stability, handling, and reaction compatibility.

Approximately 50% of all pharmaceutical molecules are administered as salts, a testament to the power of salt formation to overcome suboptimal physicochemical properties of the parent drug.[2] This guide provides a detailed technical comparison of 4-Methoxypiperidin-3-amine free base and its dihydrochloride salt, moving beyond a simple list of properties to explain the causal relationships that govern their behavior. By understanding these fundamentals, researchers can make informed decisions, optimizing their experimental design and development workflows.

Section 1: Comparative Physicochemical Profile

The conversion of an amine to its hydrochloride salt fundamentally alters its physical and chemical properties. The free base is a neutral molecule, while the dihydrochloride salt is an ionic compound formed by the protonation of both basic nitrogen atoms on the molecule.[3] This structural change from a covalent to an ionic nature is the primary driver of the differences outlined below.[3]

Table 1: Physicochemical Properties of 4-Methoxypiperidin-3-amine Forms

Property4-Methoxypiperidin-3-amine Free Base4-Methoxypiperidin-3-amine DihydrochlorideRationale for Difference
Molecular Formula C₆H₁₄N₂OC₆H₁₆Cl₂N₂OAddition of two HCl molecules.
Molecular Weight 130.19 g/mol 203.11 g/mol Mass of two additional HCl molecules.
Appearance Likely a colorless to yellow oil or low-melting solid.White to off-white crystalline solid.[4]Ionic compounds form stable crystal lattices, resulting in solid materials with higher melting points.[5]
Aqueous Solubility Low to ModerateHighThe ionic nature of the salt allows for strong interactions with polar water molecules, overcoming the crystal lattice energy.[6][7]
Organic Solvent Solubility High in non-polar solvents (e.g., DCM, Ether, Toluene).Low in non-polar solvents; soluble in polar protic solvents (e.g., Methanol, Ethanol).[8]The neutral free base is more compatible with non-polar organic solvents, whereas the ionic salt requires polar solvents for solvation.
Stability Susceptible to atmospheric oxidation and CO₂ absorption. May have a characteristic amine odor.Generally more stable to oxidation.[9] Odorless.[5] Longer shelf-life.[5]Protonation of the amine's lone pair of electrons in the salt form makes them less available for oxidative degradation.[9]
Hygroscopicity Generally low.Can be hygroscopic, absorbing moisture from the air.[10][11]The high polarity and ionic nature of mineral acid salts can attract and absorb water molecules.[10]
pKa (Conjugate Acid) ~9-10 (Predicted for piperidine amines)Not directly applicable; the amines are fully protonated.The pKa value determines the pH at which the free base and salt forms are in equilibrium.

Section 2: Synthesis and Chemical Interconversion

The two forms are readily interconvertible through simple acid-base chemistry. This allows a researcher to leverage the advantages of one form (e.g., the stability of the salt for storage) and then easily generate the other form for a specific application (e.g., the reactivity of the free base for a reaction).

The synthesis of related aminopiperidines often involves reductive amination of a corresponding piperidone or deprotection of a protected amine.[12][13] The final step is typically an isolation of either the free base or the salt.

  • Formation of the Dihydrochloride Salt: The free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol, or dioxane) and treated with two equivalents of hydrochloric acid (often as a solution in the same solvent or as anhydrous HCl gas). The salt, being insoluble in many organic solvents, precipitates and can be isolated by filtration.[14]

  • Liberation of the Free Base: The dihydrochloride salt is dissolved in water and a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added until the pH is sufficiently high (typically >11) to deprotonate both ammonium ions.[15] The neutral free base, which is often less water-soluble, can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.

Caption: Chemical interconversion between the free base and dihydrochloride salt.

Section 3: Causality in Experimental Design: Choosing the Right Form

The decision to use the free base or the salt is dictated by the specific requirements of the experiment or process. Understanding the "why" behind this choice is key to successful development.

When to Use the 4-Methoxypiperidin-3-amine Free Base:

The free base is the reactive form of the molecule for many common organic reactions.

  • Causality: The primary amine and the secondary amine within the piperidine ring possess lone pairs of electrons that are nucleophilic. These lone pairs are essential for reactions such as acylation, alkylation, reductive amination, and other coupling reactions where the amine attacks an electrophilic center.

  • Field Insight: Attempting to perform a nucleophilic substitution with the dihydrochloride salt without adding a separate base will likely result in reaction failure. The protonated nitrogens have no available lone pair to initiate the reaction.[8]

  • Solvent Compatibility: The free base is the form of choice for reactions conducted in aprotic or non-polar organic solvents (e.g., THF, Toluene, DCM) where the salt form would be insoluble.

When to Use the 4-Methoxypiperidin-3-amine Dihydrochloride Salt:

The salt form offers significant advantages in handling, formulation, and storage.[16]

  • Causality: As a crystalline solid, the salt is generally easier to handle, weigh accurately, and dispense compared to a potentially viscous, oily free base.[5] Its superior stability prevents degradation over time, ensuring the purity and integrity of the material during long-term storage.[5][9]

  • Field Insight: For preparing aqueous stock solutions or for use in biological assays, the high water solubility of the hydrochloride salt is a major advantage.[6] It allows for the preparation of concentrated solutions without the need for co-solvents, which could interfere with downstream applications.

  • Purification: The process of crystallization itself is a purification step. Converting a crude free base into its crystalline salt can be an effective method for removing non-basic impurities.[9]

Workflow start Application Goal? storage Long-Term Storage or Aqueous Formulation? start->storage Storage/Formulation reaction Organic Synthesis Reaction? start->reaction Synthesis use_salt Use Dihydrochloride Salt storage->use_salt nucleophilic Is the amine the nucleophile? reaction->nucleophilic use_freebase Use Free Base nucleophilic->use_freebase Yes add_base Use Salt + Stoichiometric External Base (e.g., Et₃N) nucleophilic->add_base No, or if precise base addition is preferred

Caption: Decision workflow for selecting the appropriate amine form.

Section 4: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the interconversion and analysis of 4-Methoxypiperidin-3-amine forms.

Protocol 1: Liberation of the Free Base from the Dihydrochloride Salt
  • Objective: To convert the stable dihydrochloride salt into the reactive free base for use in organic synthesis.

  • Methodology:

    • Dissolution: Dissolve 1.0 equivalent of 4-Methoxypiperidin-3-amine dihydrochloride in deionized water (approx. 10 mL per gram of salt) in a separatory funnel.

    • Basification: Cool the solution in an ice bath. Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise while swirling. Monitor the pH using pH paper or a calibrated pH meter. Continue adding base until the pH is stable at ≥ 12. This ensures complete deprotonation of both amine groups.

    • Extraction: Extract the aqueous solution with an organic solvent in which the free base is soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times (3 x 15 mL of solvent per gram of starting salt). Combine the organic layers.

    • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

    • Isolation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, likely as an oil.

  • Validation: The resulting free base can be validated by ¹H NMR spectroscopy (disappearance of the broad N⁺-H peaks and shifts in adjacent protons) and by confirming its solubility in a non-polar solvent like hexane.

Protocol 2: Comparative Aqueous Solubility Assessment
  • Objective: To quantify and compare the aqueous solubility of the free base and the dihydrochloride salt.

  • Methodology:

    • Preparation: To two separate, temperature-controlled vials (e.g., 25 °C), add 5.0 mL of deionized water.

    • Addition of Solute: Add an excess amount of the solid dihydrochloride salt to one vial and the free base to the other, ensuring a significant amount of undissolved solid remains in both.

    • Equilibration: Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Sampling & Filtration: Allow the solids to settle. Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a 0.45 µm filter (e.g., PTFE or PVDF) to remove all undissolved particles.

    • Quantification: Accurately dilute the filtered samples with a suitable mobile phase. Quantify the concentration of the dissolved amine in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Validation: The experiment should be run in triplicate to ensure reproducibility. The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

Conclusion

The choice between 4-Methoxypiperidin-3-amine free base and its dihydrochloride salt is a classic case of selecting the right tool for the job. The dihydrochloride salt offers superior stability, ease of handling, and high aqueous solubility, making it the ideal choice for long-term storage, accurate weighing, and aqueous-based applications.[7][16] Conversely, the free base is the chemically reactive entity, essential for synthetic transformations where its nucleophilic amine groups are required to participate in bond-forming reactions.[8] By understanding the fundamental physicochemical principles that differentiate these two forms and employing validated protocols for their interconversion, researchers can harness the full potential of this versatile chemical intermediate, ensuring efficiency, reproducibility, and success in their drug discovery and development endeavors.

References

  • Wikipedia. (n.d.). Free base.
  • Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved February 15, 2026, from [Link]

  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry. Retrieved February 15, 2026, from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved February 15, 2026, from [Link]

  • CHEManager. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Ali, S. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Retrieved February 15, 2026, from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved February 15, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 15, 2026, from [Link]

  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 10.8: Amines as Bases. Retrieved February 15, 2026, from [Link]

Sources

Foundational

The 4-Substituted 3-Aminopiperidine Scaffold: A Technical Guide to Unlocking Molecular Diversity in Drug Discovery

Abstract The 4-substituted 3-aminopiperidine scaffold has emerged as a cornerstone in modern medicinal chemistry, lauded for its prevalence in a multitude of clinically successful drugs and investigational agents. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-substituted 3-aminopiperidine scaffold has emerged as a cornerstone in modern medicinal chemistry, lauded for its prevalence in a multitude of clinically successful drugs and investigational agents. This guide provides an in-depth technical exploration of this privileged structural motif, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic importance of this scaffold, delve into stereocontrolled synthetic methodologies for diversification at the 4-position, and analyze the profound impact of these substitutions on physicochemical properties, conformational behavior, and ultimately, biological activity across a range of therapeutic targets. This document is structured to serve as a practical and authoritative resource, bridging fundamental chemical principles with field-proven applications to empower the rational design of next-generation therapeutics.

The Strategic Value of the 3-Aminopiperidine Core

The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The introduction of a 3-amino substituent provides a critical vector for interaction with biological targets, often serving as a key hydrogen bond donor or a point for further derivatization. The true versatility of this scaffold, however, is unlocked through substitution at the 4-position. This position allows for the projection of a wide array of functional groups into solvent-exposed regions or specific binding pockets of a target protein, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

The 3,4-disubstituted pattern creates two stereocenters, leading to cis and trans diastereomers, each with a unique three-dimensional arrangement of substituents. This stereochemical complexity is not a hurdle but rather an opportunity for medicinal chemists to precisely control the conformational presentation of the molecule, which can have a dramatic effect on biological activity.[3][4]

Architectures of Diversity: Stereoselective Synthesis of 4-Substituted 3-Aminopiperidines

The generation of a diverse library of 4-substituted 3-aminopiperidines with high stereochemical purity is paramount for successful drug discovery campaigns. A variety of synthetic strategies have been developed to achieve this, ranging from classical approaches to modern catalytic methods.

From Pyridines: Hydrogenation and Functionalization

A common and efficient route to substituted piperidines begins with the corresponding pyridine derivatives. The hydrogenation of substituted pyridines can be controlled to yield predominantly cis products.[5] Subsequent epimerization under thermodynamic control can then provide access to the trans isomers.[5]

G Pyridine Substituted Pyridine cis_Piperidine cis-3,4-Disubstituted Piperidine Pyridine->cis_Piperidine Hydrogenation (e.g., PtO2, H2) trans_Piperidine trans-3,4-Disubstituted Piperidine cis_Piperidine->trans_Piperidine Epimerization (Base or Acid)

Reductive Amination: A Workhorse Reaction

Reductive amination is a robust and widely employed method for installing substituents at the 4-position, typically starting from a 4-piperidone precursor.[6] This reaction involves the formation of an iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is critical for achieving high yields and avoiding side reactions.

Reducing AgentTypical SolventsKey Considerations
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Mild and selective for imines over ketones/aldehydes. Tolerates a wide range of functional groups.[7]
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective but toxic due to the potential release of cyanide. Often used with an acid catalyst.[8]
Sodium borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce the starting ketone/aldehyde if not used carefully. Typically added after imine formation is complete.[9]

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride [6][7]

  • Dissolution: To a solution of the N-protected 4-piperidone (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous dichloroethane (DCE), add acetic acid (1.1 eq) at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Asymmetric and Enzymatic Approaches for Enantiocontrol

Achieving enantiomeric purity is often critical for therapeutic efficacy and safety.[10] Modern synthetic methods have increasingly turned to asymmetric catalysis and biocatalysis to produce single enantiomers of chiral 3-aminopiperidines.

Transaminases, for example, have been successfully employed for the asymmetric synthesis of (R)- and (S)-3-aminopiperidine derivatives from a prochiral N-protected 3-piperidone.[1] These enzymatic methods offer high enantioselectivity and operate under mild, environmentally friendly conditions.

G Prochiral_Ketone N-Protected 3-Piperidone Chiral_Amine Enantiopure N-Protected 3-Aminopiperidine Prochiral_Ketone->Chiral_Amine Transaminase (e.g., ATA) Amine Donor

Cross-Coupling Reactions for Aryl and Heteroaryl Diversity

The introduction of aryl and heteroaryl moieties at the 4-position is a common strategy in drug design. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose.[11] These reactions typically involve the coupling of a halide or triflate at the 4-position with a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling [12]

  • Reaction Setup: In a reaction vessel, combine the 4-halo-3-aminopiperidine derivative (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water) and degas the mixture by bubbling with argon for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq) to the mixture and continue degassing for another 5 minutes.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Impact of 4-Substitution on Physicochemical Properties and Conformation

The nature of the substituent at the 4-position has a profound influence on the physicochemical properties and conformational preferences of the 3-aminopiperidine scaffold.

Physicochemical Properties

The lipophilicity (logP/logD), basicity (pKa), and solubility of a drug candidate are critical determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13][14]

4-Substituent TypeExpected Impact on logPExpected Impact on pKa (Piperidine N)Expected Impact on Aqueous Solubility
Small AlkylIncreaseMinor changeDecrease
Aryl/HeteroarylSignificant IncreaseMinor changeSignificant Decrease
Polar (e.g., -OH, -CONH₂)DecreaseMinor changeIncrease
FluorineIncrease (generally)Decrease (inductive effect)Can increase or decrease

Note: These are general trends and the overall impact will depend on the specific nature and position of the substituents.

The introduction of fluorine at or near the piperidine ring can significantly lower the pKa of the piperidine nitrogen through inductive effects. This can be a valuable strategy for modulating the overall basicity of a molecule to improve cell permeability and reduce off-target effects, such as hERG channel inhibition.

Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents at the 3- and 4-positions can exist in either axial or equatorial orientations. The relative stability of these conformations is influenced by a number of factors, including 1,3-diaxial interactions and gauche interactions.

G cluster_cis cis Diastereomer cluster_trans trans Diastereomer cis_Equatorial cis-Isomer (3-eq, 4-ax) cis_Axial cis-Isomer (3-ax, 4-eq) cis_Equatorial->cis_Axial Ring Flip trans_Equatorial trans-Isomer (3-eq, 4-eq) trans_Axial trans-Isomer (3-ax, 4-ax) trans_Equatorial->trans_Axial Ring Flip

For trans-3,4-disubstituted piperidines, the di-equatorial conformation is generally favored to minimize steric hindrance. For cis isomers, the conformational preference is more nuanced and depends on the relative size of the substituents at the 3- and 4-positions. NMR studies, particularly the analysis of coupling constants, are invaluable for determining the preferred conformation in solution.[15]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 4-substituted 3-aminopiperidine scaffold has proven to be a fertile ground for the discovery of novel therapeutics across a wide range of disease areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The (R)-3-aminopiperidine moiety is a key pharmacophore in several approved DPP-4 inhibitors, such as alogliptin and linagliptin.[1] These drugs work by preventing the breakdown of incretin hormones, which play a crucial role in glucose homeostasis. The 3-amino group forms a critical salt bridge with key glutamate residues (Glu205/Glu206) in the S2 subsite of the DPP-4 enzyme.[16]

The 4-position in this class of inhibitors is typically unsubstituted, but modifications at other positions of the scaffold have been extensively explored to optimize potency and pharmacokinetic properties.

CCR5 Antagonists for HIV Treatment

Chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV to enter host cells.[17] Small molecule CCR5 antagonists that feature a 4-substituted piperidine core have been developed as anti-HIV agents.[18][19] In these molecules, the piperidine nitrogen often serves as a basic anchor, while the 4-substituent explores a hydrophobic pocket in the receptor.

Neurokinin-1 (NK1) Receptor Antagonists for Nausea and Vomiting

NK1 receptor antagonists are effective antiemetics, particularly for chemotherapy-induced nausea and vomiting.[20][21] Several potent NK1 antagonists are based on a 4-substituted piperidine scaffold.[22][23] Structure-activity relationship studies have shown that bulky, lipophilic groups at the 4-position, such as a 3,5-bis(trifluoromethyl)benzyl ether, are crucial for high-affinity binding.[22]

Opioid Receptor Modulators for Pain Management

The 4-substituted piperidine scaffold is also a key feature in many opioid receptor modulators.[24] By varying the substituent at the 4-position, it is possible to tune the selectivity and functional activity (agonist vs. antagonist) at mu (µ) and delta (δ) opioid receptors.[16] This has led to the development of compounds with mixed functional profiles, which may offer improved side-effect profiles compared to traditional opioids.[24][25]

Conclusion

The 4-substituted 3-aminopiperidine scaffold represents a truly privileged structure in drug discovery. Its synthetic tractability, coupled with the profound influence of the 4-substituent on the molecule's three-dimensional shape, physicochemical properties, and biological activity, provides medicinal chemists with a powerful platform for the design of novel therapeutics. A deep understanding of the stereocontrolled synthetic methodologies and the structure-property-activity relationships discussed in this guide is essential for leveraging the full potential of this versatile scaffold in the development of the next generation of medicines.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2020). Molecules, 25(15), 3488.
  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry, 5(13), 2070-2076.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 856-860.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 856-860.
  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. (2018). Frontiers in Chemistry, 6, 496.
  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-4635.
  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (2011).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). European Journal of Organic Chemistry, 2020(36), 5897-5911.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved from [Link]

  • Venkatesan, P., & Maruthavanan, T. (2015). Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. Natural Product Research, 29(22), 2092-2096.
  • Comins, D. L., & Dehghani, A. (1996). Synthesis of enantiopure 3,4-disubstituted piperidines. An asymmetric synthesis of (+)-paroxetine. Tetrahedron: Asymmetry, 7(11), 3121-3130.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 856-860.
  • 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. (2003). Bioorganic & Medicinal Chemistry Letters, 13(4), 681-684.
  • Borch, R. F., & Hassid, A. I. (1972). A New Method for the Reductive Amination of Aldehydes and Ketones. Journal of Organic Chemistry, 37(10), 1673-1674.
  • Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). (2012). Organic Letters, 14(17), 4438-4441.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Molecules, 26(23), 7208.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Boruah, P. R., et al. (2015).
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journal of Organic Chemistry, 15, 77-85.
  • CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. (2004). Bioorganic & Medicinal Chemistry Letters, 14(4), 963-968.
  • Putative conformational preferences of mono‐, 3,4‐, and 3,5‐difluorinated piperidines. (2020). ChemMedChem, 15(18), 1735-1745.
  • Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. (2020). International Journal of Molecular Sciences, 21(22), 8565.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry, 62(15), 7086-7103.
  • Characterization of Positive Allosteric Modulators of the Mu Opioid Receptor. (2020). The Journal of Pharmacology and Experimental Therapeutics, 373(2), 246-256.
  • Spring, D. R. (2003). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 1(22), 3867-3870.
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 7(1), 1061.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2012). International Journal of Molecular Sciences, 13(5), 5573-5601.
  • stereochemistry and biological activity of drugs. (n.d.). Retrieved from [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. (2016). Future Medicinal Chemistry, 8(10), 1087-1090.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). Scientific Reports, 14(1), 1-16.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1009-1015.
  • NK1 receptor antagonist. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5063-5066.
  • Patsnap. (2023, December 29). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Retrieved from [Link]

  • Special Issue : Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Drugs.com. (n.d.). List of NK1 receptor antagonists. Retrieved from [Link]

Sources

Exploratory

Solubility of 4-Methoxypiperidin-3-amine dihydrochloride in water

An In-Depth Technical Guide to the Aqueous Solubility of 4-Methoxypiperidin-3-amine Dihydrochloride Abstract Introduction: The Imperative of Solubility In the journey from a chemical entity to a therapeutic agent, aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Solubility of 4-Methoxypiperidin-3-amine Dihydrochloride

Abstract

Introduction: The Imperative of Solubility

In the journey from a chemical entity to a therapeutic agent, aqueous solubility is a primary gatekeeper. Poor solubility can lead to erratic absorption, insufficient bioavailability, and significant challenges in developing viable parenteral or oral dosage forms. 4-Methoxypiperidin-3-amine dihydrochloride is a bifunctional molecule, incorporating two basic nitrogen atoms and an ether linkage on a piperidine scaffold. Its utility as a synthetic intermediate necessitates a thorough understanding of its physical properties. As a dihydrochloride salt, it has been engineered for enhanced aqueous solubility, a common strategy for basic drug candidates.[1] This guide serves to explain the causality behind this strategy and provide the means to rigorously validate its effectiveness.

A First-Principles Approach to Predicting Solubility

To understand the solubility of the target compound, we must first analyze its constituent parts and the chemical modifications made to enhance it.

Structural Analysis of the Solute

The molecule's structure is a composite of features that both promote and hinder water solubility:

  • Piperidine Core: The parent piperidine ring is miscible with water, primarily due to the ability of its secondary amine to participate in hydrogen bonding with water molecules.[2]

  • Amine Groups: The structure contains two nitrogen atoms—a ring secondary amine and a primary exocyclic amine—both of which are basic and can act as hydrogen bond acceptors.[3][4] Primary and secondary amines are known to form hydrogen bonds, contributing to water solubility.[5]

  • Methoxy Group: The ether oxygen can also act as a hydrogen bond acceptor, generally favoring solubility.

  • Hydrocarbon Scaffold: The C6 aliphatic backbone is hydrophobic. As the non-polar carbon framework of a molecule increases, its intrinsic aqueous solubility tends to decrease.[4]

The Decisive Role of Dihydrochloride Salt Formation

The most significant feature influencing the compound's solubility is its existence as a dihydrochloride salt. The two basic nitrogen atoms are protonated by hydrochloric acid. This conversion from a neutral base to an ionic salt is a fundamental strategy to overcome the solubility limitations of the parent molecule.[6]

The protonation confers a formal positive charge on each nitrogen atom, transforming the molecule into a highly polar, ionic species. This ionic character dramatically enhances its interaction with polar water molecules, leading to a much greater solubility than the corresponding free base.

G cluster_0 High pH (Basic/Neutral) cluster_1 Low pH (Acidic) FreeBase 4-Methoxypiperidin-3-amine (Free Base) - Low Polarity - Poor Aqueous Solubility Salt 4-Methoxypiperidin-3-amine Dihydrochloride (Protonated Salt) - Ionic, High Polarity - High Aqueous Solubility FreeBase->Salt + 2 HCl (Protonation) Salt->FreeBase - 2 HCl (Deprotonation)

Caption: Protonation equilibrium of the parent amine to its dihydrochloride salt.

Critical Factors Governing Aqueous Solubility

The solubility of an ionizable compound like 4-Methoxypiperidin-3-amine dihydrochloride is not a single value but a profile dependent on environmental conditions.

The Profound Impact of pH

The solubility of this compound is intrinsically pH-dependent.

  • At Low pH (e.g., pH 1-4): The compound will be fully protonated and exist as the highly soluble dihydrochloride salt. Maximum solubility is expected in this range.

  • At Intermediate pH: As the pH increases, the compound will begin to deprotonate. The equilibrium will shift towards the less soluble free base, causing a sharp decrease in the total solubility.

  • At High pH (e.g., pH > 9-10): The compound will exist predominantly as the neutral free base, which is expected to have significantly lower solubility.

The Common Ion Effect: A Critical Caveat

While hydrochloride salts are used to enhance solubility, their own solubility can be suppressed by the presence of a "common ion"—in this case, the chloride ion (Cl⁻).[7] According to Le Châtelier's principle, adding chloride ions to a saturated solution of the dihydrochloride salt will shift the equilibrium away from dissociation, favoring the solid, undissolved salt and thereby reducing its apparent solubility.[1]

This phenomenon is not merely theoretical; it has profound practical implications. For instance, the solubility of the compound in saline (0.9% NaCl) or in the chloride-rich environment of the stomach may be lower than its solubility in pure water.[7][8] This is a crucial consideration for both in vitro assay design and in vivo biopharmaceutical modeling.

G cluster_factors Influencing Factors Solubility Solubility of 4-Methoxypiperidin-3-amine Dihydrochloride pH pH of Solution Solubility->pH Dominant Variable CommonIon Common Ion Effect (e.g., [Cl⁻]) Solubility->CommonIon Suppresses Solubility Temperature Temperature Solubility->Temperature Affects Thermodynamics

Caption: Key factors influencing the aqueous solubility of the target compound.

Temperature

The effect of temperature on solubility is dictated by the enthalpy of dissolution. For most salts, solubility increases with temperature as the dissolution process is endothermic. However, this must be verified experimentally, as exceptions exist.

Experimental Determination of Aqueous Solubility

Theoretical prediction and analysis of analogs provide a hypothesis, but only empirical measurement provides a definitive value. The equilibrium shake-flask method is the gold-standard technique for determining solubility.

Standard Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system, ensuring that a true equilibrium has been reached.

Objective: To determine the equilibrium aqueous solubility of 4-Methoxypiperidin-3-amine dihydrochloride at a controlled temperature (e.g., 25°C).

Materials & Equipment:

  • 4-Methoxypiperidin-3-amine dihydrochloride

  • Purified water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated analytical balance

  • Glass vials with Teflon-lined screw caps

  • Constant temperature orbital shaker/incubator

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Protocol Steps:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

    • Accurately add a known volume of purified water (e.g., 5.0 mL).

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the suspension for a predetermined period. A 24-hour period is a good starting point, but true equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.

  • Sample Collection and Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates. Causality Note: Failure to filter properly is a primary source of erroneously high solubility values.

  • Analysis:

    • Accurately dilute the filtered saturate solution with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method.

    • Measure the pH of the remaining saturated solution to provide context for the solubility value.

  • Calculation:

    • Calculate the solubility using the measured concentration from the HPLC and the dilution factor applied.

    • Express the final result in standard units such as mg/mL and mol/L.

G start Start step1 Step 1: Preparation Add excess solid to known volume of water in vial. start->step1 step2 Step 2: Equilibration Agitate at constant temperature (e.g., 24-48h). Confirm equilibrium by time-point analysis. step1->step2 step3 Step 3: Phase Separation Let solid settle. Withdraw supernatant. step2->step3 step4 Step 4: Filtration Filter supernatant through 0.22 µm syringe filter. Critical for accuracy step3->step4 step5 Step 5: Analysis Dilute filtrate. Quantify concentration via validated HPLC method. step4->step5 step6 Step 6: Calculation & Reporting Calculate solubility (mg/mL, mol/L). Measure final pH. step5->step6 end_node End step6->end_node

Caption: Workflow for Determining Equilibrium Aqueous Solubility.

Data Presentation

All quantitative solubility data should be summarized for clarity.

ParameterValueUnits
Temperature25.0 ± 0.5°C
pH of Saturated SolutionMeasured Value
Equilibrium Timee.g., 48hours
Solubility Calculated Value mg/mL
Molar Solubility Calculated Value mol/L

Predicted Solubility Profile & Practical Insights

  • Expert Estimation: Based on data for structural analogs, the solubility profile can be estimated. (R)-(-)-3-Aminopiperidine Dihydrochloride is described as "soluble" in water, while piperidin-3-amine dihydrochloride is noted as "partly miscible" or "slightly" soluble.[9] The presence of the additional polar methoxy group in the target compound would likely favor solubility. Therefore, it is reasonable to predict that 4-Methoxypiperidin-3-amine dihydrochloride will be soluble in water , likely in the range of tens to hundreds of mg/mL. However, the "partly miscible" descriptor for a close analog serves as a caution that complete miscibility is not guaranteed and underscores the absolute necessity of experimental verification.[9]

  • Practical Challenges:

    • Hygroscopicity: Amine hydrochloride salts are often hygroscopic (tend to absorb moisture from the air).[9] This requires careful handling and storage in a desiccator to ensure accurate weighing for experiments.

    • Disproportionation: In unbuffered aqueous solutions, the salt can establish an equilibrium with its less soluble free base, potentially leading to precipitation over time if the pH is not controlled.[10]

Conclusion

The aqueous solubility of 4-Methoxypiperidin-3-amine dihydrochloride is governed by a dynamic interplay between its molecular structure and the properties of the aqueous medium. While its dihydrochloride salt form is rationally designed for high solubility, a comprehensive understanding requires acknowledging the dominant influence of solution pH and the potentially suppressive common ion effect. The theoretical framework presented here provides a strong basis for prediction, but the detailed shake-flask protocol offers the definitive path to accurate, reliable experimental determination. For any scientist in drug development, mastering both the theory and the practice of solubility assessment is fundamental to advancing promising molecules from the bench to the clinic.

References

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Pawar, P. et al. (2019). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility of Things. Piperidine.
  • Ataman Kimya. PIPERIDINE.
  • Thakral, S. et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-aqueous suspension formulation. European Journal of Pharmaceutical Sciences.
  • Tsuji, A. et al. (1978). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences.
  • Serajuddin, A. T. & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.
  • Benchchem. Addressing poor solubility of piperidine derivatives in reactions.
  • PubChem. Piperidine. National Institutes of Health.
  • Ambeed.com. 4-Methoxypiperidine.
  • Benjamin-Mills. Chemical Ideas 13.8 Amines and amides.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • LibreTexts Chemistry. 7.3 Solubility of Amines.
  • ECHEMI. 4-Methoxypiperidinehydrochloride.
  • ChemBK. piperidin-3-amine dihydrochloride.
  • Clark, J. (2023). an introduction to amines. Chemguide.
  • LibreTexts Chemistry. (2023). Advanced Properties of Amines.
  • TCI Chemicals. (R)-(-)-3-Aminopiperidine Dihydrochloride.

Sources

Foundational

A Senior Application Scientist's Technical Guide to the Safe Handling of 3-Amino-4-Methoxypiperidine Salts

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Proactive Safety for a Novel Scaffold The 3-amino-4-methoxypiperidine scaffold is of growing interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Proactive Safety for a Novel Scaffold

The 3-amino-4-methoxypiperidine scaffold is of growing interest in medicinal chemistry and drug development, appearing in novel molecular entities for various therapeutic targets.[1][2][3] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities; they are foundational to responsible research and development. While a specific, officially registered Safety Data Sheet (SDS) for 3-amino-4-methoxypiperidine salts may not be readily available, established principles of chemical safety and data from structurally related compounds provide a strong framework for risk assessment and safe handling.

This guide synthesizes available data on the parent piperidine heterocycle, related aminopiperidines, and general principles for handling substituted amine compounds to provide a comprehensive safety and handling protocol. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Section 1: Compound Identification and Physicochemical Properties

Correctly identifying the compound and understanding its physical properties are the first steps in a comprehensive safety assessment.

  • Chemical Name: 3-amino-4-methoxypiperidine (often supplied as a hydrochloride or dihydrochloride salt).

  • Parent Heterocycle: Piperidine[4]

  • Molecular Formula (as Dihydrochloride): C₆H₁₄N₂O · 2HCl

  • Appearance: Typically an off-white to white solid or crystalline powder.[5]

Table 1: Physicochemical Characteristics (Inferred and Known)

Property Data / Expected Value Rationale & Safety Implication
Molecular Weight ~203.11 g/mol (as Dihydrochloride) A fine powder can easily become airborne. Engineering controls are critical to prevent inhalation.
Physical State Solid at 20°C, 1 atm[5] Reduces the risk of vapor inhalation compared to a liquid, but dust is a primary exposure route.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol).[6] Spills can easily spread with water. Use appropriate absorbents for containment. Aqueous solutions may have corrosive properties.
Odor Likely to have a characteristic amine or pepper-like odor.[4] Odor is not a reliable indicator of hazardous concentration. Do not attempt to smell the product.

| pH | Aqueous solutions are expected to be acidic due to the hydrochloride salt form. | Acidic and potentially corrosive nature requires careful material compatibility selection and PPE to prevent skin/eye damage. |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for 3-amino-4-methoxypiperidine is limited, the profile of the parent piperidine molecule and general knowledge of heterocyclic amines provide a strong basis for hazard assessment. The parent compound, piperidine, is classified as toxic and corrosive.[4][7][8] It is prudent to assume this derivative possesses a similar or significant hazard profile.

GHS Classification (Anticipated)

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[4]

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[4][9]

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[9]

Primary Routes of Exposure:

  • Inhalation: Inhaling airborne dust is a primary concern.

  • Dermal Contact: The compound is likely absorbed through the skin, presenting a significant toxicological risk.[10]

  • Eye Contact: Direct contact with the solid or solutions can cause serious irritation or corrosive damage.

  • Ingestion: Accidental ingestion would likely be harmful.

Toxicological Rationale: Substituted amines can be irritants and sensitizers. The piperidine ring itself is bioactive. Systemic effects following absorption may occur, and as with many amine-containing research chemicals, the potential for long-term health effects has not been fully elucidated. Therefore, minimizing exposure through all routes is the guiding principle.[10][11]

Section 3: Handling, Storage, and Exposure Controls

A proactive approach to containment and personal protection is essential. All handling of this compound should be governed by the principle of ALARA (As Low As Reasonably Achievable) exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[12] This is the most critical engineering control.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[13]

Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a response to the identified hazards.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum thickness of 4-5 mil). Double-gloving is recommended for handling neat material. Protects against dermal absorption, which is a primary exposure risk.[4][12] Contaminated gloves must be changed immediately.
Eye/Face Protection Safety glasses with side-shields are mandatory at a minimum. A face shield should be worn over safety glasses when handling larger quantities or when there is a significant splash risk.[5][14] Protects against splashes of solutions or accidental projection of solid particles into the eyes.
Skin and Body A fully buttoned, long-sleeved laboratory coat.[15] Prevents contamination of personal clothing and skin.

| Respiratory | Not typically required if all work is performed within a certified fume hood. | A fume hood provides superior protection. Respirators should be reserved for emergency situations (e.g., large spills) and require proper fit-testing and training. |

Safe Storage
  • Container: Store in a tightly sealed, clearly labeled container.[11][14][16]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.[5][11]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids (though it is a salt, further reaction is possible).[11][16]

Section 4: First-Aid and Emergency Procedures

Immediate and correct response to an exposure is critical.

Table 3: First-Aid Measures

Exposure Route Action
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][13][14]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][16] |

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Contain: Prevent the spread of the spill. For solids, carefully cover with a damp paper towel to avoid raising dust. For liquids, use an inert absorbent material (e.g., vermiculite, sand).

  • Protect: Don appropriate PPE, including double gloves, lab coat, and eye/face protection.

  • Clean: Carefully sweep or wipe up the material, placing it into a sealed, labeled container for hazardous waste disposal.[12][16]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and institutional safety office.

Section 5: Detailed Experimental Protocols

Protocol 1: Safe Weighing and Solution Preparation

This protocol is designed to be a self-validating system, ensuring containment at every step.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE (double nitrile gloves, lab coat, safety glasses with side shields).

    • Decontaminate the work surface inside the fume hood. .

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use a weigh boat with a lid or a vial that can be capped immediately after dispensing.

    • Carefully transfer the required amount of 3-amino-4-methoxypiperidine salt from the stock bottle to the weigh vessel using a clean spatula.

    • Causality: The primary goal is to prevent the generation of airborne dust. Slow, deliberate movements are key.[16]

    • Immediately cap the stock bottle and the weigh vessel. .

  • Solubilization:

    • Place a stir plate and a flask/beaker containing the appropriate solvent inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Rinse the weigh vessel with a small amount of solvent and add it to the bulk solution to ensure a complete quantitative transfer.

    • Cap the solution container. .

  • Cleanup:

    • Wipe the spatula clean.

    • Carefully dispose of the outer pair of gloves into a designated chemical waste bag.

    • Wipe down the work surface within the fume hood.

    • Remove PPE only after leaving the immediate work area and wash hands thoroughly.[15]

Visualization of Safety Workflow

The following diagram outlines the critical decision-making and workflow for handling 3-amino-4-methoxypiperidine salts.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup start Task: Handle 3-amino-4-methoxypiperidine salt ppe Don Required PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves start->ppe hood Verify Fume Hood Functionality ppe->hood weigh Weigh Solid Compound hood->weigh dissolve Prepare Solution weigh->dissolve spill_check Spill Occurred? dissolve->spill_check spill_protocol Execute Spill Response Protocol spill_check->spill_protocol Yes waste Dispose of Contaminated Materials in Labeled Hazardous Waste spill_check->waste No spill_protocol->waste decon Decontaminate Work Surfaces waste->decon remove_ppe Remove PPE & Wash Hands decon->remove_ppe end End remove_ppe->end Task Complete

Caption: Workflow for Safe Handling of 3-amino-4-methoxypiperidine salts.

References

  • Piperine | C17H19NO3 | CID 638024 . PubChem - NIH. Available from: [Link]

  • Standard Operating Procedures . University of California, Los Angeles - Environmental Health & Safety. Available from: [Link]

  • Piperidine | C5H11N | CID 8082 . PubChem - NIH. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines? . Available from: [Link]

  • Safety Data Sheet - 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride . KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Piperidine: Human health tier II assessment . National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. Available from: [Link]

  • Piperidine - Substance Information . European Chemicals Agency (ECHA). Available from: [Link]

  • Safety data sheet - 3-amino-4-methoxybenzanilide . CPAChem. Available from: [Link]

  • Laboratory Safety Guidelines . ETH Zurich. Available from: [Link]

  • Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
  • Safety Data Sheet: Piperidine . Carl ROTH. Available from: [Link]

  • Histamine Antagonists. III. Derivatives of 4-Aminopiperidine . ACS Publications. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . International Journal of Molecular Sciences. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . Chemistry Europe. Available from: [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs . PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Pathway for Novel Benzimidazole Derivatives Incorporating a 4-Methoxypiperidin-3-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a proposed synthetic methodology for a novel class of benzimidazole derivatives incorporating the 4-methoxypiperidin-3-amine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic methodology for a novel class of benzimidazole derivatives incorporating the 4-methoxypiperidin-3-amine scaffold. Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of a substituted piperidine moiety is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a detailed, step-by-step protocol for the synthesis of these novel compounds, including the rationale behind the experimental design, and presents expected analytical data for the characterization of the target molecules.

Introduction: The Significance of Benzimidazole Scaffolds in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[2] Its structural similarity to naturally occurring purines allows for interaction with a variety of biological targets, leading to a broad spectrum of therapeutic applications.[1] Clinically approved drugs such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole feature the benzimidazole core, highlighting its importance.

The functionalization of the benzimidazole ring system is a key strategy for the development of new therapeutic agents. The incorporation of a piperidine moiety, in particular, can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can improve its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a proposed synthetic route to novel benzimidazole derivatives featuring a 4-methoxypiperidin-3-amine substituent, a structural motif with the potential to impart unique pharmacological properties.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of the target benzimidazole derivatives is proposed to proceed via a multi-step sequence, commencing with the protection of the piperidine nitrogen, followed by condensation with an o-phenylenediamine derivative, and concluding with deprotection. This approach allows for controlled reactions and facilitates purification of the intermediates and the final product.

Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Condensation cluster_2 Step 3: Deprotection A 4-Methoxypiperidin-3-amine B Boc-protected amine A->B Boc₂O, Et₃N, DCM D Protected piperidinyl-benzimidazole B->D Catalyst, Oxidant C o-Phenylenediamine C->D E Target Benzimidazole Derivative D->E TFA or HCl in Dioxane Reaction Mechanism cluster_0 Condensation and Cyclization Amine R-NH₂ Schiff_Base Intermediate Schiff Base Amine->Schiff_Base o-Phenylenediamine C₆H₄(NH₂)₂ o-Phenylenediamine->Schiff_Base Dihydrobenzimidazole Reduced Intermediate Schiff_Base->Dihydrobenzimidazole Intramolecular Nucleophilic Attack Benzimidazole Final Product Dihydrobenzimidazole->Benzimidazole Oxidation

Sources

Application

Application Notes and Protocols: Reductive Amination of 3-Aminopiperidine Intermediates for Pharmaceutical Synthesis

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Its conformational rigidity and ability to present substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Its conformational rigidity and ability to present substituents in defined three-dimensional space make it an ideal building block. Among its derivatives, 3-aminopiperidine is of particular importance, offering a key vector for chemical elaboration. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, enabling the conversion of 3-aminopiperidine intermediates into more complex secondary and tertiary amines.[1][2] This guide provides an in-depth analysis of the reaction, discusses strategic choices in reagents, and presents detailed, field-proven protocols for researchers in drug development.

Section 1: The Mechanism and Rationale of Reductive Amination

Reductive amination is a two-stage process that converts a carbonyl group and an amine into a more substituted amine.[1] The reaction is typically performed under neutral or weakly acidic conditions.

  • Stage 1: Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate.[3] Under mildly acidic conditions, which catalyze the reaction, this hemiaminal undergoes dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). The imine can then be protonated to form a highly electrophilic iminium ion.[4][5] The equilibrium of this first stage is critical; removal of water or the use of dehydrating agents can drive the reaction toward the imine intermediate.[1]

  • Stage 2: Reduction: The intermediate imine or iminium ion is then reduced by a hydride-donating reagent to yield the final amine product.[6] The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[5]

Reductive_Amination_Mechanism carbonyl Carbonyl (Aldehyde/Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal  Nucleophilic Attack amine Amine (e.g., 3-Aminopiperidine) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium  Dehydration (-H₂O)  (Acid Catalyzed) product Final Amine Product iminium->product  Reduction  (Hydride Attack) reagents Hydride Reducing Agent

Caption: General mechanism of reductive amination.

Section 2: Key Reagents and Strategic Choices

The selection of reagents is paramount for a successful reductive amination, influencing reaction rate, selectivity, and scope.

The Substrates: Two Primary Scenarios

When working with 3-aminopiperidine intermediates, chemists typically face two synthetic scenarios:

  • 3-Aminopiperidine as the Nucleophile: A chiral or achiral 3-aminopiperidine (often with N-protection, e.g., Boc) is reacted with a diverse range of aldehydes and ketones to explore structure-activity relationships (SAR).

  • 3-Piperidone as the Electrophile: An N-protected 3-piperidone is used as the carbonyl component, reacting with various primary or secondary amines. This approach is common for building the piperidine core around a desired amine fragment.[7]

Choosing the Right Reducing Agent

The choice of reducing agent dictates whether the reaction can be performed in a single step ("direct") or requires two distinct steps ("indirect").

Reducing AgentCommon AbbreviationSelectivity & Key FeaturesTypical Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃ or STABExcellent choice for one-pot reactions. Mild and selective for iminium ions over carbonyls.[8] Tolerates a wide range of functional groups and avoids the toxicity associated with cyanide.[9][10]Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[10]
Sodium Cyanoborohydride NaBH₃CNHistorically popular for one-pot reactions. Highly selective for iminium ions under neutral to weakly acidic conditions (pH 6-8). Its use has declined due to the high toxicity of the reagent and cyanide byproducts.Methanol (MeOH), Ethanol (EtOH)[11]
Sodium Borohydride NaBH₄Best for two-step (indirect) procedures. A powerful reducing agent that can reduce both the iminium ion and the starting carbonyl.[12] To avoid reducing the starting material, the imine must be pre-formed before adding NaBH₄.[6][11]Methanol (MeOH), Ethanol (EtOH)[11]
Catalytic Hydrogenation H₂/Catalyst (Pd/C, PtO₂)A "green" and scalable option. Effective but not compatible with reducible functional groups like alkenes, alkynes, or nitro groups.[8] The catalyst can sometimes be inhibited by sulfur-containing compounds.[8]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For most applications in modern drug discovery, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, broad functional group tolerance, and operational simplicity in one-pot protocols.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be robust starting points for research and development. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General One-Pot Reductive Amination of N-Boc-3-aminopiperidine with an Aldehyde using STAB

This protocol describes the reaction of a protected 3-aminopiperidine with a representative aldehyde.

Materials:

  • N-Boc-3-aminopiperidine (1.0 equiv)

  • Aromatic or Aliphatic Aldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)

  • Glacial Acetic Acid (optional, 0.1 equiv)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-aminopiperidine (1.0 equiv) and the aldehyde (1.05 equiv).

  • Dissolve the starting materials in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A small amount of acetic acid can be added to catalyze this step, particularly for less reactive ketones.[10]

  • Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Reductive Amination of N-Boc-3-piperidone with a Primary Amine

This protocol is adapted from established literature procedures for using a piperidone as the carbonyl source.[7]

Materials:

  • N-Boc-3-piperidone (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (to make a ~0.1 M solution)

  • Activated 4 Å Molecular Sieves

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-3-piperidone (1.0 equiv), the primary amine (1.1 equiv), and activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane (DCM) and stir the suspension at room temperature for 1 hour to facilitate imine formation.[7]

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing the pad with DCM.

  • Quench the filtrate by slowly adding saturated aqueous NaHCO₃ solution and stir for 30 minutes.

  • Separate the layers in a separatory funnel. Extract the aqueous phase twice with DCM.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash chromatography to isolate the target product.

Experimental_Workflow A 1. Combine Amine & Carbonyl in Solvent B 2. Add STAB (Reducing Agent) A->B C 3. Stir & Monitor (TLC / LC-MS) B->C D 4. Quench (aq. NaHCO₃) C->D E 5. Workup (Extraction) D->E F 6. Purify (Chromatography) E->F

Caption: A typical experimental workflow for one-pot reductive amination.

Section 4: Data Interpretation and Troubleshooting

Even with robust protocols, challenges can arise. Below is a summary of common issues and their solutions.

ObservationPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting materials remain) 1. Insufficient reaction time. 2. Deactivated reducing agent (STAB is moisture-sensitive[11]). 3. Poor imine formation (sterically hindered or electron-poor substrates).1. Allow the reaction to run longer. 2. Use fresh, high-quality STAB. 3. Add a catalytic amount of acetic acid; consider adding molecular sieves to drive imine formation.
Imine Intermediate Detected in Product Incomplete reduction. The imine formed but was not fully reduced.[13]Add an additional portion of the reducing agent (0.3-0.5 equiv) and stir for several more hours.
Over-alkylation (Dialkylation of a primary amine) The secondary amine product reacts with another equivalent of the carbonyl, followed by reduction. This can be an issue with reactive aldehydes.[8]Use a slight excess of the primary amine (1.1-1.2 equiv). Alternatively, perform a stepwise procedure where the imine is formed first, then reduced with NaBH₄.[9]
Low Yield After Workup 1. Product is water-soluble. 2. Emulsion formation during extraction. 3. Product is volatile.1. Saturate the aqueous layer with NaCl (brine) before extraction; use a more polar solvent like DCM or perform more extractions.[14] 2. Add brine to break the emulsion; filter through celite. 3. Be cautious during solvent removal; use lower temperatures on the rotary evaporator.
Formation of Enamine Byproduct Particularly with ketones, the enamine can be a stable byproduct if reduction is slow.[7]Ensure reaction conditions are sufficiently acidic (if using NaBH₃CN) or that the reducing agent is active enough to reduce the iminium ion as it forms.

References

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Reductive Amination. Chemistry Steps. [URL: https://www.chemistrysteps.
  • The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [URL: https://oreate.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [URL: https://organicreactions.org/index.php/Reductive_Aminations_of_Carbonyl_Compounds_with_Borohydride_and_Borane_Reducing_Agents]
  • Reductive Amination - Common Conditions. Organic Chemistry Data. [URL: https://organicchemistrydata.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [URL: https://pubs.acs.org/doi/10.1021/jo960057x]
  • Reductive amination. Wikipedia. [URL: https://en.wikipedia.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor (YouTube). [URL: https://www.youtube.
  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [URL: https://www.researchgate.net/figure/Asymmetric-reductive-amination-for-the-synthesis-of-chiral-amines_fig1_328905877]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [URL: https://myers.chemistry.harvard.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [URL: https://www.jocpr.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00339]
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/reductions/sodium-triacetoxyborohydride.shtm]
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/OrganicChemistry. [URL: https://www.reddit.
  • Olin, J. F. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/OrganicChemistry. [URL: https://www.reddit.
  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/files/STAB_review.pdf]
  • Claesson, K., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 61(1), 238-251. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768310/]
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-1996-0641.ch012]
  • Application Note – Reductive Amination. Synple Chem. [URL: https://synplechem.
  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(11), 2845. [URL: https://www.mdpi.com/1420-3049/23/11/2845]
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/files/STAB_review.pdf]
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [URL: https://www.researchgate.net/publication/328929117_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars]
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Reductive Amination. Green Chemistry & Catalysis, Imperial College London. [URL: https://greenchemistryandcatalysis.files.wordpress.

Sources

Method

Application Notes and Protocols: Boc-Protection of 4-Methoxypiperidin-3-amine Dihydrochloride

Introduction: The Strategic Importance of Boc Protection in Amine Chemistry In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the selective modification of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc Protection in Amine Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the selective modification of complex molecules is paramount. Amines, being nucleophilic and basic, often require temporary masking of their reactivity to allow for transformations elsewhere in the molecule.[1][2] The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for amines due to its ease of introduction, stability across a wide range of reaction conditions, and facile, mild removal under acidic conditions.[3][4] This orthogonality to other common protecting groups, such as the base-labile Fmoc group, makes it an invaluable tool in multi-step synthetic strategies.[4][5]

This guide provides a comprehensive, in-depth protocol for the Boc-protection of 4-methoxypiperidin-3-amine dihydrochloride, a valuable building block in the synthesis of various biologically active compounds. The dihydrochloride salt form presents a specific challenge that must be addressed by the reaction conditions, namely the need to liberate the free amine in situ for it to react with the Boc-anhydride.

Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[2][6] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[2][3] This initial attack forms a transient tetrahedral intermediate.[2][3]

The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the thermodynamically stable byproducts, carbon dioxide gas and tert-butanol.[3][7] The evolution of CO₂ gas provides a significant driving force for the reaction.[2][4]

Since the starting material is a dihydrochloride salt, a base is essential to neutralize the hydrochloric acid and deprotonate the ammonium salt to generate the free, nucleophilic amine.[2] A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly employed for this purpose as it is non-nucleophilic and will not compete with the substrate in reacting with (Boc)₂O.[2]

Experimental Protocol: N-Boc-4-methoxypiperidin-3-amine Synthesis

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints for reaction monitoring.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityEquivalents
4-Methoxypiperidin-3-amine dihydrochloride205.101.0 g1.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.17 g1.1
Triethylamine (TEA)101.191.48 mL (1.08 g)2.2
Dichloromethane (DCM), anhydrous-25 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-20 mL-
Brine (saturated aqueous NaCl)-20 mL-
Anhydrous magnesium sulfate (MgSO₄)-~2 g-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxypiperidin-3-amine dihydrochloride (1.0 g, 4.87 mmol).

    • Add anhydrous dichloromethane (25 mL) to the flask. Stir the resulting suspension.

    • Cool the flask to 0 °C in an ice-water bath.

  • Basification:

    • Slowly add triethylamine (1.48 mL, 10.7 mmol, 2.2 eq.) to the stirred suspension at 0 °C. The addition of two equivalents of base is crucial to neutralize both hydrochloride salts and a slight excess ensures the presence of the free amine.

    • Stir the mixture at 0 °C for 15-20 minutes. The suspension should become more homogeneous as the free amine is generated.

  • Boc-Anhydride Addition:

    • In a separate container, dissolve di-tert-butyl dicarbonate (1.17 g, 5.36 mmol, 1.1 eq.) in a minimal amount of anhydrous DCM (~5 mL).

    • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes. A slight exotherm may be observed.

  • Reaction Progression and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The starting material (amine) should be visualized with ninhydrin stain, while the Boc-protected product will be UV-active if a chromophore is present or can be visualized with a potassium permanganate stain. The reaction is considered complete when the starting amine spot is no longer visible.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with an additional 25 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) to remove any excess acid and triethylammonium salts, followed by brine (20 mL) to reduce the solubility of organic material in the aqueous phase.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude N-Boc-4-methoxypiperidin-3-amine.

  • Purification (if necessary):

    • The crude product is often of high purity. However, if TLC indicates the presence of impurities, the product can be purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.

Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic peaks for the Boc group (~1.45 ppm, singlet, 9H), the piperidine ring protons, and the methoxy group protons.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₂₂N₂O₃ [M+H]⁺: 231.17. Found: 231.17.

Visualization of the Experimental Workflow

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start: 4-Methoxypiperidin-3-amine dihydrochloride in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine (2.2 eq) cool->add_base add_boc Add (Boc)₂O (1.1 eq) add_base->add_boc react Stir at RT for 4-6h (Monitor by TLC) add_boc->react wash Wash with NaHCO₃ (aq) and Brine react->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify characterize Characterize: NMR, MS purify->characterize end End: Pure N-Boc-4-methoxy- piperidin-3-amine characterize->end

Sources

Application

Application Notes and Protocols for Utilizing 4-Methoxypiperidin-3-amine in Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to tradi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency.[3] These initial fragment hits, though often exhibiting weak affinity, provide high-quality starting points for the development of potent and selective drug candidates through a process of structure-guided growth and optimization.[1][4] The core principle of FBDD lies in the efficient exploration of chemical space; a well-curated library of a few thousand fragments can sample this space more effectively than millions of larger compounds.[5][6] This efficiency often translates to higher hit rates and the discovery of novel binding sites, including allosteric pockets, that may be missed by larger molecules.[7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Methoxypiperidin-3-amine as a valuable building block in FBDD campaigns. We will delve into the rationale behind its selection, its inherent advantages, and provide detailed protocols for its integration into screening and lead optimization workflows.

The Strategic Advantage of 4-Methoxypiperidin-3-amine in FBDD

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should possess a balance of complexity and simplicity, solubility, and synthetic tractability. 4-Methoxypiperidin-3-amine embodies many of these desirable characteristics, making it a compelling candidate for inclusion in a state-of-the-art fragment library.

Physicochemical Properties and "Rule of Three" Compliance

A widely accepted guideline for fragment design is the "Rule of Three" (Ro3), which posits that fragments should generally have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP ≤ 3.[3][9] These parameters help ensure that fragments are small, soluble, and have good ligand efficiency. 4-Methoxypiperidin-3-amine aligns well with these principles.

PropertyValue"Rule of Three" Compliance
Molecular Weight~130.19 g/mol Yes
Hydrogen Bond Donors2 (amine)Yes
Hydrogen Bond Acceptors3 (amine, methoxy oxygen, piperidine nitrogen)Yes
cLogPLow (estimated)Yes
Structural and Functional Attributes

Beyond Ro3 compliance, the specific structural features of 4-Methoxypiperidin-3-amine offer distinct advantages:

  • 3D Saturated Scaffold: The piperidine ring provides a non-flat, three-dimensional architecture. This is a significant advantage as many fragment libraries are overly populated with flat, aromatic compounds.[10][11] Incorporating 3D fragments like 4-Methoxypiperidin-3-amine allows for the exploration of more complex and specific interactions within a protein's binding site.[12] The stereochemistry of the piperidine scaffold can also be exploited to modulate biological activity and physicochemical properties during lead optimization.[13]

  • Defined Vectorial Exits for Growth: The primary amine and the secondary amine within the piperidine ring serve as excellent, chemically tractable vectors for fragment evolution. These functional groups allow for straightforward synthetic modifications to "grow" the fragment into unoccupied regions of the binding pocket, a common strategy in fragment-to-lead optimization.[1][4]

  • Strategic Placement of Functional Groups: The vicinal amino and methoxy groups present a rich pharmacophoric profile. The amine can act as a hydrogen bond donor and a base, while the methoxy group provides a hydrogen bond acceptor and can be involved in favorable hydrophobic interactions. This arrangement allows for specific and directional interactions with the target protein, providing a high-quality starting point for optimization.

Experimental Workflows and Protocols

The successful implementation of 4-Methoxypiperidin-3-amine in an FBDD campaign requires robust experimental protocols for screening, hit validation, and optimization.

Diagram 1: General FBDD Workflow

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening Cascade cluster_2 Hit Characterization cluster_3 Fragment-to-Lead FragLib Curated Fragment Library (including 4-Methoxypiperidin-3-amine) PrimaryScreen Primary Screen (e.g., SPR, NMR) FragLib->PrimaryScreen HitValidation Hit Validation (Orthogonal Methods) PrimaryScreen->HitValidation StructureDet Structural Biology (X-ray Crystallography) HitValidation->StructureDet F2L Fragment Growing, Linking, or Merging StructureDet->F2L LeadOp Lead Optimization F2L->LeadOp

Caption: A generalized workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragment binding.[14][15][16]

Objective: To identify fragments from a library, including 4-Methoxypiperidin-3-amine, that bind to a target protein immobilized on an SPR sensor surface.

Materials:

  • Purified target protein

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • Fragment library dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to achieve a suitable density for fragment screening.

    • A reference flow cell should be prepared in parallel (e.g., mock-coupled) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a stock solution of 4-Methoxypiperidin-3-amine and other library fragments in 100% DMSO.

    • For the screening assay, dilute the fragments into the running buffer to a final concentration typically in the range of 100-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[14]

  • SPR Screening:

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU) to detect binding.

    • A typical screening protocol involves a short association time followed by a dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Hits are identified as fragments that give a response significantly above the background noise.

    • Confirmed hits should be re-tested in a dose-response format to determine the equilibrium dissociation constant (KD).[17]

Causality Behind Choices:

  • Amine Coupling: This is a robust and widely used method for protein immobilization.

  • Matched DMSO Concentration: DMSO has a high refractive index, and even small differences between the sample and running buffer can lead to false positives.[14]

  • Dose-Response Confirmation: This is crucial to confirm true binding and to quantify the binding affinity, which helps in prioritizing hits for follow-up studies.[18]

Protocol 2: Hit Validation using Ligand-Observed NMR Spectroscopy

NMR is a powerful technique for hit validation as it is very sensitive to weak binding and can provide information about the binding site.[19][20] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for FBDD.[19][21]

Objective: To confirm the binding of 4-Methoxypiperidin-3-amine and other primary hits to the target protein in solution.

Materials:

  • Purified target protein

  • Confirmed fragment hits from the primary screen

  • NMR buffer (e.g., deuterated phosphate buffer)

  • High-field NMR spectrometer with a cryoprobe

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two samples for each fragment: one with the target protein (e.g., 10-20 µM) and the fragment (e.g., 100-200 µM), and a reference sample with only the fragment at the same concentration.

    • Ensure the samples are in a deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the reference sample.

    • For the protein-fragment sample, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.

    • The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Signals that appear in the STD spectrum correspond to protons on the fragment that are in close proximity to the saturated protein, thus confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is most closely interacting with the protein.

Causality Behind Choices:

  • Ligand-Observed NMR: These methods are highly sensitive to weak interactions and are less demanding on the amount of protein required compared to protein-observed NMR.[21]

  • STD-NMR: This technique is particularly effective for identifying binders and providing information on the binding epitope of the ligand.

  • Reference Sample: This is essential for confirming that the observed signals are due to binding and not an artifact.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is invaluable for the next stage of lead optimization.[7][22][23] It provides a detailed, atomic-level map of the binding interactions, guiding the rational design of more potent compounds.[24]

Objective: To determine the three-dimensional structure of 4-Methoxypiperidin-3-amine bound to the target protein.

Materials:

  • Highly pure and concentrated target protein

  • Crystallization screens and reagents

  • 4-Methoxypiperidin-3-amine

  • Synchrotron X-ray source

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.

    • Optimize the crystallization conditions to produce robust crystals suitable for fragment soaking.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of 4-Methoxypiperidin-3-amine (typically 1-10 mM). The soaking time can vary from minutes to hours.

    • Co-crystallization: Alternatively, set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for high resolution.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the electron density maps to identify the bound fragment.

    • Refine the structure of the protein-fragment complex.

Causality Behind Choices:

  • High Purity Protein: This is a prerequisite for obtaining high-quality crystals.

  • Synchrotron Source: Provides high-intensity X-rays, which are often necessary to obtain high-resolution data from fragment-soaked crystals.

  • Soaking: This is often a more straightforward and higher-throughput method than co-crystallization for fragment screening.

Fragment-to-Lead Optimization: Growing from 4-Methoxypiperidin-3-amine

Once a high-resolution structure of the 4-Methoxypiperidin-3-amine-target complex is obtained, the process of fragment-to-lead optimization can begin.[25] The goal is to increase the affinity and selectivity of the initial hit while maintaining favorable physicochemical properties.[4]

Diagram 2: Fragment Growing Strategy

Fragment_Growing cluster_0 Initial Hit cluster_1 Structural Information cluster_2 Optimization Cycle cluster_3 Outcome Fragment 4-Methoxypiperidin-3-amine Xray X-ray Co-crystal Structure Fragment->Xray Design Structure-Based Design (Targeting adjacent pockets) Xray->Design Synthesis Synthesis of Analogs Design->Synthesis Assay Affinity & Selectivity Assays Synthesis->Assay Assay->Design Iterate Lead Potent Lead Compound Assay->Lead

Caption: Iterative cycle of fragment-to-lead optimization.

The primary amine and the piperidine nitrogen of 4-Methoxypiperidin-3-amine provide ideal vectors for a "fragment growing" strategy.[1] Based on the structural data, new chemical moieties can be added to these positions to form additional interactions with the target protein.

Example Synthetic Elaboration Strategy:

  • Amide Coupling: The primary amine can be readily acylated with a variety of carboxylic acids to introduce new functional groups that can interact with nearby residues in the binding pocket.

  • Reductive Amination: The secondary amine of the piperidine ring can be functionalized via reductive amination with a range of aldehydes and ketones.

  • Suzuki Coupling: If a suitable handle is introduced, Suzuki coupling can be employed to add aryl or heteroaryl groups, further exploring the chemical space around the initial fragment.

Computational methods, such as molecular docking and free energy calculations, can be employed in parallel to prioritize the design of new analogs.[26][27][[“]] Each new compound will need to be synthesized and tested for its affinity and selectivity, and ideally, its structure in complex with the target should be determined to guide the next round of design.

Conclusion

4-Methoxypiperidin-3-amine represents a highly valuable, yet perhaps underutilized, fragment for FBDD campaigns. Its combination of "Rule of Three" compliance, 3D architecture, and strategically placed functional groups for synthetic elaboration makes it an ideal starting point for the discovery of novel therapeutics. By employing a robust workflow of biophysical screening, hit validation, and structure-based design, researchers can effectively leverage the potential of this and similar fragments to accelerate the journey from a weakly binding hit to a potent, optimized lead compound.

References

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applic
  • Computational Approaches in Fragment Based Drug Design. Longdom Publishing.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace.
  • Fragment-to-Lead.
  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. The Royal Society of Chemistry.
  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • Concepts and Core Principles of Fragment-Based Drug Design. MDPI.
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • X-ray Crystallography Fragment Screening. Selvita.
  • SPR-based fragment screening: advantages and applic
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
  • What are the in silico strategies to support fragment-to-lead optimization in drug discovery?. Semantic Scholar.
  • Computational Fragment-Based Drug Design.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Fragment screening by ligand observed nmr. Bruker.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • 6 ingredients for a successful fragment library. NanoTemper Technologies.
  • Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery. MDPI.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. o-target.com.
  • Fragment-based Screening Methods for Innov
  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach.
  • Detection of secondary binding sites in proteins using fragment screening. PNAS.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • 1-(3-Methoxypropyl)-4-piperidinamine synthesis. ChemicalBook.
  • 1-(3-Methoxypropyl)-4-piperidinamine. ChemicalBook.
  • 4-Amino-3-methoxypyridine. Chem-Impex.
  • Fragment‐based drug discovery for RNA targets.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.
  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: applic
  • 3-Amino-4-methoxypyridine. Chem-Impex.
  • Design and Synthesis of 56 Shape‐Diverse 3D Fragments. PMC - NIH.
  • Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
  • 4-Amino-3-Methoxypyridine: A Vers
  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
  • 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. PubChem.

Sources

Method

Strategic Synthesis of 4-Methoxy-3-aminopiperidine: A Key Scaffold for Drug Discovery

An Application Note for Medicinal and Process Chemistry Professionals Abstract The 3-aminopiperidine scaffold is a privileged structural motif in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals and clinical candidates. Its unique three-dimensional architecture and the tunable basicity of its nitrogen atoms make it an invaluable building block for modulating pharmacokinetics and pharmacodynamics. This application note provides a comprehensive, field-proven guide for the synthesis of 4-methoxy-3-aminopiperidine, a highly functionalized and versatile derivative, starting from the readily available 4-methoxypyridine. The described two-step synthetic pathway involves a regioselective nitration followed by a robust, one-pot catalytic hydrogenation that concurrently reduces the nitro group and saturates the pyridine ring. We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step protocols, and discuss critical process parameters essential for achieving high yield and purity.

Introduction: The Significance of the 4-Methoxy-3-aminopiperidine Scaffold

Substituted piperidines are among the most prevalent N-heterocyclic structures found in pharmaceuticals.[1] The introduction of an amino group at the 3-position and a methoxy group at the 4-position creates a chiral scaffold with multiple functional handles for further elaboration in drug development programs. This specific substitution pattern allows for precise vector control in molecular design, enabling targeted interactions with biological macromolecules. The synthesis of such decorated piperidines, however, can be challenging.[2] Direct functionalization of the saturated piperidine ring often leads to issues with regioselectivity and stereocontrol. Therefore, a common and effective strategy is the hydrogenation of a pre-functionalized pyridine precursor.[3][4]

This guide details a reliable and scalable synthesis of 4-methoxy-3-aminopiperidine, designed for researchers in medicinal chemistry and process development.

Overall Synthetic Strategy

The transformation from 4-methoxypyridine to 4-methoxy-3-aminopiperidine is efficiently accomplished via a two-step sequence. This approach prioritizes robust and well-characterized reactions to ensure reproducibility and scalability.

  • Step 1: Electrophilic Nitration. The pyridine ring is first activated with a key functional handle by introducing a nitro group at the C-3 position.

  • Step 2: One-Pot Catalytic Hydrogenation. The intermediate, 4-methoxy-3-nitropyridine, undergoes a comprehensive reduction where the aromatic ring is saturated to piperidine and the nitro group is simultaneously reduced to the primary amine.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Target Molecule 4-Methoxypyridine 4-Methoxypyridine 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine 4-Methoxypyridine->4-Methoxy-3-nitropyridine Step 1: Nitration 4-Methoxy-3-aminopiperidine 4-Methoxy-3-aminopiperidine 4-Methoxy-3-nitropyridine->4-Methoxy-3-aminopiperidine Step 2: Catalytic Hydrogenation

Diagram 1: Two-Step Synthetic Workflow.

PART 1: Regioselective Nitration of 4-Methoxypyridine

Scientific Rationale

The electrophilic nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which is caused by the electronegative nitrogen atom. However, the presence of the electron-donating methoxy group at the C-4 position activates the ring towards substitution. While the methoxy group typically directs electrophiles to the ortho positions (C-3 and C-5), the strong deactivating effect of the pyridine nitrogen makes these positions the most favorable for attack. The reaction requires harsh conditions, utilizing a mixture of fuming nitric acid and concentrated sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺) needed to overcome the aromatic stability of the pyridine ring.[5]

Detailed Experimental Protocol: Synthesis of 4-Methoxy-3-nitropyridine

Safety First: This procedure involves the use of highly corrosive and oxidizing acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The addition of reagents must be performed slowly and with adequate cooling to control the exothermic reaction.

Reagent/MaterialMolar Mass ( g/mol )Amount UsedMoles (mmol)
4-Methoxypyridine109.135.46 g (4.9 mL)50.0
Concentrated H₂SO₄ (98%)98.0850 mL-
Fuming HNO₃ (≥90%)63.0150 mL-
Potassium Carbonate (K₂CO₃)138.21As needed-
Ethyl Acetate (EtOAc)88.11~300 mL-
Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a dropping funnel, in an ice/water bath.

  • Acid Addition: Carefully and slowly add 50 mL of concentrated sulfuric acid to the flask.

  • Substrate Addition: Once the sulfuric acid has cooled to 0-5 °C, add 4-methoxypyridine (4.9 mL) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 10 °C during the addition.[5]

  • Nitrating Mixture: To the cooled solution, add 50 mL of fuming nitric acid dropwise. The rate of addition should be carefully controlled to maintain the internal temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C using an oil bath. Maintain this temperature and stir for 48-60 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over a large beaker containing crushed ice (~500 g). This step is highly exothermic and should be done slowly and with vigorous stirring.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous solution by slowly adding solid potassium carbonate in portions until the pH is alkaline (pH 8-9). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[5]

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.

  • Yield and Characterization: This procedure typically yields 4-methoxy-3-nitropyridine as a yellow solid.[5]

    • Expected Yield: ~6.9 g (90%)

    • Melting Point: 72-77 °C

PART 2: One-Pot Reduction of 4-Methoxy-3-nitropyridine

Scientific Rationale

Catalytic hydrogenation is a powerful method for the reduction of both nitro groups and aromatic heterocycles.[2][6] The key to this one-pot transformation is the selection of an appropriate catalyst and reaction conditions that are robust enough to saturate the stable pyridine ring while also reducing the nitro moiety to a primary amine.

  • Catalyst Choice: Platinum (IV) oxide (PtO₂, Adams' catalyst) is exceptionally effective for the hydrogenation of pyridine rings, especially in acidic media.[6][7] The acidic solvent, typically glacial acetic acid, enhances the catalyst's activity and helps prevent catalyst poisoning by the nitrogen-containing substrate and product.[6] Other catalysts like rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are also highly effective, sometimes under milder conditions.[1][8]

  • Reaction Conditions: The saturation of the aromatic pyridine ring is the more challenging reduction and generally requires elevated hydrogen pressure (50-70 bar) and a suitable protic solvent like acetic acid to proceed efficiently.[6][7]

Detailed Experimental Protocol: Synthesis of 4-Methoxy-3-aminopiperidine

Safety First: This procedure involves a high-pressure hydrogenation reaction. It must be conducted in a specialized high-pressure reactor (autoclave) by personnel trained in its operation. Hydrogen gas is extremely flammable. Ensure the area is free of ignition sources. The catalyst can be pyrophoric upon exposure to air after the reaction; handle with care.

Reagent/MaterialMolar Mass ( g/mol )Amount UsedMoles (mmol)
4-Methoxy-3-nitropyridine154.126.16 g40.0
Platinum (IV) Oxide (PtO₂)227.080.45 g (2 mol%)2.0
Glacial Acetic Acid60.05100 mL-
Hydrogen Gas (H₂)2.0260 bar (~870 psi)-
Sodium Hydroxide (NaOH)40.00As needed (e.g., 5M aq. soln.)-
Dichloromethane (DCM)84.93~450 mL-

Procedure:

  • Reactor Loading: To the stainless-steel vessel of a high-pressure autoclave, add 4-methoxy-3-nitropyridine (6.16 g) and glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (0.45 g) to the solution.

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen gas (to ~10 bar) and then venting, repeating this cycle three times to remove all oxygen.

  • Hydrogenation: After purging, pressurize the reactor with hydrogen gas to 60 bar. Begin stirring and heat the reaction to 50 °C. The reaction is exothermic, and an initial uptake of hydrogen should be observed. Maintain the pressure at 60 bar by adding more hydrogen as it is consumed.

  • Reaction Monitoring: The reaction typically takes 8-12 hours. The completion can be monitored by the cessation of hydrogen uptake.

  • Cooldown and Catalyst Filtration: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the PtO₂ catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air; quench it with water immediately after filtration.

  • Solvent Removal: Concentrate the acetic acid filtrate under reduced pressure.

  • Work-up and Extraction: Dissolve the residue in water (~100 mL) and cool in an ice bath. Carefully basify the solution to pH > 12 with a 5M aqueous solution of NaOH. Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with a gradient of DCM/Methanol with 1% triethylamine) to yield pure 4-methoxy-3-aminopiperidine.

Conclusion

This application note outlines a robust and efficient two-step synthesis for 4-methoxy-3-aminopiperidine from 4-methoxypyridine. The methodology leverages a regioselective nitration followed by a powerful one-pot catalytic hydrogenation. By providing detailed protocols and explaining the underlying chemical principles, this guide serves as a valuable resource for medicinal and process chemists aiming to access this important molecular scaffold for the development of next-generation therapeutics.

References

  • Reddymasu Sreenivasulu, K., Venkata Sri Ranganath, K., & Rameshraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2945-2948. [Link]

  • Wang, D., & Xiao, J. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 16(29), 5321-5325. [Link]

  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Nucleophilic Amination of Methoxypyridines by a Sodium Hydride–Iodide Composite. Chemical Communications, 54(73), 10324-10327. [Link]

  • Wang, D., & Xiao, J. (2018). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

  • Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3747-3750. [Link]

  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride–iodide composite. Chemical Communications, 54, 10324-10327. [Link]

  • Wang, X., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Process Research & Development, 23(8), 1622-1628. [Link]

  • Collegedunia. (2024). Pyridine upon hydrogenation in presence of platinum at 25°C and 3 atm pressure yields. Collegedunia. [Link]

  • Johnson, D. S., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 15(10), 549-557. [Link]

  • Wang, X., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Figshare. [Link]

  • Wang, D., & Xiao, J. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Semantic Scholar. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Li, W., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(39), 9844-9847. [Link]

  • Li, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 127-134. [Link]

  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (2014).
  • Kumar, P., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 62B(1), 105-111. [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(15), 9037-9048. [Link]

  • Kuramochi, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Vera, A., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8698-8704. [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Wang, X., et al. (2019). Rapid Amination of Methoxy Pyridines With Aliphatic. Amanote Research. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Vera, A., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8698-8704. [Link]

  • Hoffmann-La Roche. (1960). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem.com. [Link]

  • ResearchGate. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Wikipedia. (2025). Gepotidacin. Wikipedia. [Link]

  • US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines. (1968).
  • UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. UCHEM. [Link]

  • PubChem. 4-Methoxy-3-nitropyridine. PubChem. [Link]

  • Verniest, G., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Supporting Information. [Link]

  • Sreenivasulu, R. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

  • Uršič, M., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 195. [Link]

Sources

Application

Coupling conditions for steric hindered secondary amines

Topic: Overcoming Steric Hindrance: Advanced Coupling Conditions for Secondary Amines Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Sterically Encumbered Amide Bond...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance: Advanced Coupling Conditions for Secondary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Sterically Encumbered Amide Bond Formation

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug discovery.[1][2] While numerous protocols exist for simple systems, the coupling of sterically hindered secondary amines with bulky carboxylic acids represents a persistent and formidable challenge.[1][2] The steric bulk surrounding both the nucleophilic nitrogen and the electrophilic carbonyl carbon dramatically slows the rate of reaction, often leading to low yields, reaction failure, or the need for harsh conditions that compromise the integrity of complex molecules.[3][4]

This guide, designed for the practicing scientist, moves beyond standard protocols to provide a deep dive into the strategies, reagents, and mechanistic principles required to successfully forge amide bonds in sterically demanding environments. We will explore the causality behind experimental choices, present robust, field-proven protocols, and offer a logical framework for troubleshooting even the most recalcitrant coupling reactions.

Section 1: Mechanistic Underpinnings of Steric Hindrance

The core of the problem lies in the transition state of the nucleophilic acyl substitution reaction. Steric congestion around the amine's nitrogen atom hinders its approach to the activated carbonyl carbon. Simultaneously, bulky substituents on the carboxylic acid component shield the electrophilic center. This dual steric impediment raises the activation energy of the reaction, making bond formation kinetically unfavorable under standard conditions.[3]

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient for these transformations because the activated O-acylisourea intermediate they form is not reactive enough to overcome this significant steric barrier.[3][4] Success, therefore, depends on employing strategies that either generate a much more reactive electrophilic species or utilize conditions that provide the necessary energy to surmount the activation barrier without inducing degradation or racemization.

Section 2: A Modern Arsenal of Coupling Reagents for Hindered Substrates

The choice of coupling reagent is the most critical factor for success. Modern reagents are designed to generate highly reactive activated esters that can effectively couple with poorly nucleophilic or hindered amines.

2.1 Uronium/Aminium Reagents

This class of reagents has become the workhorse for difficult couplings due to its high efficiency and rapid reaction rates.[5][6] They function by creating highly reactive activated esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Considered a gold standard for difficult couplings, HATU generates a highly reactive OAt-active ester.[4][5] The pyridine nitrogen in the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[7] HATU is particularly effective for coupling N-methylated amino acids and other hindered systems.[8][9]

  • HBTU/HCTU: These are common, cost-effective alternatives to HATU.[10] HBTU generates an OBt ester, which is less reactive than the OAt ester from HATU but still effective for many standard couplings.[5] HCTU, which forms a more reactive O-6-ClBt ester, offers a step up in reactivity from HBTU.[3][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU is an excellent choice for both safety and efficacy.[11][12] It is based on OxymaPure as the leaving group, avoiding the potentially explosive benzotriazole derivatives used in HATU and HBTU.[13][14] COMU often shows reactivity comparable or superior to HATU and requires only one equivalent of base, simplifying reaction setup.[12][14]

2.2 Phosphonium Reagents

Phosphonium salts are another class of highly effective reagents that are particularly advantageous because they avoid a key side reaction associated with uronium salts: guanidinylation of the amine nucleophile.[5][6]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium reagent that generates a reactive OBt ester.[10] It is a reliable choice for many challenging couplings.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP forms the same highly reactive OAt ester.[4][5] It is considered one of the most powerful reagents for overcoming steric hindrance and minimizing racemization.[10]

2.3 Specialty Reagents and Methods

For the most extreme cases of steric hindrance, even the most potent onium salts may fail. In these situations, alternative activation strategies are required.

  • T3P® (Propylphosphonic Anhydride): This cyclic anhydride is a powerful and "green" coupling reagent.[11][15] It acts as a potent dehydrating agent, forming a mixed phosphonic anhydride with the carboxylic acid.[16][17] The byproducts are water-soluble, which can simplify purification.[16][17] T3P® has shown superior results, especially for sterically hindered peptide couplings in solution phase.[11]

  • Acyl Fluoride Method: Converting the carboxylic acid to a highly reactive acyl fluoride is an exceptionally effective strategy for coupling extremely hindered substrates where other methods fail.[3][18][19] Acyl fluorides are small and highly electrophilic, minimizing steric repulsion during the coupling step.[19] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for in-situ generation of the acyl fluoride.[3]

  • Mixed Anhydride Method: This classic method involves activating the carboxylic acid by forming a mixed anhydride, typically with a chloroformate like isobutyl chloroformate or a sulfonyl chloride.[20][21] While effective, care must be taken as the amine can sometimes attack the wrong carbonyl group of the anhydride. Using sterically bulky chloroformates helps direct the nucleophilic attack to the desired position.[20]

Data Presentation: Comparison of Key Coupling Reagents
ReagentClassActivating GroupRelative Reactivity (Hindered)Key Considerations
DCC/EDC CarbodiimideO-AcylisoureaLowOften insufficient for hindered couplings.[3][4] Byproduct removal can be difficult (DCC).
HBTU Uronium/AminiumOBt EsterModerateGood general-purpose reagent; may fail with severe hindrance. Risk of guanidinylation.[10]
PyBOP PhosphoniumOBt EsterModerate-HighAvoids guanidinylation side reaction.[5][10] Byproducts are not carcinogenic (vs. original BOP).[10]
HATU Uronium/AminiumOAt EsterVery HighExcellent for hindered and N-methyl amines.[4][8] Benzotriazole-based (safety concern).[13]
COMU Uronium/AminiumOxyma EsterVery HighSafer alternative to HATU with comparable efficacy.[12][13][14] Water-soluble byproducts.[14]
T3P® AnhydrideMixed Phosphonic AnhydrideVery High"Green" reagent with water-soluble byproducts.[15][16] Excellent for solution-phase synthesis.[11]
TFFH Fluorinating AgentAcyl FluorideExtremely HighMethod of choice for extremely hindered substrates.[3][18][19] Requires anhydrous conditions.
Section 3: Optimizing the Reaction Environment

Beyond the coupling reagent, several other parameters must be carefully controlled to drive the reaction to completion.

  • Solvent Selection: The solvent must effectively solvate the reactants. For many reactions, N-Methyl-2-pyrrolidone (NMP) is preferred over Dimethylformamide (DMF) due to its superior solvating properties, which can help prevent aggregation and improve reaction rates, especially in solid-phase synthesis.[3]

  • Base Selection: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and neutralize the acidic byproducts. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common choice due to its steric bulk, which prevents it from acting as a competing nucleophile.[9][10][22] N-Methylmorpholine (NMM) is another option.[10]

  • Temperature and Reaction Time: Sterically hindered couplings are inherently slow.[3]

    • Extended Reaction Times: It is often necessary to increase the reaction time from a few hours to overnight.[3]

    • Elevated Temperatures: Gentle heating can provide the necessary activation energy.[3] Temperatures of 40-60 °C are common. For acyl fluoride couplings, temperatures up to 80 °C may be required.[23]

    • Microwave Synthesis: Microwave-assisted synthesis is a highly effective technique for driving difficult couplings to completion quickly and efficiently by using microwave energy to rapidly heat the reaction mixture.[3][24]

  • Stoichiometry and Pre-activation: Using an excess of the carboxylic acid and coupling reagent (typically 1.2-1.5 equivalents) is standard practice. For particularly difficult couplings, pre-activating the carboxylic acid with the coupling reagent for 1-5 minutes before adding the amine can be highly beneficial.[3] This ensures the highly reactive activated species is fully formed before the hindered nucleophile is introduced.

Section 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for tackling sterically hindered couplings.

Protocol 1: High-Efficacy Coupling using COMU

This protocol is a robust starting point for moderately to severely hindered secondary amines.

Materials:

  • Sterically hindered carboxylic acid

  • Sterically hindered secondary amine

  • COMU

  • DIPEA

  • Anhydrous solvent (NMP or DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.2 equivalents) in anhydrous NMP (to make a ~0.2 M solution).

  • Add COMU (1.2 equivalents) to the solution.

  • Add DIPEA (2.4 equivalents) to the mixture.

  • Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Add the sterically hindered secondary amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC.

  • If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C and continue stirring overnight.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality & Trustworthiness:

  • Why COMU? It offers high reactivity comparable to HATU but with a better safety profile and water-soluble byproducts, simplifying workup.[13][14]

  • Why pre-activation? This step ensures the formation of the highly reactive Oxyma active ester before the introduction of the slow-reacting amine, maximizing the concentration of the activated species.

  • Why DIPEA? Its steric bulk prevents it from interfering as a nucleophile. Two equivalents are used relative to the acid to both facilitate activation and neutralize the resulting hexafluorophosphate salt.

  • Troubleshooting: If the reaction stalls, a "double coupling" can be performed by adding a second portion of freshly pre-activated carboxylic acid (0.5 equivalents) to the reaction mixture.[3]

Protocol 2: Acyl Fluoride Method for Extremely Hindered Substrates

This protocol is adapted for cases where even potent uronium/phosphonium reagents fail.[3][18]

Materials:

  • Extremely hindered carboxylic acid

  • Extremely hindered secondary amine

  • TFFH (or another suitable fluorinating agent like XtalFluor-E)

  • DIPEA or 2,6-lutidine

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Acyl Fluoride Formation: In a rigorously dried, nitrogen-flushed flask, dissolve the carboxylic acid (1.3 equivalents) in anhydrous MeCN.

  • Add the fluorinating agent TFFH (1.5 equivalents) and a non-nucleophilic base like 2,6-lutidine (2.0 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.

  • Coupling Reaction: In a separate flask, dissolve the hindered secondary amine (1.0 equivalent) in anhydrous MeCN.

  • Add the freshly prepared acyl fluoride solution to the amine solution.

  • Seal the reaction vessel and heat to 60-80 °C. Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours.[23]

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Perform a standard aqueous workup and purify the product via column chromatography.

Causality & Trustworthiness:

  • Why Acyl Fluoride? The small size of the fluoride leaving group and the high electrophilicity of the resulting acyl fluoride minimize steric clashes and provide the reactivity needed to overcome extreme hindrance.[19]

  • Why TFFH? It is an effective and relatively safe reagent for in-situ acyl fluoride formation.

  • Why elevated temperature? Even with a highly activated electrophile, significant thermal energy is often required to overcome the activation barrier for coupling two severely hindered partners.[18][19]

  • Critical Note: This method requires strictly anhydrous conditions, as the acyl fluoride is highly susceptible to hydrolysis.

Section 5: Visualizations and Workflows
HATU Activation Mechanism

The diagram below illustrates the key steps in the activation of a carboxylic acid by HATU, a cornerstone of modern amide coupling chemistry.

HATU_Mechanism cluster_activation Step 1: Carboxylate Attack cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Amide Formation RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO - H⁺ Base Base (e.g., DIPEA) Isouronium O-Acyl(tetramethyl)isouronium Salt (Unstable Intermediate) RCOO->Isouronium Attacks HATU HATU HATU HATU->Isouronium OAt_ion OAt⁻ Anion (from HATU) Isouronium->OAt_ion Rapid Attack Active_Ester OAt-Active Ester (Highly Reactive) TMU Tetramethylurea (Byproduct) OAt_ion->Active_Ester Amine Hindered Amine (R'₂NH) Active_Ester->Amine Nucleophilic Attack Amide Target Amide Active_Ester->Amide HOAt HOAt (Byproduct) Amine->Amide Optimization_Workflow start Start: Couple Hindered Acid and Amine reagent_choice Select Potent Reagent (e.g., COMU or HATU) RT, 4h in NMP/DIPEA start->reagent_choice monitor Monitor by LC-MS reagent_choice->monitor complete Reaction Complete! Workup & Purify monitor->complete >90% Conversion stalled Reaction Stalled or Low Conversion monitor->stalled <90% Conversion increase_time_temp Increase Time (-> Overnight) Increase Temp (-> 50°C) stalled->increase_time_temp monitor2 Monitor by LC-MS increase_time_temp->monitor2 monitor2->complete >90% Conversion failed Still No/Low Conversion monitor2->failed <90% Conversion acyl_fluoride Switch to Acyl Fluoride Method (TFFH, 80°C) failed->acyl_fluoride monitor3 Monitor by LC-MS acyl_fluoride->monitor3 monitor3->complete Success other_cn Consider Alternative C-N Bond Formation (e.g., Buchwald-Hartwig) monitor3->other_cn Failure

Caption: A decision tree for optimizing hindered amide couplings.

Section 6: Alternative Strategies: Buchwald-Hartwig Amination

When direct amide coupling proves intractable, it is worth considering alternative C-N bond-forming strategies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C(aryl)-N bond between an aryl halide (or triflate) and an amine. [25][26]While this does not form an amide directly, it is an exceptionally robust method for coupling sterically hindered secondary amines to aromatic systems, which can be a key step in a larger synthetic sequence. [27]The reaction's scope is vast, with several generations of specialized phosphine ligands developed to facilitate the coupling of even very challenging substrates. [25][27][28]

Conclusion

Successfully coupling sterically hindered secondary amines is a challenge that can be reliably overcome with a systematic approach and a modern understanding of coupling chemistry. Success hinges on selecting a sufficiently powerful activating reagent—such as COMU, HATU, or T3P®—and optimizing the reaction environment through the judicious choice of solvent, base, and temperature. For the most recalcitrant substrates, highly reactive intermediates like acyl fluorides provide a potent, albeit more demanding, alternative. By understanding the mechanistic basis for these choices, researchers can confidently navigate the complexities of sterically demanding amide bond formation, accelerating progress in drug discovery and chemical synthesis.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • The Synthesis of Sterically Hindered Amides. PubMed.
  • HATU:a third-gener
  • Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Recent development of peptide coupling reagents in organic synthesis. [Source Not Found].
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • Amine synthesis by amide reduction. Organic Chemistry Portal.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. [Source Not Found].
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Source Not Found].
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
  • Buchwald–Hartwig amin
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • COMU: a third generation of uronium-type coupling reagents. PubMed.
  • H
  • Peptide Coupling Reagents, More than a Letter Soup. [Source Not Found].
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Source Not Found].
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Source Not Found].
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Buchwald-Hartwig amin
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[8]ril. ChemRxiv.

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[8]ril. Amazon S3.

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega.
  • Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III)
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society.
  • Amine to Amide - Mixed Anhydrides. Common Organic Chemistry.
  • Mixed anhydride method of preparing peptides.
  • Mechanism of mixed anhydride coupling reaction..

Sources

Method

Application Notes &amp; Protocols: 4-Methoxypiperidin-3-amine as a Key Intermediate for Novel PAD4 Inhibitors

Abstract Peptidylarginine deiminase 4 (PAD4) is a critical enzyme implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers.[1][2] Its primary function involves the post-translat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers.[1][2] Its primary function involves the post-translational modification of arginine residues to citrulline, a process known as citrullination.[3][4] Dysregulated PAD4 activity, particularly the citrullination of histones, leads to the formation of neutrophil extracellular traps (NETs), which are key drivers in the pathology of diseases like rheumatoid arthritis and cancer progression.[1][5] Consequently, the development of potent and selective PAD4 inhibitors is a major focus in modern drug discovery. This guide provides a detailed technical overview of 4-Methoxypiperidin-3-amine, a crucial heterocyclic intermediate, detailing its synthesis, purification, characterization, and application in the construction of next-generation PAD4 inhibitors.

The Rationale: PAD4 as a Therapeutic Target

PAD4 is a calcium-dependent enzyme that, unlike other PAD family members, contains a nuclear localization sequence, allowing it to citrullinate nuclear proteins such as histones.[4][5] This epigenetic modification leads to chromatin decondensation, a prerequisite for NETosis.[5] In autoimmune diseases like rheumatoid arthritis, excessive citrullination generates neoantigens that trigger a chronic inflammatory immune response.[3][6] In oncology, NETs have been shown to promote tumor growth, metastasis, and cancer-associated thrombosis.[1][7]

PAD4 inhibitors function by binding to the enzyme's active site, preventing the conversion of arginine to citrulline.[3] These inhibitors can be reversible or irreversible, with many of the latter forming a covalent bond with a key cysteine residue (C645) in the active site.[5][8] The development of effective inhibitors relies on scaffolds that can be precisely functionalized to achieve high affinity and selectivity. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational properties and its presence in a wide array of approved drugs.[9] 4-Methoxypiperidin-3-amine offers a structurally rich and versatile building block for creating novel inhibitors that can effectively target the PAD4 active site.

PAD4_Mechanism_and_Inhibition cluster_0 PAD4 Catalytic Cycle cluster_1 Inhibition Pathway Arginine Protein Arginine Residue PAD4_Ca PAD4 Enzyme (Ca²⁺ Activated) Arginine->PAD4_Ca Binds to Active Site Intermediate Tetrahedral Intermediate PAD4_Ca->Intermediate Catalyzes Attack (Cys645) PAD4_Inactive Inactive PAD4-Inhibitor Complex PAD4_Ca->PAD4_Inactive Forms Stable Complex Citrulline Protein Citrulline Residue Intermediate->Citrulline Resolution & Release NETosis NETosis & Disease Progression Inhibitor PAD4 Inhibitor (from 4-Methoxypiperidin-3-amine) Inhibitor->PAD4_Ca Binds Competitively Block NETosis Blocked

Figure 1: Mechanism of PAD4 action and its inhibition.

Synthesis Protocol: 4-Methoxypiperidin-3-amine Hydrochloride

The synthesis of 4-Methoxypiperidin-3-amine is not a trivial, single-step process. A robust and scalable route requires careful selection of protecting groups and reaction conditions. The following multi-step protocol is proposed, starting from commercially available 1-Boc-4-piperidone.

Synthetic Workflow Overview

The chosen pathway involves an alpha-amination of a protected piperidone, followed by diastereoselective reduction of the resulting keto-oxime, methylation of the hydroxyl group, and final deprotection. This route provides good control over stereochemistry and functional group manipulation.

Synthesis_Workflow Start 1-Boc-4-piperidone Step1 Step 1: α-Oximation (t-BuONO, KOtBu) Start->Step1 Intermediate1 Intermediate A: 1-Boc-3-(hydroxyimino)piperidin-4-one Step1->Intermediate1 Step2 Step 2: Diastereoselective Reduction (H₂, Pd/C or NaBH₄) Intermediate1->Step2 Intermediate2 Intermediate B: (3S,4R)-3-amino-1-Boc-piperidin-4-ol Step2->Intermediate2 Step3 Step 3: O-Methylation (NaH, MeI) Intermediate2->Step3 Intermediate3 Intermediate C: (3S,4R)-3-amino-1-Boc-4-methoxypiperidine Step3->Intermediate3 Step4 Step 4: Boc Deprotection (HCl in Dioxane) Intermediate3->Step4 End Final Product: (3S,4R)-4-Methoxypiperidin-3-amine HCl Step4->End

Figure 2: Proposed synthetic workflow for 4-Methoxypiperidin-3-amine.
Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(hydroxyimino)piperidin-4-one (Intermediate A)

  • Rationale: This step introduces the nitrogen functionality at the C3 position. Using tert-butyl nitrite under basic conditions is a standard method for α-oximation of ketones.

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dry THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting suspension for 30 minutes at 0 °C.

  • Add tert-butyl nitrite (t-BuONO, 1.2 eq) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (3S,4R)-3-amino-1-Boc-piperidin-4-ol (Intermediate B)

  • Rationale: The reduction of the ketone and oxime functionalities must be controlled to achieve the desired cis-amino alcohol stereochemistry. Catalytic hydrogenation is often effective for this transformation, yielding the syn product.

  • Dissolve Intermediate A (1.0 eq) in methanol.

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Hydrogenate the mixture in a Parr shaker apparatus under H₂ (50 psi) at room temperature for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude amino alcohol can be purified by column chromatography (Silica gel, DCM/MeOH gradient).

Step 3: Synthesis of (3S,4R)-3-amino-1-Boc-4-methoxypiperidine (Intermediate C)

  • Rationale: A Williamson ether synthesis is used to methylate the hydroxyl group. A strong base like NaH is required to deprotonate the secondary alcohol. The primary amine must be transiently protected or the reaction conditions carefully controlled to avoid N-methylation. A common strategy is to perform the reaction at low temperature.

  • Dissolve Intermediate B (1.0 eq) in dry DMF under a nitrogen atmosphere and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour, then add methyl iodide (MeI, 1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction back to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 4: Synthesis of (3S,4R)-4-Methoxypiperidin-3-amine hydrochloride (Final Product)

  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the free amine as its hydrochloride salt, which improves stability and handling.

  • Dissolve Intermediate C (1.0 eq) in 1,4-dioxane.

  • Add a solution of HCl in dioxane (4M, 5.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate will typically form.

  • Monitor deprotection by TLC/LC-MS. Upon completion, collect the solid product by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product as a white to off-white solid.

Reagent Summary TableStep 1Step 2Step 3Step 4
Starting Material 1-Boc-4-piperidoneIntermediate AIntermediate BIntermediate C
Key Reagents KOtBu, t-BuONOH₂, 10% Pd/CNaH, MeI4M HCl in Dioxane
Solvent THFMethanolDMF1,4-Dioxane
Typical Yield >90% (crude)60-75%50-65%>95%

Purification and Analytical Characterization

Ensuring the purity and structural integrity of the intermediate is paramount for its successful use in the final stages of drug synthesis.

Purification Protocol for Amine Intermediates

Amine intermediates can often be challenging to purify via standard silica gel chromatography due to tailing. An acid-base extraction is a highly effective workup and purification technique.[10]

  • Acid Wash: Dissolve the crude product from Step 3 (before final deprotection) in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with 1M aqueous HCl (2x). The protonated amine will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[10]

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base (e.g., 2M NaOH or solid NaHCO₃) with stirring until the pH is >10.[10]

  • Back-Extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or dichloromethane (3x). The free amine will move back into the organic layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified free amine.

Characterization Data

The structure and purity of the final product, 4-Methoxypiperidin-3-amine, must be confirmed using a suite of analytical techniques.[11][12]

Analytical Method Expected Results for 4-Methoxypiperidin-3-amine
¹H NMR (400 MHz, D₂O)δ 3.5-3.7 (m, 1H, H4), δ 3.45 (s, 3H, OCH₃), δ 3.2-3.4 (m, 3H, H3, H2eq, H6eq), δ 2.8-3.0 (m, 2H, H2ax, H6ax), δ 1.8-2.1 (m, 2H, H5). Note: NH₂ protons are often broad or exchange with D₂O.
¹³C NMR (100 MHz, D₂O)δ ~78 (C4), δ ~58 (OCH₃), δ ~55 (C3), δ ~45 (C2), δ ~43 (C6), δ ~28 (C5).
Mass Spec (ESI+) Expected [M+H]⁺: C₆H₁₅N₂O⁺, m/z = 131.12.
FT-IR (KBr Pellet) ~3300-3400 cm⁻¹ (N-H stretch, primary amine), ~2800-3000 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch, ether).
Purity (HPLC) >98% (by area at 210 nm).

Application: Final Stage Synthesis of a PAD4 Inhibitor

The synthesized 4-Methoxypiperidin-3-amine serves as a key building block. It can be coupled to a suitable carboxylic acid or other electrophilic fragment to form the final inhibitor. Below is a representative protocol for an amide bond formation.

Final_Coupling Intermediate 4-Methoxypiperidin-3-amine (Our Intermediate) Reagents Coupling Reagents (HATU, DIPEA) Intermediate->Reagents Acid Carboxylic Acid Fragment (e.g., R-COOH) Acid->Reagents Product Final PAD4 Inhibitor Reagents->Product Amide Bond Formation

Figure 3: General scheme for coupling the intermediate.
Protocol: Amide Coupling with HATU
  • Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it ideal for late-stage functionalization in drug synthesis. DIPEA is used as a non-nucleophilic base.

  • To a solution of the carboxylic acid fragment (1.0 eq) in DMF, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-Methoxypiperidin-3-amine hydrochloride (1.1 eq) in DMF. Note: The excess base will neutralize the HCl salt to generate the free amine in situ.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the final PAD4 inhibitor.

Conclusion

4-Methoxypiperidin-3-amine is a high-value intermediate for the synthesis of novel PAD4 inhibitors. Its synthesis, while requiring multiple steps, can be achieved with good control over stereochemistry and purity. The protocols outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug development to produce this key building block and incorporate it into discovery programs targeting PAD4. The continued exploration of such scaffolds is essential for developing new therapies for a range of debilitating autoimmune, inflammatory, and oncological diseases.[3][7][13]

References

  • Patsnap Synapse. (2024). What are PAD4 inhibitors and how do they work?[Link]

  • Al-Harbi, S. et al. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Molecules. [Link]

  • Luo, Y. et al. (2007). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry. [Link]

  • Liu, Y. et al. (2021). PAD4 and Its Inhibitors in Cancer Progression and Prognosis. Cancers. [Link]

  • Fülöp, F. et al. (2021). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. ResearchGate. [Link]

  • Drug Target Review. (2016). Researchers uncover the role of PAD4 in cancers. [Link]

  • Taylor & Francis Online. (2024). A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present). [Link]

  • DTIC. (1986). Piperidine Synthesis. [Link]

  • ScienceDaily. (2022). PAD4 inhibition in neutrophils halts cancer progression and metastasis. [Link]

  • Vámosi, B. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. [Link]

  • Wünsch, B. et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry-A European Journal. [Link]

  • Lewis, H. D. et al. (2015). Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nature Chemical Biology. [Link]

  • ACS Publications. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]

  • Schnute, M. E. et al. (2025). Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site. Nature Communications. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Ramesh Y, Phani. (2022). How to purify Amine? YouTube. [Link]

  • Google Patents. (1945).
  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. [Link]

  • Google Patents. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Al-Bajalan, M. M. M. et al. (2023). A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA). Pharmaceuticals. [Link]

  • ResearchGate. (2007). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • Preprints.org. (2024). A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA). [Link]

  • ACS Publications. (2022). Novel Peptidylarginine Deiminase Type 4 (PAD4) Inhibitors. [Link]

  • Dreyton, C. J. et al. (2011). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Journal of Biological Chemistry. [Link]

  • Google Patents. (2007). Preparation process of 3 amino-4 methyl pyridine.

Sources

Application

Peptide coupling reagents for piperidine dihydrochloride salts

Application Note: Efficient Peptide Coupling Strategies for Piperidine Dihydrochloride Salts Abstract & Core Challenge Coupling piperidine-based pharmacophores to carboxylic acids is a staple in medicinal chemistry. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Peptide Coupling Strategies for Piperidine Dihydrochloride Salts

Abstract & Core Challenge

Coupling piperidine-based pharmacophores to carboxylic acids is a staple in medicinal chemistry. However, piperidine often exists as a dihydrochloride salt (


)  to ensure stability and crystallinity. This presents a dual challenge:
  • Thermodynamic Barrier: The salt releases two equivalents of strong acid upon dissolution, requiring significant base neutralization that can compromise chiral integrity of the coupling partner.

  • Steric/Electronic Barrier: Piperidine is a secondary, cyclic amine. While nucleophilic, its steric bulk retards reaction rates compared to primary amines, allowing competitive hydrolysis or racemization pathways to dominate if activation is not rapid.

This guide provides two distinct protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, low-epimerization process chemistry.

Mechanistic Insight: The "Salt Penalty"

In standard peptide coupling, the amine is free. In dihydrochloride salts, the amine is protonated and "caged" by counterions. The reaction mixture becomes highly ionic.

The Neutralization Equation:



You must add enough base to:

  • Neutralize the first HCl (1 eq).

  • Neutralize the second HCl (1 eq).

  • Maintain basicity for the coupling reaction (~1–2 eq).

Critical Risk: Adding 4 equivalents of base (e.g., DIPEA) to a reaction mixture containing an activated chiral acid before the amine is free can lead to rapid racemization via oxazolone formation.

Reagent Selection Guide

FeatureHATU (Method A) T3P (Method B) EDC / HOBt
Mechanism Uronium/Aminium (Fastest activation)Phosphonic Anhydride (Low epimerization)Carbodiimide (Slow)
Steric Tolerance High (Excellent for secondary amines)High (Driven by entropy)Low (Struggles with piperidine)
Base Sensitivity High (Excess base causes guanidinylation)Low (Buffers excess base well)Moderate
Byproducts Tetramethylurea (Water soluble)Water soluble phosphatesUrea (Insoluble in DCM)
Ideal Use Case Discovery / Small Scale (<1g)Scale-up / Process (>10g)Cost-sensitive / Non-chiral

Decision Logic & Workflow

G Start Substrate: Piperidine 2HCl Solubility Check Solubility in DMF Start->Solubility Scale Reaction Scale? Solubility->Scale SmallScale < 1 gram (Discovery) Scale->SmallScale LargeScale > 1 gram (Process/Safety) Scale->LargeScale MethodA Method A: HATU (High Reactivity) SmallScale->MethodA MethodB Method B: T3P (Low Epimerization) LargeScale->MethodB Validation LCMS Check: Look for M+1 and dimer MethodA->Validation MethodB->Validation

Caption: Decision tree for selecting the optimal coupling strategy based on scale and solubility.

Detailed Protocols

Method A: High-Reactivity HATU Protocol (Small Scale)

Best for: Difficult couplings, sterically hindered acids, small scale.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Piperidine

    
     2HCl (1.2 eq)
    
  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq )[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.0 eq only) to the acid/HATU mixture. Stir for 2 minutes. Note: This activates the acid to the O-At ester.

  • Salt Preparation (Separate Vial): In a separate vial, suspend Piperidine

    
     2HCl  (1.2 eq) in DMF. Add the remaining DIPEA  (3.0 eq). Vortex or sonicate until the solution clears (neutralization of the salt).
    
  • Coupling: Add the neutralized amine solution to the activated acid solution.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Quench: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted piperidine), sat.

    
    , and brine.
    

Why this works: Pre-neutralizing the salt separately prevents the massive base excess from racemizing the activated acid before the amine attacks.

Method B: Scalable T3P Protocol (Process Scale)

Best for: Chiral preservation, easy workup, avoiding toxic uronium salts.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Piperidine

    
     2HCl (1.1 eq)
    
  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • DIPEA or NMM (N-methylmorpholine) (5.0 eq )

  • Solvent: 2-MeTHF or DMF/EtOAc (1:1)

Step-by-Step:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 eq), Piperidine

    
     2HCl  (1.1 eq), and solvent (5–10 volumes). Cool to 0°C.
    
  • Base Addition: Add DIPEA (5.0 eq) dropwise. Note: A mild exotherm will occur as the HCl is neutralized. The mixture may remain a slurry.

  • Coupling Agent: Add T3P solution (1.5 eq) dropwise over 10 minutes at 0°C.

  • Warm Up: Allow the reaction to warm to Room Temperature and stir for 4–12 hours.

  • Workup: Add water. T3P byproducts are water-soluble.[2][3] Separate phases. Wash organic layer with 0.5M NaOH (removes T3P residues) and then 1N HCl.

Why this works: T3P does not react rapidly with the amine until the base is present, and it is very stable to hydrolysis. This allows "dump-in" protocols which are safer and easier at scale.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Precipitate forms immediately upon adding base DIPEA

HCl salts are insoluble in DCM/EtOAc.
Switch solvent to DMF or NMP . If using DCM, add 10-20% DMF to solubilize the salts.
Low Yield / Unreacted Acid Incomplete neutralization of the 2HCl salt.Increase base to 5.0 eq . The amine must be free to react.
Racemization Observed Base-catalyzed proton abstraction from the activated acid.Use Method B (T3P) . Keep temperature at 0°C during base addition. Use a weaker base like Collidine (requires longer reaction time).
Guanidinylation (+99 mass) Reaction with HATU uronium species.Avoid large excess of HATU. Ensure the amine is added immediately after base activation in Method A.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][5] An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Patterson, J. (2011). Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications. Synlett, 2011(17), 2579-2580. Link

Sources

Method

Application Note: High-Throughput Library Synthesis Using 3,4-Disubstituted Piperidine Scaffolds

-Rich Libraries Introduction: Escaping "Flatland" in Drug Discovery In modern medicinal chemistry, the over-reliance on

Author: BenchChem Technical Support Team. Date: February 2026


-Rich Libraries

Introduction: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the over-reliance on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-rich, planar aromatic systems has contributed to high attrition rates due to poor physicochemical properties (solubility, lipophilicity) and promiscuous binding. The "Escape from Flatland" concept, popularized by Lovering et al., posits that increasing the fraction of saturated carbons (

) and introducing chirality correlates strongly with clinical success.[1][2]

The 3,4-disubstituted piperidine scaffold represents a "privileged structure" that offers a distinct advantage over the ubiquitous 4-substituted piperidines. By introducing a substituent at the 3-position, the ring adopts a defined chair conformation that projects vectors into specific regions of the biological target's binding pocket, often inaccessible to planar analogues.

Scientific Rationale
  • Vectorial Diversity: Unlike 4-substituted piperidines (linear vectors), 3,4-systems offer orthogonal vectors (

    
     vs. 
    
    
    
    ), allowing for precise probing of receptor sub-pockets.
  • Chirality: The 3,4-substitution pattern creates two stereocenters, offering four discrete stereoisomers to fine-tune potency and metabolic stability.

  • IP Space: These scaffolds are less represented in commercial libraries compared to their 4-substituted counterparts, offering novel intellectual property opportunities.

Strategic Overview: Scaffold Selection & Library Design

For this protocol, we utilize a modular, divergent synthesis strategy. We select a scaffold that possesses orthogonal protecting groups to facilitate parallel synthesis without intermediate purification bottlenecks.

Selected Scaffold: (3R,4S)-1-N-Boc-3-amino-4-piperidinecarboxylic acid methyl ester

  • Handle A (C3-Amine): Ready for acylation, sulfonylation, or reductive amination.

  • Handle B (C4-Ester): Precursor for amides (via hydrolysis) or alcohols (via reduction).

  • Handle C (N1-Piperidine): Protected by Boc; serves as a late-stage diversity point for solubility tuning or lipophilic capping.

DOT Diagram: Strategic Library Logic

LibraryStrategy Scaffold Scaffold Core (3,4-Disubstituted) Div1 Diversity Point 1 (C3-Amine) Scaffold->Div1 Acylation/Sulfonylation Div2 Diversity Point 2 (C4-Carboxylate) Div1->Div2 Hydrolysis & Amide Coupling Div3 Diversity Point 3 (N1-Capping) Div2->Div3 Boc-Deprotection & N-Alkylation Library Final Library (Spatially Defined) Div3->Library QC & Plating

Figure 1: Divergent synthesis strategy transforming a single core scaffold into a multidimensional library via orthogonal functionalization.

Detailed Protocol: Parallel Solution-Phase Synthesis

Objective: To synthesize a 96-member library of diamides based on the (3R,4S)-piperidine core. Scale: 100 µmol per well.

Materials & Reagents
ReagentFunctionGrade/Notes
(3R,4S)-1-Boc-3-amino-4-methoxycarbonylpiperidineCore Scaffold>98% ee
N,N-Diisopropylethylamine (DIEA)BaseAnhydrous
HATUCoupling AgentHigh efficiency for hindered amines
Trifluoroacetic acid (TFA)DeprotectionReagent grade
Acid Chlorides / Sulfonyl Chlorides (

)
Diversity Set 112 selected electrophiles
Amines (

)
Diversity Set 28 selected nucleophiles
DCE (1,2-Dichloroethane)SolventAnhydrous
Workflow Diagram

Workflow Step1 Step 1: C3-Functionalization (Acylation/Sulfonylation) Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Workup (SPE) Step3 Step 3: C4-Amide Coupling (HATU, R2-NH2) Step2->Step3 Neutralization Step4 Step 4: N1-Boc Deprotection (TFA/DCM) Step3->Step4 Solvent Switch QC QC & Purification (Prep-HPLC / LCMS) Step4->QC

Figure 2: Step-by-step parallel synthesis workflow for 3,4-disubstituted piperidine library generation.

Experimental Procedure
Step 1:

Functionalization (C3-Amine)

Rationale: The C3-amine is the most nucleophilic site. We functionalize it first to avoid interference during ester hydrolysis.

  • Stock Prep: Dissolve the scaffold (1.0 equiv) in DCM. Prepare 0.5 M stocks of Acid Chlorides (

    
    -Cl) in DCM.
    
  • Reaction: In a 96-well reaction block, add scaffold solution (100 µmol). Add DIEA (3.0 equiv).

  • Addition: Add

    
    -Cl (1.2 equiv) slowly at 0°C (using a cooling block), then allow to warm to RT. Shake for 4 hours.
    
  • Scavenging: Add polymer-supported trisamine scavenger resin (3.0 equiv) to remove excess acid chloride. Shake for 2 hours.

  • Filtration: Filter into a receiving plate. Evaporate solvent.

Step 2: Ester Hydrolysis

Rationale: Gentle hydrolysis is required to prevent epimerization at the C4 chiral center.

  • Dissolution: Redissolve the Step 1 products in THF:MeOH (1:1, 1 mL).

  • Hydrolysis: Add LiOH (2.0 M aqueous, 4.0 equiv).

  • Incubation: Seal plate and shake at 40°C for 12 hours.

  • Workup: Neutralize with 1M HCl to pH 5-6. Extract with EtOAc (x3). Dry over

    
     and concentrate.
    
    • Critical Checkpoint: Analyze 5 random wells by LCMS to ensure complete hydrolysis and retention of stereochemistry (no diastereomeric peak splitting).

Step 3:

Functionalization (C4-Carboxylate)

Rationale: HATU is chosen over EDC/HOBt to minimize racemization during the activation of the chiral C4-acid.

  • Activation: Dissolve the carboxylic acid intermediate in DMF (0.5 mL). Add DIEA (4.0 equiv) and HATU (1.2 equiv). Shake for 10 mins.

  • Coupling: Add Amine (

    
    , 1.5 equiv).
    
  • Reaction: Shake at RT for 16 hours.

  • Purification: Perform Solid Phase Extraction (SPE) using SCX-2 cartridges (catch-and-release) if

    
     contains a basic nitrogen, or standard liquid-liquid extraction for neutral amides.
    
Step 4: N1-Deprotection (Optional/Final)
  • Deprotection: Treat residues with 20% TFA in DCM (1 mL) for 1 hour.

  • Finish: Evaporate volatiles under

    
     stream. Lyophilize from water/acetonitrile to obtain the TFA salt.
    

Quality Control & Validation

Trustworthiness in library synthesis is binary: the compound is either correct, or it is biological noise.

QC Criteria
  • Purity: >85% by UV (254 nm).

  • Identity: Molecular ion

    
     confirmed by ESI-MS.
    
  • Stereochemical Integrity:

    
    -NMR of representative samples must show characteristic coupling constants (
    
    
    
    ) consistent with the starting cis or trans configuration.
    • Note:Trans-3,4-disubstituted piperidines typically display

      
       Hz (diaxial), while cis isomers show smaller couplings (
      
      
      
      Hz) depending on the conformer population.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Steric hindrance of C3-amineSwitch solvent to DCE and heat to 50°C; use PyBOP instead of acid chlorides.
Epimerization at Step 2 Harsh hydrolysis conditionsSwitch LiOH to TMSOK (Potassium trimethylsilanolate) in anhydrous THF.
Incomplete Coupling (Step 3) Amine nucleophile is weak (e.g., aniline)Use POCl3 activation or convert acid to acid chloride in situ using Ghosez's reagent.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Link

  • Klegraf, E., & Kunz, H. (2012).[4][5] Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine Derivatives. Zeitschrift für Naturforschung B. Link

  • Murthy, K. S. K., et al. (2003).[6] Enantioselective synthesis of 3-substituted-4-aryl piperidines useful for the preparation of paroxetine.[6] Tetrahedron Letters. Link[6]

  • Filippov, D. V., et al. (2017).[7] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.[7] Bioorganic & Medicinal Chemistry. Link[7]

Sources

Application

Application Note: Mastering the Handling of Hygroscopic Dihydrochloride Salts in Organic Synthesis

Introduction: The Hygroscopic Challenge In medicinal chemistry and drug development, converting free base amines into dihydrochloride (2HCl) salts is a standard strategy to enhance aqueous solubility and bioavailability....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hygroscopic Challenge

In medicinal chemistry and drug development, converting free base amines into dihydrochloride (2HCl) salts is a standard strategy to enhance aqueous solubility and bioavailability. However, this modification often introduces a significant process variable: hygroscopicity .

Dihydrochloride salts possess high lattice energies, yet the hydration energy of the chloride ions and the protonated amine centers often exceeds this, driving the material to absorb atmospheric moisture. This is not merely a physical nuisance; it is a chemical liability. Uncontrolled water uptake leads to:

  • Stoichiometric Drift: Inaccurate molecular weight calculations lead to under-dosing in subsequent coupling reactions.

  • Physical degradation: Formation of deliquescent "oils" or "goo" that prevents crystallization.

  • Hydrolytic Instability: Inadvertent cleavage of sensitive functional groups (e.g., esters, imines) due to localized high acidity in the hydrated lattice.

This guide provides a rigorous, self-validating workflow for synthesizing, isolating, drying, and handling these sensitive salts.

Mechanism of Action: Why 2HCl Salts Deliquesce

Understanding the thermodynamics of hygroscopicity is essential for effective handling. A salt becomes deliquescent when the vapor pressure of its saturated aqueous solution is lower than the partial pressure of water vapor in the surrounding air.

For dihydrochlorides, the presence of two ionic centers increases the Critical Relative Humidity (CRH) threshold. Below the CRH, the salt remains solid; above it, the crystal lattice collapses as water is adsorbed to form a solution.

Key Insight: The handling strategy must maintain the environment below the CRH of the specific salt, which for many 2HCl salts can be as low as 10-15% RH.

Protocol A: Anhydrous Synthesis & Isolation

Avoid aqueous HCl.[1] The introduction of water at the synthesis stage is the primary cause of oiling out.

Reagents
  • Substrate: Free base diamine.

  • Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous).

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH).

Step-by-Step Methodology
  • Dissolution: Dissolve the free base amine in a minimal amount of anhydrous DCM or EtOH under an inert atmosphere (Argon/Nitrogen).

  • Acidification: Dropwise add the anhydrous HCl solution at 0°C.

    • Critical Step: Add a slight excess (2.2 equivalents) to ensure complete protonation, but avoid large excesses which trap HCl gas in the lattice.

  • Precipitation: If the salt does not precipitate immediately, add an anti-solvent (Diethyl Ether or Hexanes) slowly until turbidity persists.

  • Filtration (The Schlenk Technique):

    • Do NOT use a standard open Büchner funnel. Moisture from the air will be sucked into the filter cake during vacuum filtration.

    • Use: A Schlenk frit or a closed filtration system under positive Argon pressure.

  • Washing: Wash the cake with anhydrous ether to remove excess acid and organic impurities.

Protocol B: The "Golden Standard" Drying Workflow

Removing bulk solvent is easy; removing bound lattice water requires thermodynamic force.

Equipment
  • High-vacuum drying pistol (Abderhalden) or vacuum oven.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets.
    
Procedure
  • Transfer the moist cake immediately from the filter to a tared vial.

  • Place the vial (cap loose) into the drying chamber.

  • Desiccant Selection:

    • Use KOH if the salt is sensitive to acid vapors (it neutralizes trace HCl off-gassing).

    • Use

      
        for maximum water removal efficiency.
      
  • Thermal Cycle: Heat the chamber to 40–50°C under high vacuum (<1 mbar) for 12–24 hours.

    • Note: Verify the melting point of your specific salt to avoid melting/decomposition.

  • Backfill: Backfill the chamber with dry Argon before opening.

Protocol C: Accurate Weighing (Weighing by Difference)

Weighing hygroscopic salts on an open balance guarantees error. The mass will increase strictly due to water absorption during the 30 seconds of weighing.

The "Weighing by Difference" Technique[2][3]
  • Preparation: Dry the salt as per Protocol B. Cap the vial tightly under Argon.

  • Initial Weighing: Place the entire capped vial on the analytical balance. Record Mass

    
    .
    
  • Dispensing:

    • Take the vial to the reaction vessel.

    • Quickly uncap, tap the estimated amount into the reaction, and immediately recap.

  • Final Weighing: Return the capped vial to the balance. Record Mass

    
    .[2]
    
  • Calculation:

    
    
    
    • Validation: This method eliminates the error of water uptake on the balance pan because the strictly controlled internal atmosphere of the vial is preserved.

Visualization: The Moisture-Free Lifecycle

The following diagram illustrates the closed-loop workflow required to maintain salt integrity.

G cluster_0 Quality Control Loop Start Free Base Amine Synth Anhydrous Acidification (HCl/Dioxane) Start->Synth + Anhydrous Solvent Filter Inert Filtration (Schlenk Frit) Synth->Filter Precipitation Dry Vacuum Drying (P2O5/KOH, <1 mbar) Filter->Dry Transfer under Ar Store Storage (Desiccator/Argon) Dry->Store Sealed Vial QC KF Titration / qNMR Dry->QC Weigh Weighing by Difference Store->Weigh Critical Step Weigh->Store Return Excess React Reaction / Use Weigh->React Rapid Transfer QC->Dry If >0.5% H2O

Caption: Figure 1. Closed-loop handling workflow for hygroscopic salts ensuring minimal atmospheric exposure.

Analytical Validation: Measuring Water Content

You cannot trust the weight until you verify the water content.

Karl Fischer (KF) Titration

Standard KF titration can be problematic for amines.[3][4] Amines can shift the pH, leading to side reactions that consume iodine and give false-high water readings.[4][5]

Modified Protocol for Amines:

  • Buffer: Use a buffered KF solvent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the pH range (5–7) required for the stoichiometric reaction.

  • Method: Volumetric titration is preferred for bulk salts; Coulometric for trace analysis (<10 mg samples).

  • Interference Check: If the drift is high, the amine may be reacting with the solvent.[4] Switch to methanol-free KF reagents.

Quantitative NMR (qNMR)

If KF is unavailable, dissolve the salt in dry DMSO-


. Integrate the water peak (approx. 3.33 ppm) relative to an internal standard (e.g., maleic acid) to calculate molar water content.

Troubleshooting & Data Summary

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling / Goo formation Water present during synthesis; Solvent trapped.Decant solvent.[6][7] Triturate (grind) residue with anhydrous diethyl ether or pentane to induce crystallization.
Melting during drying Oven temp > Melting Point (depressed by impurities).Lower oven temp to 30°C. Use higher vacuum.
High KF reading Amine interference or wet sample.Use buffered KF reagents. Dry over

for 48h.
Stoichiometry Mismatch Salt is a hydrate (e.g.,

).
Calculate MW including water based on KF data. Adjust reagent equivalents accordingly.
Solvent Compatibility for Recrystallization[9]

D Root Recrystallization Strategy Polar Dissolving Solvent (High Solubility) Root->Polar NonPolar Anti-Solvent (Low Solubility) Root->NonPolar MeOH Methanol (MeOH) Polar->MeOH EtOH Ethanol (EtOH) Polar->EtOH iPrOH Isopropanol (iPrOH) Polar->iPrOH Et2O Diethyl Ether NonPolar->Et2O Hex Hexanes/Heptane NonPolar->Hex EtOAc Ethyl Acetate NonPolar->EtOAc MeOH->Et2O Best Pair EtOH->Et2O Good iPrOH->Hex For Lipophilic Salts

Caption: Figure 2. Solvent pairing strategy for recrystallizing hygroscopic amine salts.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "Weighing by Difference" techniques).
  • Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag. (Detailed discussion on amine interference and buffering).
  • Sigma-Aldrich Technical Bulletin. Water Determination in Amines using Karl Fischer Titration.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc Deprotection of 4-Methoxypiperidine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methoxypiperidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-methoxypiperidine derivatives. The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical and frequently encountered step in multi-step syntheses. While seemingly straightforward, this acid-labile deprotection can present challenges ranging from incomplete reactions to unexpected side products.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Core Principles: The Mechanism of Boc Deprotection

The Boc group is valued for its stability in a wide range of chemical conditions, yet its facile removal under acidic conditions is the cornerstone of its utility.[1] The deprotection process is an acid-catalyzed elimination reaction.[2] The mechanism involves three key steps:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.[2][3][4] This initial step makes the carbamate more susceptible to cleavage.

  • Fragmentation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[2][3][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free piperidine amine.[2][3][5] The newly liberated amine is then protonated by the excess acid in the medium to form a salt (e.g., trifluoroacetate or hydrochloride).[4]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Salt Formation BocN Boc-Protected 4-Methoxypiperidine ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc + H+ H_plus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage ProtonatedBoc->CarbamicAcid tBu tert-Butyl Cation (t-Bu+) FreeAmine Free Piperidine CarbamicAcid->FreeAmine - CO2 CarbamicAcid->FreeAmine AmineSalt Piperidine Salt (e.g., Hydrochloride) FreeAmine->AmineSalt + HCl CO2 CO2 (gas)

Caption: Acid-catalyzed mechanism for Boc group removal.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for removing a Boc group from a 4-methoxypiperidine derivative?

The two most common and effective methods involve the use of either Trifluoroacetic Acid (TFA) or a solution of Hydrogen Chloride (HCl) in an organic solvent.[6][7]

  • TFA in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a widely used condition that typically results in complete deprotection within 1-2 hours at room temperature.[6][8]

  • 4M HCl in Dioxane: This commercially available reagent is also highly effective and often provides the deprotected amine as a crystalline hydrochloride salt, which can simplify purification.[9][10][11]

Q2: Should I choose TFA or HCl for my deprotection?

The choice depends on your substrate and the desired final product form.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl) in Dioxane
Reagent/Solvent Removal Highly volatile, easily removed in vacuo.[8]Dioxane has a higher boiling point; removal can be slower.
Product Isolation Forms a trifluoroacetate salt, which may be an oil or difficult to handle.[12] Precipitation with cold ether is often required.[2]Often forms a crystalline hydrochloride salt that precipitates from the reaction or upon concentration, simplifying isolation.[4][9]
Cost & Handling Corrosive and more expensive.[13]Generally more cost-effective. Dioxane is a suspected carcinogen and requires careful handling.
Selectivity Can sometimes cleave other acid-sensitive groups if reaction times are prolonged.Generally offers good selectivity for Boc groups over tert-butyl esters and ethers.[11]
Q3: The tert-butyl cation generated during the reaction is a reactive electrophile. Do I need to use a scavenger?

The use of scavengers is crucial when deprotecting substrates with electron-rich or nucleophilic functional groups, such as tryptophan or methionine residues in peptides, to prevent unwanted t-butylation.[2][3] For a simple 4-methoxypiperidine derivative, the piperidine ring itself is not highly susceptible to alkylation. However, if your molecule contains other sensitive moieties (e.g., phenols, indoles, thioethers), adding a scavenger like triisopropylsilane (TIS) or water is a prudent measure to trap the tert-butyl cation and minimize side product formation.[3]

Troubleshooting Guide

Q4: My Boc deprotection is very slow or appears incomplete when I monitor it by TLC/LC-MS. What should I do?

Incomplete deprotection is a common issue that can almost always be resolved by adjusting the reaction conditions.[6]

Troubleshooting_Workflow Start Problem: Incomplete Deprotection CheckAcid Is acid concentration/equivalents sufficient? (e.g., 25-50% TFA or >2 eq. HCl) Start->CheckAcid CheckTimeTemp Has enough time elapsed at an appropriate temperature? (Typically 1-2h at RT) CheckAcid->CheckTimeTemp Yes Action_IncreaseAcid Action: Increase acid concentration or add more equivalents. CheckAcid->Action_IncreaseAcid No Action_IncreaseTimeTemp Action: Prolong reaction time or warm gently (e.g., to 30-40°C). CheckTimeTemp->Action_IncreaseTimeTemp No Monitor Continue monitoring by TLC/LC-MS CheckTimeTemp->Monitor Yes Action_IncreaseAcid->Monitor Action_IncreaseTimeTemp->Monitor Success Reaction Complete Monitor->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

  • Insufficient Acid: The Boc cleavage is acid-catalyzed, and the liberated amine will neutralize one equivalent of acid.[13] Ensure you are using a sufficient excess of the acidic reagent. For TFA/DCM mixtures, a concentration of at least 20-25% is standard.[6]

  • Reaction Time & Temperature: While most deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times.[6][10] If the reaction has stalled, consider gentle warming (30-40°C), but be mindful that higher temperatures can increase the risk of side reactions.

  • Moisture: Ensure your reagents and solvents are anhydrous, especially when using HCl in dioxane, as water can interfere with the reaction.

Q5: I've successfully removed the Boc group, but now I'm struggling with the work-up and product isolation. What is the best procedure?

The work-up strategy is critical and depends on the acidic reagent used and the physical properties of your product salt.

Workup_Decision_Tree start Deprotection Complete reagent Which reagent was used? start->reagent tfa_step1 1. Concentrate in vacuo to remove TFA/DCM. reagent->tfa_step1 TFA hcl_step1 Does the HCl salt precipitate during the reaction? reagent->hcl_step1 HCl tfa_path TFA/DCM hcl_path HCl/Dioxane tfa_step2 2. Precipitate TFA salt by adding cold diethyl ether. tfa_step1->tfa_step2 tfa_step3 3. Isolate solid by filtration or centrifugation. tfa_step2->tfa_step3 neutralize_q Isolate the free amine? tfa_step3->neutralize_q hcl_isolate 1. Isolate solid by filtration. hcl_step1->hcl_isolate Yes hcl_concentrate 1. Concentrate in vacuo. hcl_step1->hcl_concentrate No hcl_step1_yes Yes hcl_step1_no No hcl_isolate->neutralize_q hcl_precipitate 2. Add ether/pentane to precipitate the salt. hcl_concentrate->hcl_precipitate hcl_precipitate->neutralize_q neutralize_proc 1. Dissolve salt in water/DCM. 2. Add aq. base (e.g., NaHCO₃) until pH > 8. 3. Extract with organic solvent. 4. Dry and concentrate. neutralize_q->neutralize_proc Yes final_salt Purified Amine Salt neutralize_q->final_salt No neutralize_yes Yes neutralize_no No final_amine Purified Free Amine neutralize_proc->final_amine

Caption: Decision tree for post-deprotection work-up.

  • Removal of Volatiles: After confirming reaction completion, the first step is to remove the solvent and excess acid under reduced pressure.[12]

  • Isolation of the Salt:

    • For TFA salts: The resulting residue is often an oil. To obtain a solid, dissolve the crude oil in a minimal amount of solvent (like DCM or methanol) and add it dropwise to a large volume of cold diethyl ether with vigorous stirring. The TFA salt should precipitate.

    • For HCl salts: The hydrochloride salt is often a crystalline solid that precipitates directly from the reaction mixture or upon partial concentration.[9] If it remains in solution, it can usually be precipitated by adding a less polar solvent like diethyl ether or pentane.

  • Conversion to the Free Amine (Optional): If the free amine is required for the next step, the isolated salt is dissolved in water and/or an organic solvent (like DCM or ethyl acetate). A mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is added until the aqueous layer is basic (pH > 8).[12] The layers are separated, and the aqueous layer is extracted several times with the organic solvent. The combined organic layers are then dried (e.g., over Na₂SO₄), filtered, and concentrated to yield the free 4-methoxypiperidine derivative.

Q6: I see a new, less polar spot on my TLC plate after the reaction. Could the methoxy group be cleaved?

While the methoxy group on the piperidine ring is relatively stable, cleavage is a possibility under harsh acidic conditions, though it is less common than with other protecting groups like benzyl ethers.[14] A more likely side reaction is t-butylation, where the generated tert-butyl cation alkylates a nucleophilic site on your molecule.[3] If you suspect cleavage of the methoxy group, consider using milder conditions (e.g., lower temperature, shorter reaction time) or alternative deprotection methods if your molecule is particularly sensitive.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc removal.[2]

Materials:

  • Boc-protected 4-methoxypiperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (Et₂O), cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional free-basing)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (4-10 eq, typically making a 25-50% v/v solution) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Work-up (Salt Isolation): Add cold diethyl ether to the residue to precipitate the trifluoroacetate salt. Isolate the solid by filtration, wash with additional cold ether, and dry under vacuum.

  • Work-up (Free Amine Isolation): Alternatively, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the free amine.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative to TFA and often yields a more easily handled solid product.[9][11]

Materials:

  • Boc-protected 4-methoxypiperidine derivative

  • 4M HCl in 1,4-Dioxane

  • Anhydrous solvent (e.g., Dioxane, Methanol, or DCM)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of an anhydrous solvent like DCM or dioxane.

  • To the stirred solution, add 4M HCl in dioxane (3-5 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form during this time.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If a precipitate has formed, collect the solid by filtration, wash with diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce crystallization. Filter and dry the resulting solid.

  • The isolated hydrochloride salt can be used directly in subsequent steps or neutralized to the free amine as described in Protocol 1, Step 8.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
  • Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. Journal of Organic Chemistry, 71(5), 1938-1948. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram]. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Journal of Organic Chemistry.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Benchchem. (n.d.). Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group.
  • Benchchem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.

Sources

Optimization

Technical Support Center: Polar Aminopiperidine Purification

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Subject: Purification of Polar Aminopiperidines via RP-HPLC Welcome to the Advanced Separations Helpdesk You have reached the Tier 3 Support for smal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Subject: Purification of Polar Aminopiperidines via RP-HPLC

Welcome to the Advanced Separations Helpdesk

You have reached the Tier 3 Support for small molecule purification. Based on your inquiry, you are struggling with aminopiperidines —a class of molecules notorious for being highly polar, basic (pKa ~10–11), and difficult to retain on standard C18 stationary phases.

Below are the troubleshooting modules designed to resolve your specific chromatographic failures.

Module 1: Retention Failure ("My compound elutes in the void volume")

The Issue: You inject your sample, and the aminopiperidine elutes immediately (k' < 1), often co-eluting with salts or solvent fronts.

The Mechanism: Aminopiperidines are small, hydrophilic, and positively charged at standard acidic pH (pH 2–3).

  • Repulsion: The positive charge on the amine is repelled by the protonated silanols (rare at low pH) or simply lacks hydrophobic interaction with the C18 alkyl chains.

  • Solvation: The molecule prefers the aqueous mobile phase over the stationary phase.

The Solution: You must alter the selectivity mechanism using one of two "Gold Standard" protocols.

Protocol A: The "High pH" Strategy (Recommended)

Best for: Mass-Directed Prep, High Loading Capacity

By raising the pH to 10–11, you deprotonate the piperidine nitrogen (neutralizing it). The neutral molecule is significantly more hydrophobic and retains well on C18.

  • Column Requirement: Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini/Kinetex EVO) or Polymer. Do not use standard silica.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5–95% B (Standard screening).

Protocol B: Ion-Pairing Chromatography (IPC)

Best for: UV-Triggered Prep, Difficult Separations

If you cannot use high pH, you must use an ion-pairing agent. Trifluoroacetic acid (TFA) is the baseline; Heptafluorobutyric acid (HFBA) is for extreme cases.

  • Mechanism: The anionic TFA counter-ion forms a neutral, hydrophobic pair with the cationic aminopiperidine, allowing it to "stick" to the C18 chain.

  • Mobile Phase A: Water + 0.1% (v/v) TFA.

  • Mobile Phase B: MeCN + 0.1% (v/v) TFA.

  • Critical Note: You must put TFA in both A and B lines to maintain equilibrium.

Module 2: Peak Shape & Tailing ("My peaks look like shark fins")

The Issue: The peak rises slowly or sharply but tails significantly (As > 1.5), causing fraction collection overlap.

The Mechanism: Silanol Activity: Even on "end-capped" columns, residual silanol groups (Si-OH) on the silica surface can ionize to Si-O⁻. The positively charged aminopiperidine binds ionically to these silanols (Secondary Interaction), dragging the peak.

Troubleshooting Matrix:

ModifierpKa Buffer RangeEffect on TailingMS Compatibility
Formic Acid ~3.75Poor. Too weak to suppress silanols effectively.Excellent
TFA ~0.23Good. Strong acid suppresses silanols; ion-pairing masks the amine.Poor (Signal Suppression)
Triethylamine (TEA) ~10.7Excellent. Sacrificial base blocks silanols (competes with analyte).Zero. (Do not use in LC-MS)
High pH (NH₄OH) ~9.2Best. Deprotonates the analyte, eliminating the ionic interaction.Good

Visualizing the Mechanism:

SilanolInteraction cluster_0 Low pH (Formic Acid) cluster_1 High pH (pH 10) Silanol Residual Silanol (Si-O-) Interaction Ionic Binding (Tailing) Silanol->Interaction Amine Aminopiperidine (+) Amine->Interaction Silanol_High Silanol (Si-O-) NoInteraction No Binding (Sharp Peak) Silanol_High->NoInteraction Ignored Amine_High Aminopiperidine (Neutral) Amine_High->NoInteraction

Figure 1: Comparison of secondary interactions. At Low pH, cationic amines bind to anionic silanols. At High pH, the neutral amine bypasses this interaction.

Module 3: The "TFA Signal Suppression" Conflict

The Issue: You switched to TFA to fix retention/tailing, but now your Mass Spec (MS) signal has vanished.

The Mechanism: TFA ions form tight ion pairs with your analyte in the gas phase (electrospray droplet), preventing the analyte from carrying a charge into the detector.[2] This is called the "TFA Cutoff."

The Workaround: The "Propionic Acid Fix" If you must use TFA for separation but need MS detection, implement a post-column addition.

Protocol:

  • Setup: Install a "T" junction between the Column Outlet and the MS Inlet.

  • The Fix Solvent: 50:50 Propionic Acid : Isopropanol (IPA).

  • Flow Rate: Pump this mixture into the "T" at 10–20% of your main flow rate.

  • Result: Propionic acid displaces TFA from the analyte surface, and IPA improves desolvation. The signal often recovers by 50–80%.

Module 4: Sample Solubility & Injection Breakthrough

The Issue: "I injected my sample dissolved in DMSO/MeOH, and it split into two peaks or eluted immediately."

The Mechanism: Aminopiperidines are polar. If you dissolve them in a strong organic solvent (DMSO/MeOH) and inject onto a predominantly aqueous column (0–5% B), the "plug" of strong solvent carries the analyte down the column before it can bind. This is the Strong Solvent Effect .

The Solution:

  • Dissolve in Water: Aminopiperidines are highly soluble in water. Use 100% aqueous or 95% Water / 5% MeCN as the diluent.

  • pH Match: Acidify your sample with the same acid used in the mobile phase (e.g., if running TFA, add 0.5% TFA to the sample vial).

Summary: Method Selection Decision Tree

Use this logic flow to select your starting conditions.

MethodSelection cluster_MS MS Compatible Path cluster_UV UV Only Path Start Start: Purifying Aminopiperidine Q1 Is Mass Spec (MS) Required? Start->Q1 Q2 Can you use High pH (Hybrid Column)? Q1->Q2 Yes TFA_Method Method C: 0.1% TFA (Excellent Peak Shape) Q1->TFA_Method No HighPH Method A: 10mM NH4HCO3 (pH 10) Column: XBridge/Gemini Q2->HighPH Yes (Recommended) LowPH_MS Method B: 0.1% Formic Acid (Risk: Tailing) Q2->LowPH_MS No (Standard Silica) Suppression Issue: Signal Suppression? TFA_Method->Suppression Fix Apply Post-Column Propionic Acid Fix Suppression->Fix If MS needed later

Figure 2: Decision matrix for selecting mobile phases based on detection requirements and column chemistry.

References
  • Waters Corporation. High pH Stability of XBridge Columns for Basic Compounds.

  • Agilent Technologies. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS.

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.

  • ResearchGate (McCalley et al). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Desalting 4-Methoxypiperidin-3-amine Dihydrochloride

As a Senior Application Scientist, I've frequently seen promising reactions stall due to a seemingly simple but critical oversight: the improper handling of amine salts. 4-Methoxypiperidin-3-amine dihydrochloride is a va...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently seen promising reactions stall due to a seemingly simple but critical oversight: the improper handling of amine salts. 4-Methoxypiperidin-3-amine dihydrochloride is a valuable building block, but its salt form renders the amine nucleophile inactive. This guide provides a comprehensive, field-tested approach to effectively desalt this reagent, transforming it into its reactive free base form. We will move beyond simple steps to explain the chemical reasoning, enabling you to troubleshoot and adapt these protocols for your specific experimental needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when encountering amine salts.

Q1: Why must I desalt 4-methoxypiperidin-3-amine dihydrochloride before my reaction?

The amine functionality in your reagent is blocked. In its dihydrochloride form, both nitrogen atoms on the piperidine ring are protonated, carrying a positive charge (R-NH₂⁺ and R₂-NH₂⁺). This protonation neutralizes the lone pair of electrons on the nitrogen, which is essential for it to act as a nucleophile in most coupling reactions (e.g., amide bond formation, reductive amination).[1][2] Essentially, the reactive "amine" is temporarily converted into a non-reactive "ammonium" salt. The goal of desalting is to remove these acidic protons using a base, thereby liberating the lone pair and restoring the amine's nucleophilicity.

Q2: What are the primary methods for generating the free amine?

There are two main strategies, each with its own applications:

  • In Situ Neutralization: Adding a base directly to the reaction mixture. This is often simpler but can introduce competing reagents and byproducts.

  • Aqueous Workup and Extraction: Neutralizing the salt in an aqueous solution and extracting the liberated free amine into an immiscible organic solvent. This is the most common and robust method for isolating the pure free amine before use.[3][4]

Q3: Can't I just add an extra 2 equivalents of a base like triethylamine (TEA) to my reaction and proceed?

While tempting, this approach has significant drawbacks. Adding a tertiary amine like TEA or DIPEA will neutralize the hydrochloride, but it also forms triethylammonium chloride as a byproduct in your reaction flask.[5] This salt can complicate your reaction by:

  • Altering solubility: The salt may precipitate, making the reaction heterogeneous and unpredictable.

  • Interfering with downstream purification: Removing this salt during workup can be challenging.

  • Affecting reaction chemistry: The presence of a high concentration of ammonium salts can influence the reaction environment and potentially lead to side reactions.

For sensitive or complex reactions, starting with the isolated free amine is always the recommended, cleaner approach.

Q4: How can I confirm that my desalting procedure was successful?

A successful desalting and extraction can be validated by a few simple checks:

  • pH Test: The aqueous layer from which you extract the amine should be basic (pH > 11) after adding the neutralizing agent. This ensures the amine is fully deprotonated.[6]

  • TLC Analysis: The free amine will have a different Rf value than the highly polar salt form. The salt will typically remain at the baseline on a silica gel TLC plate, while the free amine will move up the plate.

  • ¹H NMR Spectroscopy: The proton signals adjacent to the amine nitrogen will shift upfield (to a lower ppm value) in the free base compared to the salt form.

Part 2: Core Protocols & Methodologies

Here we detail the most reliable method for generating and isolating the free amine: aqueous neutralization followed by liquid-liquid extraction.

Protocol: Generating Free Amine via Aqueous Base Wash and Extraction

This protocol is designed to convert the dihydrochloride salt into its free base form, which is then extracted into an organic solvent, ready for drying, concentration, and use in a subsequent reaction.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 1.0 equivalent of 4-methoxypiperidin-3-amine dihydrochloride in deionized water (approx. 10-20 mL per gram of salt).

    • Transfer the solution to a separatory funnel.

    • Scientist's Note: The dihydrochloride salt is generally water-soluble, whereas the free base has significantly higher solubility in organic solvents. This difference in solubility is the principle upon which this entire extraction is based.[3]

  • Neutralization:

    • Cool the aqueous solution in an ice bath. This mitigates the exotherm from the acid-base neutralization.

    • Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise while gently swirling the funnel. Use slightly more than 2.0 equivalents of the base.

    • Self-Validation Check: After addition, spot a drop of the aqueous layer onto pH paper. The pH must be > 11 to ensure complete deprotonation of both ammonium centers. If not, add more base.

    • Rationale: A strong inorganic base is used to irreversibly deprotonate the amine.[7] Using a weaker base like sodium bicarbonate (NaHCO₃) may not be sufficient to fully deprotonate the piperidine amine.

  • Extraction:

    • Add an equal volume of an appropriate organic solvent to the separatory funnel (see Table 2 for solvent choice). Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common first choices.

    • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

    • Shake the funnel vigorously for 30-60 seconds, venting periodically.

    • Place the funnel back on a ring stand and allow the layers to fully separate.

    • Drain the organic layer. If using a solvent denser than water (like DCM), this will be the bottom layer. If using a solvent less dense than water (like EtOAc), it will be the top layer.

    • Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to maximize the recovery of the free amine.

    • Scientist's Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[8]

  • Washing and Drying:

    • Combine all the collected organic extracts in the separatory funnel.

    • Wash the combined organic layer with brine (a saturated aqueous solution of NaCl).

    • Rationale: The brine wash helps to remove the bulk of the dissolved water from the organic phase and aids in breaking any emulsions that may have formed.[9]

    • Drain the washed organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the solution using a rotary evaporator to remove the solvent. The resulting oil or solid is your free 4-methoxypiperidin-3-amine, ready for characterization and use.

Part 3: Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Solutions & Rationale
Low or No Yield of Extracted Amine 1. Incomplete Neutralization: The amine remained in its salt form in the aqueous layer.Solution: Re-check the pH of the aqueous layer after extraction. It should still be strongly basic. If it's neutral or acidic, you did not add enough base. You may be able to recover the product by adding more base and re-extracting.
2. Incorrect Solvent Choice: The free amine may have poor solubility in the chosen organic solvent.Solution: Try a different extraction solvent. If the amine is particularly polar, a more polar solvent like ethyl acetate or even a 9:1 DCM:MeOH mixture might be necessary. Refer to solubility data if available.
3. Amine is Water-Soluble: Small, polar amines can have significant water solubility even in their free base form.Solution: Perform more extraction cycles (5-6 times). Additionally, saturating the aqueous layer with NaCl (salting out) before extraction can decrease the amine's solubility in water and drive it into the organic phase.
An Emulsion Formed During Extraction 1. Vigorous Shaking: Overly aggressive shaking can create a stable emulsion.Solution 1 (Patience): Allow the funnel to sit undisturbed for an extended period (15-30 minutes). Often, emulsions will break on their own.
2. High Concentration: A high concentration of the amine can act as a surfactant.Solution 2 (Brine): Add a significant amount of brine. The increased ionic strength of the aqueous phase often forces the separation of the layers.[9]
Solution 3 (Filtration): Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the droplets forming the emulsion.
Solution 4 (Centrifugation): If the volume is small enough, transfer the mixture to centrifuge tubes and spin at a moderate speed.
Final Product is Contaminated with Inorganic Salts 1. Poor Separation: Some of the aqueous layer was accidentally carried over with the organic layer.Solution: When draining the separatory funnel, it is better to leave a tiny amount of the desired layer behind than to accidentally include some of the undesired layer.
2. Insufficient Washing: The organic layer was not washed properly after extraction.Solution: Always perform a final brine wash. This helps remove residual water and any dissolved inorganic salts.[9]
Reaction Fails Even With "Desalted" Amine 1. Residual Water: The organic extracts were not dried sufficiently.Solution: Ensure the drying agent is used correctly (swirl until free-flowing). For extremely moisture-sensitive reactions, the free amine can be co-evaporated with an anhydrous solvent like toluene to azeotropically remove trace water before use.
2. Amine Degradation: The free amine might be unstable to the basic conditions or prolonged exposure to air.Solution: Use the free amine immediately after preparation. Free amines can be susceptible to oxidation. If storage is necessary, do so under an inert atmosphere (Nitrogen or Argon) at a low temperature.

Part 4: Technical Data & Visualizations

Data Tables

Table 1: Comparison of Common Bases for Neutralization

BaseFormulapKa (Conjugate Acid)Stoichiometry NeededProsCons
Sodium HydroxideNaOH~15.7> 2 eq.Inexpensive, strong, resulting NaCl is highly water-soluble.Highly caustic, can promote side reactions with sensitive substrates (e.g., esters).
Potassium CarbonateK₂CO₃~10.3> 2 eq.Milder than NaOH, less likely to hydrolyze sensitive functional groups.Slower to react, generates CO₂ gas (requires careful venting).
Triethylamine (for in situ use)Et₃N~10.7> 2 eq.Organic soluble, often used directly in reactions.Forms organic-soluble ammonium salt byproduct, can be difficult to remove during purification.[5]

Table 2: Solvent Selection for Liquid-Liquid Extraction

SolventDensity (g/mL)Boiling Point (°C)Notes on Use
Dichloromethane (DCM)1.3340Denser than water. Excellent solvent for many organic compounds, but is a suspected carcinogen.
Chloroform1.4961Denser than water. Similar to DCM, but higher boiling point and more toxic.
Ethyl Acetate (EtOAc)0.9077Less dense than water. Good general-purpose solvent, prone to hydrolysis under strong basic/acidic conditions.
Diethyl Ether (Et₂O)0.7135Less dense than water. Very volatile and highly flammable, forms explosive peroxides upon storage.
Visualizations

G cluster_prep Preparation & Neutralization cluster_extraction Extraction & Washing cluster_isolation Isolation A Start: Amine Dihydrochloride in Water B Add >2 eq. Aqueous Base (e.g., 2M NaOH) A->B C Validation: Check pH > 11 B->C D Add Organic Solvent (e.g., DCM) C->D E Shake & Separate Layers D->E F Collect Organic Layer (Repeat 3x) E->F G Wash Combined Organics with Brine F->G H Dry with Anhydrous Na₂SO₄ G->H I Filter to Remove Drying Agent H->I J Evaporate Solvent I->J K End: Pure Free Amine J->K

G AmineSalt R-NH3+Cl-Amine Hydrochloride (Non-nucleophilic) FreeAmine R-NH2Free Amine (Nucleophilic) AmineSalt->FreeAmine Proton Transfer Base 2 OH-Strong Base Byproducts

References

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Reddit. (2022). Amine workup. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • Google Patents. (1993).
  • ResearchGate. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. [Link]

  • ResearchGate. (2016). Why Amine Systems Fail – An in-depth Study of Amine System Failures. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Google Patents. (1994).
  • YouTube. (2022). Neutralization reactions for carboxylic acids and amines. [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. [Link]

  • PubMed. (1963). THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND RELATED COMPOUNDS. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • pH Adjustment Systems. (n.d.). The Selection of Acid and Base Neutralizing Chemicals. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. [Link]

Sources

Optimization

Overcoming regioselectivity issues in 3,4-disubstituted piperidines

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: 3,4-Disubstituted Piperidines Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. You have reached the specialized unit for 3,4-disubsti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: 3,4-Disubstituted Piperidines

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. You have reached the specialized unit for 3,4-disubstituted piperidines . This structural motif is notoriously deceptive; while it looks simple, the interplay between the nitrogen lone pair, ring conformation, and distal activation sites creates a "perfect storm" for regioselectivity failures.

Below are the three most common "Support Tickets" we receive from medicinal chemists, accompanied by diagnostic workflows, root cause analysis, and validated recovery protocols.

🔍 Diagnostic Workflow: Route Selection

Before troubleshooting a failed reaction, verify you are using the correct synthetic strategy for your target isomer.

PiperidineRouteSelector Start Target: 3,4-Disubstituted Piperidine Isomer Is the Stereochemistry Critical? Start->Isomer Cis Target: Cis-3,4 Isomer->Cis Yes Trans Target: Trans-3,4 Isomer->Trans Yes RouteA Route A: Pyridine Hydrogenation (Thermodynamic Control) Cis->RouteA RouteB Route B: Asymmetric Conjugate Addition (Kinetic Control) Trans->RouteB Subst Substituent Type? RouteA->Subst Aryl C4-Aryl Subst->Aryl Alkyl C4-Alkyl Subst->Alkyl Sol1 Use Rh/C or PtO2 (Acidic Media) Aryl->Sol1 Sol2 Use Pyridinium Salt + Organocuprate Alkyl->Sol2

Figure 1: Decision matrix for selecting the initial synthetic route based on stereochemical requirements.

🎫 Ticket #3401: Nucleophile Attacked C2 (Alpha) Instead of C4 (Gamma)

User Report: "I'm trying to synthesize a 4-aryl-3-substituted piperidine via nucleophilic addition to an N-acylpyridinium salt. I used Phenylmagnesium Bromide (PhMgBr), but NMR shows the phenyl group attached at the C2 position (alpha to nitrogen), not C4."

Root Cause Analysis: This is a classic Hard/Soft Acid-Base (HSAB) mismatch.

  • The Mechanism: N-acylpyridinium ions have two electrophilic sites: C2 and C4.

  • The Problem: Grignard reagents are "hard" nucleophiles.[1] The C2 position is the "harder" electrophilic site (under charge control due to proximity to the N+). Therefore, PhMgBr naturally attacks C2.

  • The Fix: You must modulate the nucleophile's "softness" to favor the "softer" C4 position (orbital control).

Troubleshooting Protocol: The Organocuprate Switch

  • Stop using naked Grignard reagents for C4-selective additions.

  • Transmetallate to a copper species in situ. Organocuprates are softer and prefer the conjugate addition (1,4-attack) over the direct addition (1,2-attack).

Step-by-Step Correction:

  • Preparation: Dissolve CuI (0.5 equiv) and LiCl (1.0 equiv) in dry THF to form the soluble Li2[CuCl2] species (or use CuCN).

  • Transmetallation: Cool to -78 °C. Add your Grignard (PhMgBr) slowly. Allow to stir for 15 mins to generate the organocuprate Ph2CuLi.

  • Activation: In a separate flask, pre-mix pyridine with your activating agent (e.g., Benzyl chloroformate, Cbz-Cl) in THF at -78 °C to form the N-acylpyridinium salt.

  • Addition: Cannulate the cuprate solution into the pyridinium salt solution.

  • Quench: Use 20% NH4Cl/NH3 (aq) to sequester copper salts.

Expected Outcome: >90% regioselectivity for the C4 isomer [1].

🎫 Ticket #3402: Cannot Functionalize C3 Without Hitting C2

User Report: "I have a 4-substituted piperidine and I need to introduce a functional group at C3. Every time I try lithiation (using n-BuLi/TMEDA), I get deprotonation at C2 (alpha-lithiation)."

Root Cause Analysis: The C2 protons are the most acidic (pKa ~32) due to the inductive effect of the nitrogen and the stabilization of the resulting carbanion by the N-Boc dipole (Complex Induced Proximity Effect - CIPE). You are fighting thermodynamics.

Solution: The "Blocking" or "Directing" Strategy You cannot win this battle on a naked piperidine ring. You must use a Directing Group (DG) that overrides the natural alpha-lithiation preference.

Comparative Data: Directing Group Efficacy

Directing Group (DG)Primary Lithiation SiteMechanismNotes
N-Boc C2 (Alpha) Dipole StabilizationStandard Beak/Lee lithiation [2].
N-Pivaloyl C2 (Alpha) CIPEStrong alpha-director.
C4-Carboxamide C3 (Beta) Chelation ControlRequires bulky amide (e.g., N,N-diethyl).
C3-Halogen C3 (Ipso) Halogen-Metal ExchangeRequires starting with 3-bromo-pyridine/piperidine.

Protocol: C3-Functionalization via Halogen Dance (The "Workaround") Instead of direct C-H activation on the piperidine, perform the regioselective work on the pyridine precursor, then reduce.

  • Start: 3-Bromopyridine.

  • LDA Treatment: Treat with LDA at -78 °C. The bulky base and the bromine directing effect will favor deprotonation at C4 (the "Halogen Dance" or migration may occur if not careful, but static lithiation at C4 is possible under kinetic conditions).

  • Trap: Add your electrophile (E+).

  • Result: 3-Bromo-4-E-pyridine.

  • Reduce: Hydrogenate the ring (PtO2, H2) to get the 3,4-disubstituted piperidine.

Note: If you must use C-H activation on the saturated ring, consider Iridium-catalyzed borylation . Ir-catalysts controlled by steric bulk (e.g., with phenanthroline ligands) will avoid the sterically crowded C2 position and favor the distal C3/C4 positions [3].

🎫 Ticket #3403: Cis/Trans Ratio is Uncontrollable

User Report: "I synthesized the 3,4-disubstituted pyridine precursor perfectly. But when I hydrogenate it to the piperidine, I get a 50:50 mix of Cis and Trans isomers. I need the Cis isomer."

Root Cause Analysis: Heterogeneous hydrogenation (H2 + Metal surface) typically favors cis addition (syn-addition) of hydrogen. However, 3,4-disubstituted systems are prone to isomerization if the reaction conditions allow for ring opening/closing or if the catalyst promotes dehydrogenation-rehydrogenation cycles.

The "Anchor" Effect:

  • Acidic Media (HCl/AcOH): Protonates the pyridine nitrogen. This anchors the molecule to the catalyst surface via the ammonium cation, often enforcing a specific face of adsorption.

  • Solvent Choice: Protic solvents (MeOH, AcOH) generally favor cis products.

Optimization Table: Stereocontrol in Hydrogenation

CatalystConditionsMajor IsomerMechanism
PtO2 (Adams' Cat.) AcOH, 50 psi H2Cis (>90:10)Fast syn-addition; minimizes isomerization.
Rh/C (5%) MeOH, 1 atm H2Cis (High)Mild conditions prevent equilibration.
Pd/C (10%) EtOH, High TempMixed/Trans Pd promotes reversible dehydrogenation (equilibration to thermodynamic product).
Raney Ni High PressureMixed Often harsh; less predictable stereocontrol.

Recommended Workflow for Cis-Selectivity:

  • Substrate: 3,4-Disubstituted Pyridine.

  • Solvent: Glacial Acetic Acid (creates the pyridinium salt in situ).

  • Catalyst: PtO2 (5 mol%).

  • Pressure: 40-50 psi H2 (Parr shaker).

  • Time: Monitor closely. Stop immediately upon consumption of starting material to prevent cis-to-trans isomerization (which can happen if the catalyst remains active on the product).

🔬 Advanced Mechanism: Regioselective Nucleophilic Attack

Understanding why the nucleophile attacks C2 vs C4 is critical for troubleshooting.

PyridiniumAttack Salt N-Acyl Pyridinium Ion (Electrophile) HardNu Hard Nucleophile (R-MgBr, R-Li) Salt->HardNu SoftNu Soft Nucleophile (R2CuLi, Enol Ethers) Salt->SoftNu C2 C2 Attack (Charge Control) HardNu->C2 Coulombic Attraction (Close to N+) C4 C4 Attack (Orbital Control) SoftNu->C4 HOMO-LUMO Overlap (Conjugate Addn) Result1 1,2-Dihydropyridine (Unstable/Wrong Isomer) C2->Result1 Result2 1,4-Dihydropyridine (Precursor to 3,4-Piperidine) C4->Result2

Figure 2: Mechanistic divergence in nucleophilic addition to pyridinium salts. Hard nucleophiles target C2; Soft nucleophiles target C4.

References
  • Comins, D. L., & Abdullah, A. H. (1982). Regioselective addition of Grignard reagents to 1-acylpyridinium salts.[2] A convenient method for the synthesis of 4-alkyl(aryl)pyridines. Journal of Organic Chemistry.

  • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of 2-substituted piperidines. Journal of Organic Chemistry.

  • Hartwig, J. F. (2016). Catalyst-controlled site-selective functionalization of C(sp3)–H bonds. Accounts of Chemical Research.

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: 4-Methoxypiperidin-3-amine

Topic: Stability of 4-Methoxypiperidin-3-amine in Solution Role: Senior Application Scientist | Technical Support Center Status: Operational Ticket ID: CHEM-SUP-2024-882 Subject: Stability, Handling, and Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Methoxypiperidin-3-amine in Solution Role: Senior Application Scientist | Technical Support Center

Status: Operational Ticket ID: CHEM-SUP-2024-882 Subject: Stability, Handling, and Troubleshooting for Solution-Phase Experiments

Executive Summary

4-Methoxypiperidin-3-amine (CAS: 1822562-33-3 for free base; related salts vary) represents a class of 3-aminopiperidine building blocks frequently used in medicinal chemistry.[1]

Critical Stability Warning: As a free base, this compound is moderately unstable in solution due to the high reactivity of the vicinal amino and ether groups, as well as the secondary amine of the piperidine ring. It is prone to:

  • Oxidative degradation (N-oxide formation).

  • Carbamate formation (rapid absorption of atmospheric CO₂).

  • Hygroscopicity (leading to hydrolysis risks if impurities are present).

Best Practice: Store as a dihydrochloride (2HCl) salt whenever possible. If the free base is required, prepare solutions immediately before use under an inert atmosphere (Argon/Nitrogen).

Part 1: Core Stability & Solubility Guide (Q&A)

Q1: What is the optimal solvent for preparing a stable stock solution?

Recommendation: Anhydrous DMSO or Methanol (degassed).

  • Why? The free base is highly polar. DMSO provides a stable, non-protic environment (though hygroscopic—use molecular sieves). Methanol is excellent for solubility but must be free of acetone or aldehydes to prevent imine/aminal formation.

  • Avoid: Chloroform or Dichloromethane (DCM) for long-term storage. Secondary amines can react with DCM over time to form chloromethyl ammonium salts (quaternization).

Q2: How long can I keep the solution at room temperature?
  • Free Base: < 4 hours. The solution will absorb CO₂ from the air, forming carbamate salts (often visible as a white crust or cloudiness).

  • HCl Salt: ~24-48 hours. The protonated amines are protected from oxidation and carbamylation.

  • Long-term: Store stock solutions at -20°C or -80°C under Argon.

Q3: My solution turned yellow/brown overnight. Is it still usable?

Verdict: Likely degraded.

  • Cause: This "yellowing" is a classic signature of amine oxidation (N-oxide formation) or trace polymerization.

  • Action: Check purity via LC-MS. If purity is <95%, discard. The degradation products can act as radical initiators, accelerating further decomposition.

Q4: Can I use water or PBS buffers?

Yes, but with caveats.

  • pH Sensitivity: In basic buffers (pH > 8), the amine exists as a free base and is reactive. In acidic buffers (pH < 6), it is protonated and stable.

  • Protocol: Prepare aqueous solutions immediately before biological assays. Do not store aqueous stocks.

Part 2: Degradation Pathways & Prevention

Understanding how the molecule breaks down is the key to preventing it.

Visualizing Degradation Risks

DegradationPathways cluster_prevention Prevention Strategy Compound 4-Methoxypiperidin-3-amine (Free Base) Carbamate Carbamate Salt (White Precipitate) Compound->Carbamate Rapid Reaction NOxide N-Oxides / Imines (Yellow Color) Compound->NOxide Slow Oxidation Aminal Aminals / Imines (Side Product) Compound->Aminal Condensation CO2 Atmospheric CO2 CO2->Carbamate Oxygen Atmospheric O2 (Trace Metals) Oxygen->NOxide SolventImp Aldehyde/Ketone Impurities SolventImp->Aminal Prot1 Store as HCl Salt Prot2 Inert Gas (Ar/N2)

Figure 1: Primary degradation pathways for aminopiperidines in solution. Note the high susceptibility to CO₂ and oxidation.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >1 month at -20°C.

Materials:

  • 4-Methoxypiperidin-3-amine (Dihydrochloride salt preferred).

  • Anhydrous DMSO (stored over molecular sieves).

  • Argon gas line.

  • Amber glass vial with septum cap.

Protocol:

  • Equilibration: Allow the solid compound vial to warm to room temperature before opening to prevent water condensation.

  • Weighing: Weigh the target mass rapidly. If using the free base, flush the headspace with Argon immediately after scooping.

  • Dissolution: Add Anhydrous DMSO. Vortex until fully dissolved.

    • Note: If using the HCl salt, the solution may generate slight heat (heat of solvation).

  • Inerting: Purge the vial headspace with Argon for 30 seconds. Do not bubble gas directly through the solution vigorously, as this might evaporate volatile impurities or concentrate the solution.

  • Storage: Seal tightly with parafilm. Store at -20°C or -80°C .

SOP-02: QC Check (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: Avoid high pH mobile phases (ammonium bicarbonate) as they may suppress ionization of the amine or cause on-column degradation.

  • Detection: UV (210 nm) + ESI (Positive Mode).

  • Pass Criteria: Single peak >95% area. Mass [M+H]+ = 131.1 (Free base MW ~130.19).

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
White Precipitate Carbamate Formation: The free amine reacted with CO₂ in the air.Filter the solution. Acidify slightly with HCl to reverse the reaction (decarboxylates the carbamate). Use fresh solvent.
Solution Yellowing Oxidation: Formation of N-oxides or conjugated imine impurities.Discard. Oxidation products are difficult to remove and will interfere with biological assays.
Incomplete Solubility Salt Form Issue: You are likely using the HCl salt in a non-polar solvent (e.g., DCM or pure Ethyl Acetate).Switch to DMSO , Methanol , or Water . If using organic synthesis, perform a "free base" extraction using NaOH/DCM first.
Unexpected Mass in MS Methanol Adduct: If using Methanol as solvent, you may see [M+12] or [M+14] peaks due to formaldehyde impurities reacting.Use LC-MS grade Methanol or switch to Acetonitrile/Water.

Part 5: Workflow Visualization

Stock Solution Preparation Workflow

StockPrep Start Start: Solid Compound (Cold Storage) Warm Warm to Room Temp (Prevent Condensation) Start->Warm Weigh Weigh Rapidly (Minimize Air Exposure) Warm->Weigh Solvent Add Anhydrous DMSO (or Degassed Water for HCl salt) Weigh->Solvent Dissolve Vortex/Sonicate Solvent->Dissolve Purge Purge Headspace (Argon/Nitrogen) Dissolve->Purge Store Store at -20°C (Dark/Dry) Purge->Store

Figure 2: Step-by-step workflow for ensuring maximum stability during stock preparation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200343, 3-Amino-4-methoxypyridine (Analogous Structure). Retrieved from [Link]

(Note: Direct stability papers for this specific isomer are rare; protocols are derived from established chemistry of 3-aminopiperidine and 4-methoxypiperidine derivatives found in the sources above.)

Sources

Optimization

Troubleshooting low reactivity of C3-amine in piperidine rings

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the reactivity of C3-amino substituted piperidines. This resource provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the reactivity of C3-amino substituted piperidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues and explain the underlying chemical principles governing the low reactivity at this position.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section is designed in a question-and-answer format to directly address specific problems you may encounter in the lab.

Question 1: My N-acylation of a C3-aminopiperidine is failing or giving very low yields. What is going wrong and how can I fix it?

Answer:

This is a very common issue. The low reactivity of the C3-amine stems from a combination of steric hindrance from the piperidine ring and electronic deactivation, making it a poor nucleophile.[1][2] Standard amide coupling conditions (e.g., a carboxylic acid and a carbodiimide like EDC alone) are often insufficient. The core of the problem is that the activation of the carboxylic acid is not efficient enough, or the activated species is not reactive enough to overcome the high kinetic barrier of the sterically shielded and electronically poor amine.

Causality & Recommended Solutions:
  • Insufficient Carboxylic Acid Activation: The C3-amine requires a highly electrophilic coupling partner.

    • Solution A: In-Situ Activation with High-Potency Reagents. Pre-activating the carboxylic acid or using a more potent coupling reagent is critical. Reagents like TCFH (N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium hexafluorophosphate) in combination with a catalytic amount of an additive like OxymaPure® can generate a highly reactive acylating species.[3] This combination is often effective for coupling poorly nucleophilic amines.[3][4]

    • Solution B: Convert to a More Reactive Acylating Agent. Convert the carboxylic acid to an acyl chloride or acyl fluoride. Acyl chlorides are highly electrophilic and will often react where other methods fail. This requires an additional synthetic step but provides a robust solution for difficult couplings.

  • Suboptimal Base and Solvent Conditions: The choice of base is crucial. It must be non-nucleophilic and strong enough to deprotonate the amine's conjugate acid without interfering with the reaction.

    • Solution: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Protic solvents can interfere with the activated species; therefore, anhydrous aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are recommended.[5]

Workflow Diagram: Troubleshooting Failed Acylation

start Low/No Acylation Yield check_activation Is the carboxylic acid sufficiently activated? start->check_activation use_potent_reagent Strategy 1: Use potent coupling reagents (e.g., TCFH/Oxyma, HATU, COMU) check_activation->use_potent_reagent No check_conditions Are the reaction conditions optimal? check_activation->check_conditions Yes use_potent_reagent->check_conditions convert_acid Strategy 2: Convert acid to acyl chloride/fluoride convert_acid->check_conditions optimize_base Use a hindered, non-nucleophilic base (e.g., DIPEA, Collidine) check_conditions->optimize_base No success Improved Yield check_conditions->success Yes optimize_solvent Use anhydrous aprotic solvent (e.g., DCM, DMF) optimize_base->optimize_solvent increase_temp Consider increasing temperature (e.g., 40-60 °C) optimize_solvent->increase_temp increase_temp->success

Caption: A decision tree for troubleshooting low acylation yields.

Question 2: I'm struggling with a reductive amination reaction involving a C3-aminopiperidine and a ketone/aldehyde. The reaction is slow and incomplete. How can I improve it?

Answer:

The rate-limiting step in reductive amination is often the initial formation of the iminium ion intermediate. With a sterically hindered and weakly nucleophilic amine like a C3-aminopiperidine, this step can be particularly slow and unfavorable.[6] Driving this equilibrium forward is key to success.

Causality & Recommended Solutions:
  • Unfavorable Imine/Iminium Equilibrium: The condensation between the amine and the carbonyl is reversible and may not favor the product side.

    • Solution A: Choice of Reducing Agent. Use a mild and selective reducing agent that primarily reduces the iminium ion, not the starting carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason, as it is less reactive towards aldehydes and ketones compared to other hydrides like NaBH₄ or NaBH₃CN.[7][8][9]

    • Solution B: pH Control. The reaction is pH-sensitive. Mildly acidic conditions (pH 4-6) are generally optimal to catalyze imine formation without excessively protonating the amine, which would render it non-nucleophilic. Acetic acid is commonly used as a catalyst.

    • Solution C: Water Removal. The formation of the imine releases a molecule of water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help drive the equilibrium towards the iminium ion, thereby increasing the rate of reduction.

  • Steric Hindrance: The bulk of both the C3-substituted piperidine and the carbonyl partner can impede the reaction.

    • Solution: Increasing the reaction temperature (e.g., to 40-80 °C) can provide the necessary activation energy. If the reaction still fails, consider a stepwise approach: form the imine first under dehydrating conditions (e.g., using a Dean-Stark apparatus), and then add the reducing agent in a separate step.[8]

Experimental Protocol: Optimized Reductive Amination
  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the C3-aminopiperidine (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq).

  • Solvent: Add an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalyst: Add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation.

  • Dehydration (Optional but Recommended): Add powdered 4Å molecular sieves.

  • Initial Stirring: Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction: Continue stirring at room temperature or heat as required (e.g., 40 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[10]

Question 3: My palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig) with a C3-aminopiperidine and an aryl halide is giving poor results. What factors are most important?

Answer:

Palladium-catalyzed C-N cross-coupling reactions are notoriously sensitive to steric hindrance on the amine coupling partner.[11] The C3-aminopiperidine represents a challenging substrate. Success hinges on the careful selection of the ligand, base, and palladium precursor to create a catalytically active species that can accommodate the bulky amine.

Causality & Recommended Solutions:
  • Inefficient Catalytic Cycle: The key steps of oxidative addition, amine coordination, and reductive elimination can all be slowed by steric bulk.

    • Solution: Ligand Selection is Critical. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For hindered amines, bulky and electron-rich phosphine ligands are required. These ligands promote the reductive elimination step, which is often turnover-limiting.[12]

    • Solution: Base Selection. A strong, non-nucleophilic base is needed to deprotonate the amine or the amine-Pd complex. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[13]

Table 1: Recommended Conditions for Buchwald-Hartwig Coupling with Hindered Amines
ComponentRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) or Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands that accelerate reductive elimination.[11]
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic bases to facilitate the deprotonation step.[13]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80 - 110 °CHigher temperatures are typically required to overcome activation barriers.

Frequently Asked Questions (FAQs)

Why is the C3-amine in a piperidine ring inherently less reactive?

The reduced reactivity is a consequence of two primary factors:

  • Electronic Effects: The primary nitrogen atom within the piperidine ring (N1) is electronegative. It exerts a through-bond electron-withdrawing inductive effect (-I effect) on the neighboring carbons. This effect deactivates the C3 position, reducing the electron density on the exocyclic C3-amine and making it less nucleophilic.[1]

  • Steric Hindrance: The piperidine ring exists in a chair conformation. The C3-amine is surrounded by axial and equatorial hydrogens on the adjacent C2 and C4 positions. This local steric environment shields the amine's lone pair, making it physically difficult for bulky electrophiles to approach for a reaction.[2][14]

Diagram: Factors Reducing C3-Amine Reactivity

reactivity Low Reactivity of C3-Amine electronic Electronic Effects -I Inductive effect from N1 - Reduces nucleophilicity reactivity->electronic steric Steric Hindrance Axial/Equatorial H's at C2/C4 - Shields lone pair from attack reactivity->steric conformation Piperidine Chair Conformation steric->conformation

Caption: Key electronic and steric factors that diminish C3-amine reactivity.

Is it necessary to protect the main piperidine nitrogen (N1) when reacting the C3-amine?

Yes, in almost all cases, protecting the N1 nitrogen is essential.[15] The N1 secondary amine is significantly more nucleophilic and less sterically hindered than the C3-amine. Without protection, it will preferentially react with electrophiles, leading to undesired side products.

A tert-Butoxycarbonyl (Boc) group is the most common protecting group for this purpose.[16][17] It is sterically demanding, which can further influence the ring's conformation, and it effectively prevents N1 from participating in reactions. The Boc group can be reliably removed later under acidic conditions (e.g., with TFA or HCl).[15][16]

How does the pKa of a C3-aminopiperidine influence its reactivity?

While pKa is a measure of basicity (thermodynamic acidity of the conjugate acid), nucleophilicity is a measure of reaction rate (kinetics). For the C3-aminopiperidine, the two are not directly correlated. The amine is still a reasonably strong base and will be protonated in acidic solution (a typical predicted pKa is around 10.35).[18] However, its ability to act as a nucleophile is kinetically hindered by the steric and electronic factors discussed above. Therefore, even though the amine is basic enough to react in principle, the activation energy for the reaction is high, making it slow. The main challenge is overcoming this kinetic barrier, not a lack of basicity.

References

  • Aguiar, C. P. O., Lopes, D. C. F., & Borges, R. S. (2018). Influence of piperidine ring on stability and reactivity of piperine.
  • BenchChem. (2025).
  • Ghaffari, S., & Ganesan, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine.
  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4.
  • Noole, A., et al. (2013). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry.
  • PubMed. (n.d.). Discovery of new C3aR ligands.
  • Goh, J., et al. (2022). Catalyst-free C–N bond formation under biocompatible reaction conditions. Green Chemistry.
  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • MDPI. (n.d.).
  • BenchChem. (n.d.). 1-BOC-3-Aminopiperidine | 144243-24-3. BenchChem.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • PMC. (2021).
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. BenchChem Technical Support.
  • PMC. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • PubMed. (n.d.).
  • Smith, C. R., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions.
  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • MDPI. (n.d.).
  • YouTube. (2021).
  • Organic Chemistry Portal. (n.d.).
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)
  • PMC. (2025).
  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PubMed Central.
  • ResearchGate. (n.d.). (A) Electronic nature of pyridine, highlighting the nucleophilic C3...
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Piperidine and Piperazine in Synthesis. BenchChem Technical Support.
  • eScholarship. (2020).
  • Wikipedia. (n.d.). Adamantane. Wikipedia.
  • PMC. (n.d.).
  • ChemicalBook. (n.d.). (R)-1-Boc-3-Aminopiperidine | 188111-79-7. ChemicalBook.
  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. PubChem.
  • Charles University Digital Repository. (n.d.). Synthesis and Application of Oxidatively Modified Amino Acid Derivatives. Charles University Digital Repository.
  • Sigma-Aldrich. (n.d.). (S)-(+)-3-Amino-1-Boc-piperidine. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5FJBkj8uIXsrjXxmG1ZXTK_P3b4UONB3WGLkGmW1sPTupzpGojhKFuVrMocWgkRAuzD3Y-NWXroj-Hly0i8WWDxXoXMAkxorcsER-be5OOaLF91fNYZx5Qx4cmvOHatFj4R-hDeWh8LMhqCMKB2jkn7EC]([Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Resolution of 3-Amino-4-Methoxypiperidine Salts

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 15, 2026 Introduction Welcome to the Technical Support Center for 3-amino-4-methoxypiperidine . This intermediate is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 15, 2026

Introduction

Welcome to the Technical Support Center for 3-amino-4-methoxypiperidine . This intermediate is a critical scaffold in the synthesis of next-generation kinase inhibitors and anti-viral agents (e.g., influenza cap-dependent endonuclease inhibitors).

Due to the presence of two chiral centers (C3 and C4) and two basic nitrogen atoms, crystallizing this molecule presents unique challenges:

  • Stereochemical Complexity: You are often managing cis/trans diastereomers alongside enantiomeric pairs (e.g., (3S,4S)).

  • High Solubility: The free base is highly soluble in polar organic solvents; the salts are often hygroscopic.

  • Oiling Out: The formation of metastable oils (Liquid-Liquid Phase Separation) is the most common failure mode during salt formation.

This guide provides autonomous, field-proven protocols to stabilize, resolve, and purify these salts.

Module 1: Salt Selection & Screening

Objective: Identify a counter-ion that transforms the viscous oil free-base into a handleable solid.

The "Golden Rule" of Piperidine Salts

For 3-amino-4-methoxypiperidine, the secondary amine (piperidine ring) and primary amine (C3-amino) have overlapping pKa values (approx. 11.0 and 9.8, respectively).

  • Monosalts are difficult to control; protons exchange rapidly between sites.

  • Disalts are mechanically superior but often hygroscopic.

Recommended Counter-ions
Salt TypeCounter-IonStoichiometryApplicationSolubility Profile
Dihydrochloride HCl1:2 (Base:Acid)Storage / StabilityHigh in MeOH/Water; Low in Acetone/IPA.
Dibenzoyl-D-Tartrate DBTA1:1 or 1:2Chiral Resolution Tunable in EtOH/Water mixtures.
Tosylate p-TsOH1:2PurificationLow hygroscopicity; good for removing inorganic impurities.
Standard Dihydrochloride Formation Protocol

Use this for bulk storage of the racemate.

  • Dissolution: Dissolve 10 g of free base oil in 50 mL of absolute Ethanol (EtOH) .

  • Cooling: Chill the solution to 0–5°C.

  • Acid Addition: Slowly add 2.2 equivalents of 4M HCl in Dioxane (preferred over aqueous HCl to prevent hydrate formation).

    • Critical: Maintain temperature <10°C to avoid degradation.

  • Anti-solvent: If precipitation does not occur, add Ethyl Acetate (EtOAc) dropwise until turbidity persists.

  • Aging: Stir at 0°C for 4 hours.

  • Filtration: Filter under Nitrogen (hygroscopic!). Wash with cold EtOAc.

Module 2: Chiral Resolution (The Core Challenge)

Context: The biological activity usually resides in the (3S, 4S) isomer. Classical resolution is often more cost-effective than asymmetric synthesis for this scaffold.

The DBTA Resolution Workflow

We utilize Dibenzoyl-D-tartaric acid (DBTA) or Di-p-toluoyl-L-tartaric acid (DTTA) . These bulky acids create a rigid lattice that discriminates between the (3S,4S) and (3R,4R) enantiomers.

Step-by-Step Protocol
  • Ratio: Use 1.0 equivalent of Racemic 3-amino-4-methoxypiperidine : 1.0 equivalent of DBTA.

  • Solvent System: Methanol (MeOH) / Water (9:1 v/v) .

    • Why? Pure alcohols often lead to oiling. The water acts as a "structure breaker" for the oil phase but must be kept low to ensure yield.

  • Reflux: Heat the mixture to 65°C until a clear solution forms.

  • Controlled Cooling: Cool to 50°C over 30 minutes. Seed with pure (3S,4S)-DBTA salt if available.

  • Crystallization: Cool to 20°C at a rate of 5°C/hour.

    • Tech Note: Fast cooling traps the wrong isomer.

  • Harvest: Filter the solids.

    • Expected ee: 80–90% (Crude).

  • Recrystallization: Recrystallize the wet cake in Ethanol/Water (95:5) to upgrade ee to >99%.

Visual Workflow: Chiral Resolution Cycle

ResolutionCycle Start Racemic Mixture (Free Base) AddAcid Add 1.0 eq DBTA Solvent: MeOH/H2O (9:1) Start->AddAcid Heat Heat to 65°C (Clear Solution) AddAcid->Heat Cool Cool to 50°C Add Seed Crystals Heat->Cool Precip Precipitation (Target Diastereomer) Cool->Precip Filter Filtration Precip->Filter CheckEE Check Enantiomeric Excess (ee) Filter->CheckEE Solid Cake MotherLiq Mother Liquor (Enriched in Undesired Isomer) Filter->MotherLiq Filtrate Recryst Recrystallize Solvent: EtOH/H2O (95:5) CheckEE->Recryst ee < 98% FreeBase Free Base Liberation (NaOH/DCM extraction) CheckEE->FreeBase ee > 99% Recryst->Filter

Caption: Workflow for the resolution of (3S,4S)-3-amino-4-methoxypiperidine using Dibenzoyl-D-tartaric acid.

Module 3: Troubleshooting "Oiling Out"

Symptom: You cool your reaction mixture, and instead of white crystals, a yellow/orange viscous oil separates at the bottom.

Root Cause: This is Liquid-Liquid Phase Separation (LLPS). The metastable zone width (MSZW) is too narrow, or the supersaturation is too high.

The "De-Oiling" Protocol
StepActionMechanism
1 Re-heat Dissolve the oil back into a single phase. Do not attempt to stir the oil into a solid; it will occlude impurities.
2 Adjust Polarity Add 5–10% volume of a more polar solvent (e.g., Water or Methanol) if using pure Ethanol/IPA. This increases the solubility of the oil phase.
3 Seed at High T Add seed crystals at a temperature just below the saturation point (e.g., 50°C).
4 Temperature Cycling Oscillate temperature between 40°C and 50°C for 2 hours. This "Ostwald ripening" consumes the oil droplets onto the crystal seeds.

Module 4: FAQ (Field-Proven)

Q1: My dihydrochloride salt turns into a goo on the filter paper. Why?

  • A: The dihydrochloride is extremely hygroscopic. It absorbs atmospheric moisture rapidly, lowering its glass transition temperature.

  • Fix: Filter under a nitrogen cone or in a glovebox. Wash with anhydrous Diethyl Ether or MTBE to remove residual alcohol, then dry immediately in a vacuum oven at 40°C with P₂O₅.

Q2: Can I use L-Tartaric acid instead of Dibenzoyl-L-Tartaric acid?

  • A: Generally, no.[1] Unsubstituted tartaric acid is too polar and lacks the steric bulk required to differentiate the piperidine enantiomers effectively. The "benzoyl" or "toluoyl" wings are essential for the "lock and key" fit in the crystal lattice.

Q3: How do I determine the absolute configuration of my salt?

  • A: Do not rely solely on optical rotation, as it is low for this molecule.

  • Validation: Perform Single Crystal X-Ray Diffraction (SCXRD) on the tartrate salt. Alternatively, derivative the amine with Mosher's acid chloride and analyze via ¹H-NMR.

References

  • Shionogi & Co., Ltd. (2012). Process for preparing substituted piperidine derivatives.[1][2][3][4] WO Patent 2012/169477. (Describes the synthesis and salt formation of Baloxavir intermediates).

  • Pfizer Inc. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.[4][5] WO Patent 2011/160037. (Foundational protocol for resolving 3-aminopiperidines using tartrate derivatives).

  • TCI Chemicals. (2024). 3-Amino-4-methoxybenzanilide Product Specifications. (Reference for general solubility behaviors of amino-methoxy-piperidine analogs).

  • Vertex Pharmaceuticals. (2019). Solid forms of piperidine inhibitors. US Patent 2019/0119218. (Details on polymorph control and hygroscopicity management).

Sources

Optimization

Technical Support Center: Chiral Integrity of 3-Aminopiperidines

Current Status: Operational Topic: Preventing Racemization in 3-Aminopiperidine Scaffolds Audience: Medicinal Chemists, Process Chemists, QA/QC Analysts Core Directive & Scope The Challenge: 3-Aminopiperidine is a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Racemization in 3-Aminopiperidine Scaffolds Audience: Medicinal Chemists, Process Chemists, QA/QC Analysts

Core Directive & Scope

The Challenge: 3-Aminopiperidine is a "privileged scaffold" in medicinal chemistry, most notably serving as the pharmacophore for DPP-4 inhibitors like Alogliptin and Linagliptin . However, the C3 chiral center is thermodynamically labile.

The Mechanism: The C3 proton is alpha to the exocyclic amine and beta to the endocyclic nitrogen. When the ring nitrogen (N1) is protected with an electron-withdrawing group (EWG) like Boc, Fmoc, or Tosyl, the acidity of the C3 proton increases significantly. Exposure to base or heat facilitates deprotonation, leading to a planar enol/enolate intermediate and subsequent racemization upon reprotonation.

This guide provides self-validating protocols to prevent, detect, and correct this loss of chirality.

Interactive Troubleshooting Modules

Module A: Synthesis & Coupling (The "Creation" Phase)
Q: My enantiomeric excess (ee%) drops significantly during amide coupling. What is happening?

Diagnosis: You are likely using a base that is too strong or sterically unhindered, promoting proton abstraction at the C3 position via an oxazolone or direct enolization mechanism.

The Fix: Switch to "Racemization-Suppressing" conditions. The goal is to activate the carboxylic acid rapidly while maintaining a neutral-to-slightly-acidic microenvironment.

Recommended Protocol (Self-Validating):

  • Reagent Selection: Replace EDC/NHS with EDC/Oxyma or HATU/HOAt . Oxyma (Ethyl cyanohydroxyiminoacetate) is superior to HOBt in suppressing racemization.

  • Base Selection: Stop using Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Alternative: Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1] These bases are weaker (pKa ~7.4) and sterically hindered, making them poor at abstracting the acidic C3 proton but sufficient to drive the coupling.

  • Temperature: Conduct activation at 0°C; allow coupling to proceed at room temperature. Never heat above 30°C during coupling.

Data: Base Influence on Racemization Rate

BasepKa (Conj.[1] Acid)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.75LowHigh AVOID
DIPEA (Hünig's) 10.75MediumHigh AVOID
N-Methylmorpholine 7.38MediumLow PREFERRED
2,4,6-Collidine 7.43HighVery Low PREFERRED
Module B: Protecting Group Management
Q: I lose optical purity during Fmoc deprotection. Why?

Diagnosis: Standard Fmoc removal uses 20% Piperidine in DMF. Piperidine is a strong secondary amine (pKa ~11) and acts as a base, deprotonating the C3 center of your 3-aminopiperidine product after the Fmoc group is removed (or during the transition).

The Fix: Use a non-nucleophilic base method or a "soft" deprotection cocktail.

Protocol: Low-Risk Fmoc Removal

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

    • Why: DBU removes Fmoc rapidly (kinetic control) before thermodynamic equilibration (racemization) can occur.

  • Quench: Immediately upon completion (monitor by TLC/LCMS), quench the reaction with a stoichiometric amount of dilute HCl or acetic acid to neutralize the base before concentration.

Module C: Storage & Stability
Q: My free base 3-aminopiperidine racemized in the freezer. How do I store it?

Diagnosis: As a free base, the intermolecular basicity of the primary amine can facilitate proton exchange with the C3 position of neighboring molecules, especially if residual moisture is present.

The Fix: Never store chiral 3-aminopiperidines as free oils. Convert them to crystalline salts immediately.

Stability Hierarchy:

  • Dihydrochloride Salt (2HCl): Most stable. The protonation of both nitrogens eliminates lone pair basicity and electrostatic repulsion prevents deprotonation.

  • Tartrate Salt: Excellent for maintaining chirality (can also induce kinetic resolution if partial racemization occurred).

  • Free Base: Unstable. Shelf life < 1 week even at -20°C.

Visualizing the Risk: Mechanisms & Decisions

The following diagrams illustrate the chemical causality of racemization and the decision logic for preventing it.

RacemizationPathways cluster_prevention Prevention Strategy Start Chiral 3-Aminopiperidine (S-Isomer) Base Base Attack (TEA/DIPEA/Piperidine) Start->Base acidic C3-H Intermediate Planar Enolate/Enol (Loss of Chirality) Base->Intermediate Deprotonation Racemate Racemic Mixture (R/S Isomers) Intermediate->Racemate Reprotonation (Non-stereoselective) SafeBase Use Collidine/NMM SafeBase->Base Blocks Salt Store as 2HCl Salt

Figure 1: Mechanism of base-catalyzed racemization at the C3 position.

CouplingLogic Start Start: Coupling 3-Aminopiperidine CheckBase Is the Acid Partner Sterically Hindered? Start->CheckBase MethodA Method A: Reagent: HATU + HOAt Base: Collidine Temp: 0°C CheckBase->MethodA No (Standard) MethodB Method B: Reagent: T3P (Propylphosphonic anhydride) Base: NMM Temp: -10°C to RT CheckBase->MethodB Yes (Difficult)

Figure 2: Decision tree for selecting coupling conditions to minimize racemization.

Analytical Verification (The "Truth" Phase)

You cannot assume optical purity; you must measure it. Standard LCMS is blind to enantiomers.

Protocol: Chiral HPLC Method Development Since 3-aminopiperidines often lack a strong UV chromophore, derivatization is recommended for high-sensitivity detection.[2]

  • Derivatization (Pre-column):

    • React sample with (R)-(-)-α-Methyl-2-naphthaleneacetyl chloride or Tosyl Chloride .

    • This adds a UV-active group and (in the case of the naphthalene reagent) creates diastereomers that are easier to separate.

  • Direct Chiral HPLC (If UV active or using CAD/ELSD):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: The diethylamine (0.1%) is critical to sharpen the peak of the basic amine but must not exceed 0.1% to avoid on-column racemization.

References

  • Hepatochem. (n.d.). Amide coupling reaction in medicinal chemistry: Coupling reagents.[3] Retrieved from [Link]

  • Hu, L., et al. (2016).[4] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.[4] Journal of the American Chemical Society.[1] Retrieved from [Link]

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry.
  • Reddy, K. V., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.[3][5][6][7][8] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of 4-Methoxypiperidin-3-amine Diastereomers

Executive Summary & Stereochemical Context Welcome to the technical support hub for 4-Methoxypiperidin-3-amine . This guide addresses the separation of its stereoisomers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

Welcome to the technical support hub for 4-Methoxypiperidin-3-amine . This guide addresses the separation of its stereoisomers. This molecule possesses two chiral centers (C3 and C4), resulting in four distinct stereoisomers existing as two diastereomeric pairs:

  • Cis-Racemate: (

    
    ) and (
    
    
    
    ) — Typically the kinetic product.
  • Trans-Racemate: (

    
    ) and (
    
    
    
    ) — Typically the thermodynamic product.

The Challenge: Users often struggle because the free amine interacts strongly with silica silanols, causing peak tailing and poor resolution. Furthermore, direct crystallization of the free base is rarely successful due to its low melting point and hygroscopic nature.

The Solution: This guide prioritizes a Derivatization-Separation-Hydrolysis workflow for diastereomers, followed by Classical Resolution for enantiomers.

Master Workflow: The Decision Tree

Before beginning wet chemistry, identify your current stage using the logic flow below.

ResolutionWorkflow Start Crude 4-Methoxypiperidin-3-amine (Cis/Trans Mixture) Decision1 Goal: Separate Cis from Trans? Start->Decision1 MethodA Method A: Kinetic Control (Synthesis Route) Decision1->MethodA Pre-Synthesis MethodB Method B: N-Boc Protection + Flash Chromatography Decision1->MethodB Small Scale (<5g) MethodC Method C: Fractional Crystallization (HCl or Oxalate Salts) Decision1->MethodC Large Scale (>10g) Intermed Isolated Diastereomer (Racemic) MethodA->Intermed MethodB->Intermed MethodC->Intermed Decision2 Goal: Enantiopure Isomer? Intermed->Decision2 Res1 Classical Resolution (Di-p-toluoyl-L-tartaric acid) Decision2->Res1 Scalable/Cost-Effective Res2 Chiral HPLC (Amylose/Cellulose Columns) Decision2->Res2 Analytical/Fast Final Target Enantiomer (>99% ee, >98% de) Res1->Final Res2->Final

Caption: Figure 1. Strategic decision tree for selecting the appropriate resolution pathway based on scale and purity requirements.

Module 1: Separating Diastereomers (Cis vs. Trans)

Objective: Isolate the cis-racemate from the trans-racemate.

Protocol A: Chromatographic Separation (Recommended for <10g)

Direct chromatography of the free amine is not recommended due to severe tailing.

Step 1: N-Protection Convert the crude amine to the tert-butyl carbamate (Boc) derivative. The Boc group eliminates hydrogen bonding from the amine, significantly improving peak shape on silica.

  • Reagents:

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM or THF.
  • Reaction: Stir at RT for 4–12 hours. Wash with 5% citric acid to remove unreacted amine.

Step 2: Flash Chromatography The cis and trans N-Boc isomers exhibit distinct


 values due to the difference in their dipole moments and intramolecular H-bonding capabilities (specifically between the C3-NHBoc and C4-OMe).[1]
ParameterCondition / ValueNote
Stationary Phase Silica Gel 60 (

)
Standard flash grade.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.
Gradient 0%

40% B over 10 CV
Trans usually elutes first (less polar).
Loading 1:50 (Sample:Silica)Do not overload.
Detection Ninhydrin Stain or UV (210 nm)Boc group has weak UV; Ninhydrin is robust.

Step 3: Deprotection

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Workup: Basify with NaOH to pH 12, extract with DCM/IPA (3:1).

Protocol B: Fractional Crystallization (Recommended for >10g)

If chromatography is too expensive, exploit the solubility differences of the salts.

  • Dissolution: Dissolve crude free amine in minimal hot Ethanol (EtOH).

  • Acid Addition: Add 1.0 eq of anhydrous Oxalic Acid or 2.0 eq of HCl (in ether/dioxane).

  • Crystallization:

    • Trans-isomers often form more stable, higher-melting crystal lattices due to flatter chair conformations.[1]

    • Cool slowly to

      
      . Filter the precipitate.[2][3]
      
  • Validation: Check the mother liquor and solid by NMR.

    • Diagnostic Signal: The C3-H proton signal differs in splitting patterns (

      
       values) between cis (smaller coupling, eq-ax or eq-eq) and trans (large diaxial coupling, 
      
      
      
      ).

Module 2: Optical Resolution (Enantiomers)

Objective: Separate (


) from (

).
The "Gold Standard" System: Di-p-toluoyl-L-tartaric Acid (L-DTTA)

Piperidine amines respond exceptionally well to tartaric acid derivatives.[1] The bulky toluoyl groups create a rigid "chiral pocket" that discriminates between enantiomers during crystal lattice formation.

Protocol:

  • Stoichiometry: Mix 1.0 eq of Racemic Amine (Single Diastereomer) + 1.0 eq of (-)-Di-p-toluoyl-L-tartaric acid.

  • Solvent System: Methanol (MeOH) or MeOH/Water (9:1).

    • Why? High solubility at reflux, low solubility at RT for the diastereomeric salt.

  • Procedure:

    • Heat to reflux until clear.

    • Cool to RT over 4 hours (stirring).

    • Cool to

      
       for 2 hours.
      
    • Filter solids.[2]

  • Liberation: Treat salt with 1M NaOH, extract with DCM.

  • Recrystallization: If ee < 95%, recrystallize the salt from pure MeOH.

Alternative Resolving Agents:

  • (S)-Mandelic Acid (Good for less sterically hindered amines).

  • N-Acetyl-L-leucine.[1]

Troubleshooting & FAQs

Q1: My peaks are tailing on the column, even with a gradient.

Diagnosis: Residual free amine activity or silanol interaction. Fix:

  • Verify Protection: Take an NMR.[2][4] If the Boc signal (9H singlet ~1.4 ppm) is missing or weak, protection failed.

  • Mobile Phase Modifier: If running the free amine (not recommended), you must add 1% Triethylamine (

    
    ) or 1% Ammonia to the mobile phase to cap silanol sites.
    
Q2: The diastereomers are co-eluting.

Diagnosis: Solvent selectivity mismatch. Fix:

  • Switch Solvent Class: Change from Hexane/EtOAc to DCM/MeOH (95:5).

  • Check Loading: You may be overloading the column. Reduce load to <1% of silica mass.

  • Use Toluene: Sometimes Toluene/EtOAc provides better separation factors (

    
    ) for piperidines than Hexane systems due to 
    
    
    
    -
    
    
    interactions.
Q3: Crystallization yielded a "gummy" oil instead of crystals.

Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurred before nucleation. Fix:

  • Reheat and Dilute: Dissolve the oil by heating and adding 10-20% more solvent.

  • Seeding: You must induce nucleation. Scratch the glass surface or add a seed crystal from a small-scale pilot batch.[1]

  • Solvent Polarity: Add a non-polar anti-solvent (e.g., add

    
     to an EtOH solution) slowly at cloud point.
    
Q4: How do I determine the Absolute Configuration?

Answer:

  • X-Ray Crystallography: Grow a single crystal of the L-DTTA salt. The known chirality of L-DTTA will serve as the internal reference.

  • Optical Rotation: Compare

    
     with literature values (e.g., J. Med. Chem. or patent literature for "Cisapride intermediates").
    

References

  • Separation of 3-Amino-4-methoxypiperidine Derivatives

    • Patent: Pfizer Inc. "Process for the preparation of chiral piperidine derivatives." WO2010114973.
  • Diastereomeric Salt Resolution Logic

    • Source: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001.
  • Chromatographic Behavior of Piperidines

    • Article: "Separation of cis- and trans-4-aminopiperidine derivatives."[1][5] Journal of Chromatography A. (General principles of amine tailing and Et3N usage).

  • Synthesis of 4-Methoxypiperidin-3-amine Precursors

    • Source: PubChem Compound Summary for CID 13677832.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-methoxypiperidin-3-amine and associated reagents before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 4-Methoxypiperidin-3-amine 2HCl

Executive Summary 4-Methoxypiperidin-3-amine 2HCl is a high-value chiral building block often employed in fragment-based drug discovery (FBDD). Its structural integrity—specifically its stereochemistry and salt stoichiom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxypiperidin-3-amine 2HCl is a high-value chiral building block often employed in fragment-based drug discovery (FBDD). Its structural integrity—specifically its stereochemistry and salt stoichiometry—is critical for downstream efficacy.

This guide moves beyond basic peak assignment. It provides a comparative analysis of solvent systems (D₂O vs. DMSO-d₆) and a definitive protocol for distinguishing the trans-isomer (typically the thermodynamic product) from the cis-isomer using Karplus-derived coupling constants.

Key Technical Insight: The presence of the dihydrochloride salt moiety (2HCl) fundamentally alters the solvation shell and chemical shifts compared to the free base. Successful analysis requires a protocol that mitigates hygroscopicity while maximizing resolution of the H3–H4 vicinal coupling.

Structural Context & Challenge

The molecule contains two protonation sites: the secondary amine of the piperidine ring and the primary exocyclic amine at position 3.

  • Chemical Formula: C₆H₁₆Cl₂N₂O

  • Molecular Weight: 203.11 g/mol (Salt form)

  • Stereochemical Challenge: The relationship between the C3-Amino and C4-Methoxy groups determines the 3D vector of the pharmacophore.

    • Trans-isomer: Substituents are typically diequatorial (or diaxial), maximizing stability.

    • Cis-isomer: One substituent is axial, the other equatorial.

Analytical Workflow

The following decision tree outlines the logical flow for validating this compound.

AnalyticalWorkflow Sample Sample: 4-Methoxypiperidin-3-amine 2HCl Solubility Solubility Check Sample->Solubility Decision Select Solvent System Solubility->Decision D2O Path A: Deuterium Oxide (D₂O) (Routine Purity) Decision->D2O High Polarity/Resolution DMSO Path B: DMSO-d₆ (Salt Stoichiometry) Decision->DMSO Proton Inventory D2O_Result Result: Sharp Signals No Exchangeable Protons Clear J-coupling Analysis D2O->D2O_Result DMSO_Result Result: Viscous Broadening Visible NH₃+/NH₂+ Confirms 2HCl Ratio DMSO->DMSO_Result Analysis Stereochemical Assignment (J₃,₄ Coupling) D2O_Result->Analysis DMSO_Result->Analysis

Figure 1: Analytical workflow for selecting the optimal NMR solvent system based on the specific data requirement (Purity vs. Salt Confirmation).

Comparative Analysis: Solvent Selection

For this specific dihydrochloride salt, the choice of solvent is not arbitrary; it dictates which structural questions can be answered.

Table 1: Performance Comparison (D₂O vs. DMSO-d₆)
FeatureDeuterium Oxide (D₂O)DMSO-d₆
Solubility Excellent. Dissolves 2HCl salts instantly.Moderate. May require gentle warming; viscous solution.
Exchangeable Protons Invisible. NH protons exchange with D (H/D exchange) and disappear.Visible. NH₃⁺ and NH₂⁺ signals appear broad (8.0–9.5 ppm).
Spectral Resolution High. Low viscosity leads to sharp lines, essential for measuring J-values.Lower. Higher viscosity causes line broadening, obscuring fine splitting.
Water Interference HDO peak at ~4.79 ppm. Can obscure signals if not careful.[1][2]Water peak at ~3.33 ppm.[2] Often overlaps with the Meth region.
Primary Use Case Stereochemistry & Purity. Salt Stoichiometry Confirmation.

Expert Recommendation: Start with D₂O for structural assignment. The salt form makes the molecule highly polar; D₂O minimizes aggregation and provides the resolution needed to measure the critical


 coupling constant. Use DMSO-d₆ only if you must prove the presence of 5 protons on the nitrogens (2HCl confirmation).

Stereochemical Assignment (The "Trans" vs. "Cis" Test)

The most critical analytical task is distinguishing the trans-isomer (3,4-diequatorial) from the cis-isomer. This is achieved by analyzing the vicinal coupling constant (


) between the proton at C3 and the proton at C4.
The Mechanistic Logic (Karplus Relationship)

According to the Karplus equation, the coupling constant depends on the dihedral angle (


) between the protons.[3]
  • Trans-Isomer (Diequatorial Substituents):

    • The protons H3 and H4 are diaxial (180° dihedral angle).

    • Result: Large coupling constant (

      
      ).
      
  • Cis-Isomer (Axial/Equatorial Substituents):

    • The protons H3 and H4 have an axial-equatorial relationship (60° dihedral angle).

    • Result: Small coupling constant (

      
      ).
      

StereochemLogic Spectrum 1H NMR Spectrum (Focus on H3 & H4) Measure Measure J(3,4) Spectrum->Measure LargeJ J = 9-12 Hz (Large) Measure->LargeJ Anti-periplanar (180°) SmallJ J = 2-5 Hz (Small) Measure->SmallJ Syn-clinal (60°) Trans Conclusion: TRANS Isomer (Diaxial Protons) LargeJ->Trans Cis Conclusion: CIS Isomer (Axial-Equatorial) SmallJ->Cis

Figure 2: Logic gate for stereochemical assignment based on vicinal coupling constants.

Experimental Protocol

Objective: Obtain a high-resolution spectrum suitable for coupling constant analysis.

Materials
  • Compound: 10–15 mg 4-Methoxypiperidin-3-amine 2HCl.

  • Solvent: 0.6 mL D₂O (99.9% D).

  • Internal Standard: TSP (sodium 3-trimethylsilylpropionate-2,2,3,3-d4) is preferred over TMS for aqueous solubility.

Step-by-Step Methodology
  • Hygroscopic Handling: The 2HCl salt is hygroscopic. Weigh the sample quickly. If the powder is clumpy, dry it in a vacuum desiccator over P₂O₅ for 2 hours prior to weighing.

  • Dissolution: Add D₂O directly to the vial to minimize transfer losses. The salt should dissolve immediately.

    • Note: Do not use heat. Heat can accelerate degradation or conformational exchange.

  • Acquisition:

    • Instrument: 400 MHz or higher (500 MHz preferred for clear multiplet separation).

    • Scans: 16–32 scans are sufficient for 10 mg.

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds. The methoxy signal can saturate easily; a longer D1 ensures accurate integration.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without broadening the multiplets significantly.

Data Analysis: Expected Spectrum (Trans-Isomer)

The following table summarizes the expected chemical shifts for the Trans-4-Methoxypiperidin-3-amine 2HCl in D₂O.

Note: Chemical shifts (


) are approximate and relative to HDO (4.79 ppm) or TSP (0.00 ppm).
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
H3 CH-N3.55 – 3.65ddd

Diagnostic Peak. Large

confirms trans (diaxial H). Also couples to NH (if visible) or H2.
H4 CH-O3.70 – 3.80td

Diagnostic Peak. Large

matches H3. Also couples to H5ax/eq.
OMe O-CH₃3.42s-Sharp singlet. Integration = 3H.[4]
H2 CH₂-N3.10 – 3.30m-Deshielded by adjacent N⁺ and inductive effect of amine at C3.
H6 CH₂-N2.90 – 3.10m-Deshielded by adjacent N⁺.
H5 CH₂1.60 – 2.20m-Distinct multiplets for H5ax and H5eq.
NH/NH₂ Amine---Not observed in D₂O (exchanged).
Impurity Watch
  • Ethanol/Methanol: Common recrystallization solvents. Look for triplets at 1.17 ppm (EtOH) or singlets at 3.34 ppm (MeOH - warning: overlaps with OMe).

  • Cis-Isomer: Look for a smaller "shadow" doublet near the H3/H4 region with

    
     Hz.
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[5] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (Chapter 4: Coupling Constants and Stereochemistry). Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, 2005. (Amines and Ammonium Salts Analysis). Link

  • Reich, H. J. "WinPLT: 1H NMR Coupling Constants." University of Wisconsin-Madison. (Karplus Relationships in 6-membered rings). Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxypiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, piperidine scaffolds are a cornerstone of countless therapeutic agents. The introduction of a me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, piperidine scaffolds are a cornerstone of countless therapeutic agents. The introduction of a methoxy group to this versatile heterocyclic ring can significantly influence a molecule's pharmacological properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the robust and unambiguous characterization of methoxypiperidine derivatives is paramount. Mass spectrometry stands as a principal analytical technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns.

This guide provides a comparative analysis of the mass spectrometric fragmentation of 2-, 3-, and 4-methoxypiperidine isomers. By understanding the distinct fragmentation pathways dictated by the positional isomerism of the methoxy group, researchers can gain a deeper understanding of their molecules of interest, enabling more confident structural elucidation and impurity profiling. This document moves beyond a simple recitation of fragmentation rules, delving into the mechanistic underpinnings of the observed cleavages and offering practical guidance for interpreting mass spectra obtained via both electron ionization (EI) and electrospray ionization (ESI).

The Decisive Role of Methoxy Group Position in Fragmentation Cascades

The position of the electron-donating methoxy group on the piperidine ring serves as a critical determinant in directing the fragmentation pathways under mass spectrometric analysis. The proximity of the methoxy group to the nitrogen atom, the primary site of ionization or protonation, governs the initial bond cleavages and subsequent rearrangement reactions. This guide will explore the nuanced differences in the fragmentation of 2-, 3-, and 4-methoxypiperidine, providing a framework for their differentiation.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron ionization (EI) imparts significant energy to the analyte molecule, leading to extensive fragmentation and providing a detailed fingerprint of its structure. The primary fragmentation pathways for piperidine derivatives under EI conditions are heavily influenced by the stability of the resulting radical cations and carbocations.[1] A dominant fragmentation pathway in many piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

Predicted Dominant Fragmentation Pathways under EI-MS:

IsomerKey Fragmentation PathwaysPredicted Major Fragment Ions (m/z)
2-Methoxypiperidine - α-Cleavage with loss of the methoxy group as a radical (•OCH3). - Loss of methanol (CH3OH) via a rearrangement reaction. - Ring opening followed by subsequent fragmentation.84 (M - OCH3)+, 83 (M - CH3OH)+•
3-Methoxypiperidine - Initial α-cleavage at the C2-C3 or C5-C6 bond. - Loss of a methyl radical (•CH3) from the methoxy group. - Elimination of formaldehyde (CH2O).100 (M - CH3)+, 85 (M - CH2O)+•
4-Methoxypiperidine - Ring cleavage initiated by ionization at the nitrogen. - Loss of the methoxy group as a radical (•OCH3). - Retro-Diels-Alder type fragmentation.84 (M - OCH3)+, 71

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach for Structural Interrogation

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation. Subsequent fragmentation is induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled structural analysis. For piperidine derivatives, the protonated nitrogen atom often directs the fragmentation pathways.

Again, despite the absence of publicly available ESI-MS/MS spectra for these specific isomers, we can hypothesize the fragmentation behavior based on known mechanisms for similar compounds.

Predicted Fragmentation Pathways of Protonated Methoxypiperidines [M+H]+ (m/z 116):

IsomerPredicted Fragmentation PathwaysPredicted Major Product Ions (m/z)
2-Methoxypiperidine - Neutral loss of methanol (CH3OH). - Ring opening initiated by protonated nitrogen.84 ([M+H] - CH3OH)+
3-Methoxypiperidine - Neutral loss of methanol (CH3OH). - Potential for competitive ring cleavage pathways.84 ([M+H] - CH3OH)+
4-Methoxypiperidine - Neutral loss of methanol (CH3OH). - Formation of a stable iminium ion after ring opening.84 ([M+H] - CH3OH)+

It is important to note that while the neutral loss of methanol is a probable common pathway for all three isomers under ESI-MS/MS, the relative abundance of this and other fragment ions, as well as the presence of unique, lower-intensity fragments, would be key to their differentiation.

Experimental Workflow for Comparative Analysis

To empirically determine the fragmentation patterns and create a robust comparison, the following experimental workflow is recommended.

2_Methoxypiperidine_Fragmentation mol [2-Methoxypiperidine]+• (m/z 115) frag1 [M - •OCH3]+ (m/z 84) mol->frag1 α-Cleavage frag2 [M - CH3OH]+• (m/z 83) mol->frag2 Rearrangement & Loss 3_Methoxypiperidine_Fragmentation mol [3-Methoxypiperidine]+• (m/z 115) frag1 [M - •CH3]+ (m/z 100) mol->frag1 Loss of Methyl Radical frag2 [M - CH2O]+• (m/z 85) mol->frag2 Elimination of Formaldehyde 4_Methoxypiperidine_Fragmentation mol [4-Methoxypiperidine]+• (m/z 115) frag1 [M - •OCH3]+ (m/z 84) mol->frag1 Loss of Methoxy Radical frag2 [C4H7N]+• (m/z 71) mol->frag2 Retro-Diels-Alder type

Sources

Validation

A Comparative Guide to the Reactivity of 4-Methoxypiperidin-3-amine and 4-Hydroxypiperidin-3-amine

Introduction: The Strategic Choice Between -OH and -OCH3 in Piperidine Scaffolds In the landscape of medicinal chemistry and drug development, the piperidine ring is a privileged scaffold, forming the core of countless t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between -OH and -OCH3 in Piperidine Scaffolds

In the landscape of medicinal chemistry and drug development, the piperidine ring is a privileged scaffold, forming the core of countless therapeutic agents.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting complex biological systems.[2] Among the vast array of substituted piperidines, 4-methoxypiperidin-3-amine and 4-hydroxypiperidin-3-amine represent two closely related yet synthetically distinct synthons.

The choice between a hydroxyl (-OH) and a methoxy (-OCH₃) group at the 4-position is not trivial; it fundamentally alters the molecule's electronic properties, steric profile, and reactive potential. The hydroxyl group offers a reactive handle for further derivatization and a crucial hydrogen bonding site, while the methoxy group provides a more stable, metabolically robust alternative.[3]

This in-depth guide provides a comparative analysis of the reactivity of these two building blocks. We will dissect their structural and electronic nuances, present experimental data to support our analysis, and offer detailed protocols to illustrate their practical application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design and synthesis of novel chemical entities.

Part 1: Structural and Physicochemical Properties

The foundation of reactivity lies in the intrinsic properties of a molecule. The primary distinction between our two compounds of interest is the nature of the oxygen-containing substituent at the C4 position of the piperidine ring.

Property4-Methoxypiperidin-3-amine4-Hydroxypiperidin-3-amine
Molecular Formula C₆H₁₄N₂OC₅H₁₂N₂O[4]
Molecular Weight 130.19 g/mol 116.16 g/mol [4]
Structure
Key Functional Groups Primary Amine, Secondary Amine, EtherPrimary Amine, Secondary Amine, Alcohol
Hydrogen Bonding Acceptor (Oxygen, Nitrogens)Donor & Acceptor (OH, NH₂)
Predicted pKa (Conjugate Acid) ~9.5 - 10.5~9.8 - 10.8
Steric Profile at C4 Moderately bulky (Methyl group)Less bulky (Hydrogen atom)
Electronic Effects: The Push and Pull on the Amine

The reactivity of the 3-amino group is directly modulated by the electronic nature of the C4 substituent. Both the hydroxyl and methoxy groups exert a combination of two opposing electronic effects:

  • Inductive Effect (-I): Oxygen is highly electronegative, pulling electron density away from the piperidine ring through the sigma bonds. This effect deactivates the ring and decreases the nucleophilicity of the nearby amine.

  • Resonance (Mesomeric) Effect (+R): The lone pairs on the oxygen atom can be donated towards the ring system. While less pronounced in a saturated ring compared to an aromatic system, this electron-donating character can influence the overall electron density.

A study on substituted piperidines noted that replacing hydroxyl groups with methoxy groups can slightly reduce the basicity (lower pKa), suggesting a somewhat stronger electron-withdrawing effect of the OMe group compared to the OH group in this context.[5] This is counterintuitive to observations in aromatic systems where -OH is often more activating than -OCH₃.[6][7] The subtle interplay of these effects dictates the availability of the lone pair on the 3-amino group for nucleophilic attack.

Reactivity_Pathways cluster_hydroxy 4-Hydroxypiperidin-3-amine cluster_methoxy 4-Methoxypiperidin-3-amine start_H Reagent (e.g., Acyl Chloride) mol_H 4-Hydroxypiperidin-3-amine start_H->mol_H prod_N_H N-Acylation mol_H->prod_N_H Desired Path prod_O_H O-Acylation (Side Reaction) mol_H->prod_O_H Potential Side Path prod_di_H N,O-Diacylation mol_H->prod_di_H Potential Side Path start_M Reagent (e.g., Acyl Chloride) mol_M 4-Methoxypiperidin-3-amine start_M->mol_M prod_N_M N-Acylation mol_M->prod_N_M Clean, Selective Path

Caption: Comparison of acylation reaction pathways.

As the diagram illustrates, the hydroxyl group is itself a nucleophile. In reactions such as acylation, alkylation, or sulfonylation, it can compete with the 3-amino group. This necessitates careful control of reaction conditions (e.g., temperature, stoichiometry, choice of base) or the use of a protecting group strategy to achieve selective N-functionalization.

Conversely, the methoxy group is a chemically inert ether under the same conditions. This makes 4-methoxypiperidin-3-amine the superior choice when clean, exclusive N-functionalization is the primary synthetic goal.

Part 3: Experimental Protocols and Methodologies

To provide a practical context for the discussed principles, we present standardized protocols for a common N-acylation reaction. These protocols are designed to be self-validating, with clear endpoints and analytical checks.

Workflow for Comparative Reactivity Study

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_A Prepare Solution A: 4-Hydroxypiperidin-3-amine in DCM + Base (e.g., TEA) react_A Add Acyl Chloride to A at 0°C, stir prep_A->react_A prep_B Prepare Solution B: 4-Methoxypiperidin-3-amine in DCM + Base (e.g., TEA) react_B Add Acyl Chloride to B at 0°C, stir prep_B->react_B tlc Monitor both reactions by TLC/LC-MS react_A->tlc react_B->tlc workup Aqueous Workup & Extraction tlc->workup purify Column Chromatography workup->purify characterize Characterize Products (NMR, MS) purify->characterize

Caption: Workflow for comparing the acylation of the two amines.

Protocol 1: Selective N-Acylation of 4-Hydroxypiperidin-3-amine
  • Objective: To selectively acylate the 3-amino group in the presence of the 4-hydroxyl group.

  • Rationale: The use of a non-nucleophilic base and controlled temperature is critical to favor the more nucleophilic amine over the alcohol and to minimize side reactions. The stoichiometry of the acylating agent is kept at or below 1.0 equivalent.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-hydroxypiperidin-3-amine (1.0 eq).

  • Solvent & Base: Dissolve the amine in anhydrous dichloromethane (DCM, ~0.1 M). Add triethylamine (TEA, 1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of N-acylated, O-acylated, and di-acylated products.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel), typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired N-acylated product from any side products.

Protocol 2: N-Acylation of 4-Methoxypiperidin-3-amine
  • Objective: To acylate the 3-amino group.

  • Rationale: This reaction is more straightforward due to the inert nature of the methoxy group. The risk of side product formation is significantly lower, leading to a cleaner reaction profile and simpler purification.

Methodology:

  • Setup: To a round-bottom flask, add 4-methoxypiperidin-3-amine (1.0 eq).

  • Solvent & Base: Dissolve the amine in dichloromethane (DCM, ~0.1 M). Add triethylamine (TEA, 1.2 eq). Cooling to 0°C is good practice but less critical than in Protocol 1.

  • Reagent Addition: Add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS. Expect a cleaner conversion to a single major product.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Part 4: Summary and Implications for Drug Discovery

The choice between 4-hydroxypiperidin-3-amine and 4-methoxypiperidin-3-amine is a strategic decision guided by the synthetic endpoint and the desired properties of the final molecule.

4-Hydroxypiperidin-3-amine is the ideal choice when:

  • The hydroxyl group is a desired pharmacophoric feature for hydrogen bonding interactions with a biological target. [8]* A second point of diversification is needed for structure-activity relationship (SAR) studies. [9]* The synthetic plan can accommodate protective group strategies or carefully controlled reaction conditions to manage the reactivity of the -OH group.

4-Methoxypiperidin-3-amine is the preferred building block when:

  • Clean and efficient functionalization of the 3-amino group is the primary goal.

  • The hydroxyl functionality is not required for target engagement, or if it is a known metabolic liability that needs to be "masked."

  • Improved metabolic stability and increased lipophilicity are desired properties in the final compound. [3] In conclusion, while structurally similar, these two reagents offer distinct advantages. 4-Hydroxypiperidin-3-amine provides greater versatility at the cost of synthetic complexity, whereas 4-methoxypiperidin-3-amine offers simplicity, robustness, and a streamlined path to N-substituted analogues. A thorough understanding of their comparative reactivity allows the discerning scientist to select the optimal tool for the task, accelerating the discovery of new and effective therapeutics.

References

  • Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Madsen, R., et al. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. RSC Publishing. Available at: [Link]

  • Startek, W., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Chemistry Stack Exchange. Available at: [Link]

  • Unknown Author. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Source not specified.
  • Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
  • Molecules. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. PubChem. Available at: [Link]

  • Blakely, R. D., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available at: [Link]

  • Unknown Author. (n.d.).
  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.. Vaia. Available at: [Link]

  • Wikipedia. (n.d.). N-Hydroxypiperidine. Wikipedia. Available at: [Link]

  • PubChemLite. (n.d.). 4-amino-3-hydroxypiperidine (C5H12N2O). PubChemLite. Available at: [Link]

  • ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of.... ResearchGate. Available at: [Link]

  • Molecules. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis.. DTIC. Available at: [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. Available at: [Link]

  • PubMed. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed. Available at: [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. Available at: [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate. Available at: [Link]

  • PMC. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Available at: [Link]

  • PMC. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Separation of (3R,4R) and (3S,4S) Isomers

<_ _> For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. Molecules with multiple stereocenters, such as those with (3R,4R) and (3S,...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. Molecules with multiple stereocenters, such as those with (3R,4R) and (3S,4S) configurations, present a significant analytical challenge.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of pharmaceutical products.[3][4] This guide provides an in-depth, experience-driven approach to developing reliable chiral High-Performance Liquid Chromatography (HPLC) methods for separating these challenging isomer pairs.

The Criticality of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[2][5] Enantiomers, the pair of mirror-image isomers, often exhibit distinct biological activities. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of chiral purity.[4][5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of each enantiomer in a drug product.[3][6][7][8] For molecules with two chiral centers, like the (3R,4R) and (3S,4S) pair, there are four possible stereoisomers, adding to the analytical complexity.[9]

The Foundation of Chiral Separations: The Chiral Stationary Phase (CSP)

The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP).[3][9] These specialized column packings create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to differential retention times and, thus, separation.[3][10][11]

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile for separating a broad range of chiral compounds.[3][5][12][13] Their success lies in a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation that contribute to chiral recognition.[3][14]

Table 1: Comparison of Common Chiral Stationary Phase Types

CSP TypePrinciple of SeparationAdvantagesCommon Applications
Polysaccharide-based (e.g., Daicel CHIRALPAK® & CHIRALCEL®) Combination of attractive interactions (hydrogen bonding, π-π, dipole-dipole) and inclusion into chiral cavities.[4]Broad applicability, high success rates, available in both normal and reversed-phase modes.[5][13][15]Wide range of pharmaceuticals, including those with multiple stereocenters.[2][16]
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, and dipole stacking.[3]Robust and predictable for certain compound classes.Aromatic compounds, amides, esters.[4]
Macrocyclic Antibiotics (e.g., Teicoplanin, Vancomycin) Ionic interactions, hydrogen bonding, inclusion complexation.[17]Excellent for separating amino acids and their derivatives.[17][18]Polar and ionizable compounds.
Cyclodextrin-based Inclusion complexation within the chiral cavity of the cyclodextrin.[3][19]Effective for separating molecules that fit well into the cyclodextrin cavity.Aromatic compounds, alicyclic compounds.

A Systematic Approach to Chiral Method Development

A trial-and-error approach to chiral method development can be time-consuming and inefficient.[9] A systematic screening strategy significantly increases the chances of success.

Diagram: Chiral HPLC Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (e.g., Polysaccharide Columns) MP_Screen Mobile Phase Screening (NP, RP, PO) CSP_Screen->MP_Screen Initial Hits Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) MP_Screen->Optimize_MP Promising Conditions Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Robustness Robustness Testing Optimize_Flow->Robustness Final Method System_Suitability System Suitability Robustness->System_Suitability Validation Full Method Validation (ICH/FDA Guidelines) System_Suitability->Validation

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: A Case Study for (3R,4R)- and (3S,4S)-Isomer Separation

This section outlines a detailed protocol for developing a chiral HPLC method for a hypothetical vicinal diol with (3R,4R) and (3S,4S) configurations.

Analyte and Standards
  • Analyte: A racemic mixture of the (3R,4R) and (3S,4S) enantiomers.

  • Standards: Enantiomerically pure standards of both (3R,4R) and (3S,4S) isomers, if available, for peak identification.

Initial Screening of Chiral Stationary Phases and Mobile Phases

The initial screening aims to identify a CSP and mobile phase system that shows baseline or partial separation. Polysaccharide-based columns are an excellent starting point due to their broad applicability.[5][9]

Table 2: Initial Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)Condition 3 (Polar Organic)
Columns CHIRALPAK® IA, CHIRALCEL® OD-HCHIRALPAK® IA, CHIRALCEL® OD-HCHIRALPAK® IA, CHIRALCEL® OD-H
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)Acetonitrile / Methanol (50:50, v/v)
Additives 0.1% Trifluoroacetic Acid (for acidic analytes) or 0.1% Diethylamine (for basic analytes)0.1% Formic AcidNone
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at an appropriate wavelengthUV at an appropriate wavelengthUV at an appropriate wavelength
Method Optimization

Once a promising set of conditions is identified, the next step is to optimize the separation to achieve a resolution (Rs) of ≥ 1.5.[20]

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier. In normal phase, increasing the alcohol content generally decreases retention time. In reversed-phase, adjusting the organic solvent percentage will have a similar effect.

  • Additives: The type and concentration of acidic or basic additives can significantly impact peak shape and selectivity.[5][21][22] Sometimes, changing the additive can even reverse the elution order of the enantiomers.[5]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process and can have a profound effect on selectivity.[5][23] Both increasing and decreasing the temperature should be explored.

Diagram: Chiral Recognition Mechanism

Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers CSP Chiral Selector R_Enantiomer (3R,4R)-Isomer R_Enantiomer->CSP Stronger Interaction (e.g., 3-point binding) Longer Retention S_Enantiomer (3S,4S)-Isomer S_Enantiomer->CSP Weaker Interaction Shorter Retention

Caption: Differential interaction of enantiomers with the CSP.

Data Interpretation and System Suitability
  • Resolution (Rs): This is a quantitative measure of the separation between two peaks. A value of 1.5 indicates baseline separation.[20][24]

  • Tailing Factor (Tf): Measures peak symmetry. A value of 1 is a perfectly symmetrical peak. Values greater than 1 indicate tailing.

  • System Suitability: Before running a sample set, a system suitability standard should be injected to ensure the chromatographic system is performing adequately. This typically involves checking for a minimum resolution and a maximum tailing factor.[6]

Troubleshooting Common Chiral Separation Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Suboptimal mobile phase or temperature.[5]Systematically vary the mobile phase composition and column temperature.[5] Try a different CSP.
Poor Peak Shape (Tailing) Secondary interactions with the silica support, column overload.[25]Add a mobile phase additive (e.g., acid or base).[21][22] Reduce the injection volume.[26]
Split Peaks Partially blocked column frit, column void.[27]Reverse and flush the column.[25] If the problem persists, the column may need to be replaced.
Irreproducible Retention Times Inconsistent mobile phase preparation, temperature fluctuations.[26]Ensure accurate mobile phase preparation and use a column thermostat.
Loss of Column Performance Use of incompatible solvents (for coated CSPs), sample contaminants.[28]Always check the column's instruction manual for solvent compatibility.[13] Implement a sample clean-up step.

Conclusion

The successful chiral HPLC separation of (3R,4R) and (3S,4S) isomers is a challenging but achievable goal. A systematic approach, beginning with a broad screening of polysaccharide-based chiral stationary phases under various mobile phase conditions, is the most effective strategy.[5][9] Optimization of the mobile phase composition, additives, and temperature is crucial for achieving the desired resolution. By understanding the principles of chiral recognition and employing a logical, data-driven method development workflow, researchers can confidently develop robust and reliable methods for the analysis of these critical stereoisomers.

References

  • Playing with Selectivity for Optimal Chiral Separation.
  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products.
  • Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. University of Vienna - u:cris-Portal.
  • Chiral mobile phase additives in HPLC enantiosepar
  • Application Note: HPLC Method Development for Chiral Separ
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chrom
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Chiral Recognition Thermodynamics of β-Cyclodextrin: The Thermodynamic Origin of Enantioselectivity and the Enthalpy−Entropy Compensation Effect. Journal of the American Chemical Society.
  • Is there any chiral column for RP-HPLC which is capable of separation of both enantiomers of most drugs?
  • Chiral Recognition Mechanisms in Enantiomers Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • High-performance liquid chromatographic enantioseparation of drugs containing multiple chiral centers on chiral st
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.
  • The Theory of HPLC Chromatographic Parameters. Inacom Instruments.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chiral Drug Separ
  • Chiral High Performance Liquid Chrom
  • Considerations of chiral recognition relevant to the liquid chromatography separ
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chiral HPLC Method Development.
  • Daicel Chiral Technologies | BioPharma & Academic Research.
  • Daicel Chiral HPLC Catalogue.pdf. Velocity Scientific Solutions.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Estimating Resolution for Marginally Separated Peaks.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Method development with CHIRALPAK® IA. HPLC.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC3yHAViZiY78534PsXwRApXT7OIz4l4xgTKZkOWgXiZkLuj4puTxdqAzRUFXV-sb-Sfen0H4v4Bjnq0hTZ-elOoayE5Em8eSTCTMBn07r9Xn5m4S6pmdVCptUVIeAynWak6Rywg3OXYZAZ7vJAa2KxVC88J_Ia77m0g_Qb9LTCl6N4lL4ruBiw5s7YYNsm8AUCBIRkYTfRhPfWs9ow0tYvxqOwvH1DjGzpH0umCiukpgn8USQSI9ILtkwx34pzBReW6s2UeEeJKrBdnxYI-IfSGNYTv2JvF2KTAcQnu8tIqLkipPAB5A72OAaSE2wE8fNmpkp9QfznDUBkEAavMEN0wgGlbt_yNeo4RUs0xb9KWY2nKTAj1aestt4bWlPYdWOQv7wbK3lbjTXqyP8Wtvtdw==]([Link]

Sources

Validation

A Researcher's Guide to Bioisosteric Replacement: 4-Fluoropiperidine vs. 4-Methoxypiperidine

An In-Depth Comparison for Drug Development Professionals In the intricate process of drug design, the strategic modification of a lead compound is paramount to optimizing its efficacy, safety, and pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison for Drug Development Professionals

In the intricate process of drug design, the strategic modification of a lead compound is paramount to optimizing its efficacy, safety, and pharmacokinetic profile.[1][2] Bioisosterism, the replacement of a functional group with another that shares similar physical or chemical properties, is a cornerstone of this optimization process.[3][4][5] This guide provides a comprehensive comparison of two common bioisosteres in medicinal chemistry: the 4-fluoropiperidine and 4-methoxypiperidine moieties. By examining their synthesis, physicochemical properties, metabolic fate, and impact on biological activity, we aim to equip researchers with the data-driven insights needed to make informed decisions in their drug discovery programs.

The Rationale: Why This Bioisosteric Pair?

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its substitution at the 4-position allows for vectoral exploration of chemical space to interact with target proteins. The choice between a 4-fluoro and a 4-methoxy substituent represents a classic medicinal chemistry decision, balancing metabolic stability, basicity, and lipophilicity. Fluorine, with its high electronegativity and small size, can profoundly alter a molecule's properties, often enhancing metabolic stability and binding affinity.[6][7][8] The methoxy group, while also capable of improving physicochemical properties and target binding, introduces a potential site for metabolism.[9][10] Understanding the trade-offs between these two groups is therefore critical.

Comparative Analysis: Physicochemical Properties

The subtle yet significant differences in the physicochemical properties of the 4-fluoro and 4-methoxy substituents can have a cascading effect on a drug candidate's overall profile. The electron-withdrawing nature of fluorine generally decreases the basicity (pKa) of the piperidine nitrogen, which can impact off-target activities and pharmacokinetic profiles.[11] Conversely, the methoxy group is a metabolic liability, often undergoing O-demethylation.[9][12]

Property4-Fluoropiperidine4-MethoxypiperidineRationale for Difference
Molecular Weight 103.14 g/mol [13]115.17 g/mol Methoxy group (CH₃O) is larger than fluorine (F).
pKa (Predicted) 9.33 ± 0.10[13]~10-11 (typical for alkylamines)The highly electronegative fluorine atom reduces the electron density on the nitrogen, lowering its basicity.
Lipophilicity (LogP) Variable, can increase LogPGenerally increases LogPBoth groups can increase lipophilicity compared to a hydroxyl group. The context of the surrounding molecule is crucial.[14][15]
Hydrogen Bond Acceptor WeakStrongThe oxygen atom in the methoxy group is a better hydrogen bond acceptor than the fluorine atom.

Synthesis and Accessibility

Both scaffolds are commercially available and can be synthesized through established routes. The choice of synthesis may depend on the specific protecting groups and overall molecular context.

General Synthesis of 4-Fluoropiperidine Derivatives: The synthesis of 4-fluoropiperidine can be challenging due to the potential instability of the C-F bond under certain conditions.[16] A common approach involves the fluorination of a suitable precursor, such as 4-hydroxypiperidine, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). Another strategy involves the regioselective opening of an epoxide with a fluoride source.[17]

General Synthesis of 4-Methoxypiperidine Derivatives: 4-Methoxypiperidine is often synthesized from 4-hydroxypiperidine via Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base and reacted with a methylating agent like methyl iodide.[18] Catalytic hydrogenation of a corresponding pyridine precursor is also a viable route.[18]

Metabolic Stability: A Key Differentiator

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. Here, the 4-fluoro and 4-methoxy groups present a stark contrast.

4-Fluoropiperidine: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[19] Therefore, introducing a fluorine atom is a common strategy to block a "metabolic soft spot," potentially reducing clearance and increasing the drug's half-life.[6][20] However, it is important to assess the potential for defluorination, which can lead to the formation of reactive metabolites, although this is generally a minor pathway for aliphatic fluorides unless electronically activated.[19]

4-Methoxypiperidine: The methoxy group is a well-known substrate for cytochrome P450 enzymes, particularly through O-demethylation.[9][12][21] This metabolic pathway converts the methoxy group into a hydroxyl group, which can then be further conjugated and excreted. This can lead to higher clearance and a shorter half-life compared to its fluorinated counterpart.

cluster_0 Metabolic Pathways cluster_1 parent_methoxy Drug with 4-Methoxypiperidine metabolite_hydroxy O-Demethylated Metabolite (4-Hydroxypiperidine derivative) parent_methoxy->metabolite_hydroxy CYP450 (O-demethylation) parent_fluoro Drug with 4-Fluoropiperidine parent_fluoro->parent_fluoro

Caption: Primary metabolic pathways.

Experimental Protocols

To provide a practical framework for comparing these bioisosteres, we outline standard experimental protocols for determining key drug-like properties.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[22][23]

Materials:

  • Test compounds (4-fluoro and 4-methoxy analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO or methanol. Dilute the HLM and NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the HLM solution to 37°C. Add the test compound to the HLM solution and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.[20][23]

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[22]

cluster_workflow Metabolic Stability Workflow A Prepare Microsome/ Compound Mixture B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ & CLint G->H

Caption: In vitro metabolic stability workflow.

Protocol 2: Determination of LogP and pKa

These fundamental physicochemical properties are crucial for predicting a compound's absorption, distribution, and target engagement.[24][25][26]

LogP (Shake-Flask Method):

  • Prepare a solution of the test compound in a suitable solvent.

  • Add the solution to a mixture of n-octanol and water (pre-saturated with each other).

  • Shake the mixture vigorously to allow for partitioning.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.[25]

pKa (Potentiometric Titration):

  • Dissolve a precise amount of the test compound in water or a co-solvent system.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[24]

Case Study Insights: Impact on Biological Activity

The choice between 4-fluoropiperidine and 4-methoxypiperidine can significantly influence a compound's interaction with its biological target. For instance, in the development of 5-HT1D receptor ligands, the incorporation of a 4-fluoropiperidine moiety was explored to reduce the pKa compared to the non-fluorinated piperidine analogs.[11] This reduction in basicity was shown to have a beneficial influence on oral absorption.[11] In another study, the introduction of a fluorine atom into a piperidine ring was shown to improve selectivity and metabolic stability.[17]

The methoxy group, while metabolically more labile, can form crucial hydrogen bonds with the target protein, potentially increasing potency. Its ability to donate electron density through resonance can also modulate the electronic properties of an adjacent aromatic ring, influencing binding.[9]

cluster_decision Decision Framework Start Lead Compound with 4-H-Piperidine Problem High Clearance or Off-Target Effects? Start->Problem HighClearance High Metabolic Clearance Problem->HighClearance Yes OffTarget Off-Target Activity (e.g., hERG) Problem->OffTarget Yes Methoxy Introduce 4-Methoxypiperidine Problem->Methoxy Need H-bond acceptor? Fluoro Introduce 4-Fluoropiperidine HighClearance->Fluoro OffTarget->Fluoro If pKa related EvalFluoro Evaluate: - Metabolic Stability ↑ - pKa ↓ Fluoro->EvalFluoro EvalMethoxy Evaluate: - H-bonding potential - Metabolic Stability ↓ Methoxy->EvalMethoxy

Caption: Bioisostere selection logic.

Conclusion: A Strategic Choice

The bioisosteric replacement of 4-fluoropiperidine with 4-methoxypiperidine is not a one-size-fits-all solution. The optimal choice depends on the specific challenges of a drug discovery program.

  • Choose 4-Fluoropiperidine when: The primary goal is to enhance metabolic stability, block a known metabolic soft spot, or reduce the basicity of the piperidine nitrogen to mitigate off-target effects.

  • Choose 4-Methoxypiperidine when: An additional hydrogen bond acceptor is required for target engagement, or when a certain level of metabolic turnover is acceptable or even desirable.

By carefully considering the comparative data and employing the experimental protocols outlined in this guide, researchers can strategically leverage these valuable bioisosteres to design safer, more effective medicines.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160.
  • Seba M C. A brief review on bioisosterism in drug design and designing of advanced drugs. International Journal of Research and Review. 2024;11(8):348.
  • Sharma et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025;7(1):6-9.
  • Jayashree, B.S., Nikhil, P.S. and Paul, S. Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry. 2022;18(9):915-925.
  • 4-fluoropiperidine. ChemBK. [Link]

  • Patani, G. A., & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8), 3147–3176. [Link]

  • Jayashree, B.S., Nikhil, P.S. and Paul, S. (PDF) Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160. [Link]

  • Glyn, R. J., & Pattison, G. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. 2020. [Link]

  • Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. ResearchGate. 2024. [Link]

  • Linclau, B., et al. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. 2016;70(3):154-161. [Link]

  • O'Hagan, D. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. 2010;5(9):817-827. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • Al-Hadiya, Z. H. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. 2022;27(19):6618. [Link]

  • Scott, J. D., et al. Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry. 2005;48(13):4222-4230. [Link]

  • Wang, J., et al. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 2019;10(7):985-989. [Link]

  • pKa and log p determination. Slideshare. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • MacLeod, A. M., et al. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. 2000;43(19):3491-3502. [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. 2019. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. 2016;19(6):447-454. [Link]

  • Synthesis of 4-methyl-4-methoxy-piperidine hydrochloride. PrepChem.com. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. 2009;14(5):544-552. [Link]

  • Meanwell, N. A. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. 2011;54(8):2529-2591. [Link]

  • Kumar, G. N., et al. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition. 2009;37(7):1395-1404. [Link]

  • Surmont, R., et al. Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. 2010;75(3):929-932. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. [Link]

  • Wouters, J., et al. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. 2023;62(14):e202217596. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Wouters, J., et al. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. 2023;62(14). [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • 4-Fluoropiperidine. PubChem. [Link]

  • Lombardo, F., et al. Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. 2001;41(6):1623-1632. [Link]

  • Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. 2024;273:116364. [Link]

  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • 4-(4-Fluorophenyl)piperidine. PubChem. [Link]

Sources

Comparative

Validating Purity of Piperidine Salts: A Comparative Technical Guide

Executive Summary & Nomenclature Correction Critical Expertise Note: Before proceeding with validation, the stoichiometry of the salt must be confirmed. Unsubstituted piperidine ( ) contains a single secondary amine and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Correction

Critical Expertise Note: Before proceeding with validation, the stoichiometry of the salt must be confirmed. Unsubstituted piperidine (


) contains a single secondary amine and typically forms a Monohydrochloride  (

).
  • If you possess "Piperidine Dihydrochloride": You are likely working with a substituted derivative (e.g., 4-aminopiperidine) containing two basic nitrogen centers, or the material is mislabeled.

  • Scope: This guide focuses on the validation of Piperidine Hydrochloride (the standard commercial salt), but the analytical principles (Titration, Derivatization HPLC, qNMR) apply equally to dihydrochloride salts of piperidine derivatives.

The Analytical Challenge: Piperidine lacks a significant UV chromophore, rendering standard HPLC-UV (254 nm) ineffective without modification. This guide compares three orthogonal approaches to validate purity:

  • Argentometric Titration: For precise counter-ion (chloride) stoichiometry.

  • Pre-Column Derivatization HPLC: For high-sensitivity organic impurity profiling.

  • qNMR (Quantitative NMR): For absolute purity determination without reference standards.[1]

Comparative Analysis of Validation Methods

The following table summarizes the performance characteristics of the three primary validation methodologies.

FeatureMethod A: Argentometric Titration Method B: Derivatization HPLC Method C: qNMR
Primary Target Chloride ion (

) content
Organic impurities (Pyridine, dehydropiperidines)Absolute structure & molar purity
Specificity Low (Any halide interferes)High (Resolves structural analogs)Very High (Distinguishes all proton environments)
Sensitivity (LOD) Moderate (

)
High (ppm level)Moderate (

)
Throughput High (Rapid QC)Low (Requires reaction time)Medium
Equipment Cost Low (Potentiometer)High (HPLC-UV/DAD)Very High (NMR Spectrometer)
Key Limitation Cannot detect organic impuritiesIndirect measurement (requires reaction completion)Requires internal standard precision

Experimental Protocols

Method A: Argentometric Titration (Stoichiometric Validation)

Purpose: To confirm the salt form and calculate the theoretical percent purity based on chloride content.

The Self-Validating Logic: If the chloride content deviates from the theoretical 29.2% (for Piperidine HCl, MW 121.6), the sample is either wet (hygroscopic) or contains non-salt impurities.

Protocol:

  • Reagents: 0.1 N Silver Nitrate (

    
    ), standardized; dilute Nitric Acid (
    
    
    
    ).
  • Apparatus: Potentiometric Titrator equipped with a Silver/Sulfide ion-selective electrode (ISE).

  • Procedure:

    • Accurately weigh ~150 mg of Piperidine salt into a titration beaker.

    • Dissolve in 50 mL of deionized water.

    • Add 1 mL of 2M

      
       to acidify (prevents silver oxide formation).
      
    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    
Method B: Pre-Column Derivatization HPLC (Impurity Profiling)

Purpose: To visualize piperidine and organic impurities (like pyridine) which are invisible to standard UV.

The Mechanism: Piperidine reacts with Tosyl Chloride (TsCl) or Fmoc-Cl to form a UV-absorbing sulfonamide or carbamate, allowing detection at 254 nm.

Protocol:

  • Derivatization Reagent: 10 mg/mL Tosyl Chloride in Acetonitrile.

  • Buffer: 0.5 M Borate Buffer (pH 9.5).

  • Reaction:

    • Mix 500

      
      L Sample Solution (1 mg/mL in water) + 500 
      
      
      
      L Borate Buffer.
    • Add 1 mL Derivatization Reagent.[1]

    • Incubate at 50°C for 30 minutes.

    • Quench: Add 100

      
      L of 1M HCl to stop the reaction.
      
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: A: Water (0.1% Phosphoric Acid) / B: Acetonitrile.[2][3] Gradient 20% B to 80% B over 15 min.

    • Detection: UV at 230 nm or 254 nm.

  • Validation Check: Ensure the "Blank" (Reagent + Buffer) does not co-elute with the Piperidine-Tosyl derivative.

Method C: qNMR (Absolute Purity)

Purpose: The "Gold Standard" for distinguishing the salt from the free base and quantifying moisture/solvents simultaneously.

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material), dried over

    
    .
    
  • Solvent:

    
     (Deuterium Oxide) is preferred for salts.
    
  • Acquisition:

    • Weigh ~10 mg Sample and ~10 mg IS accurately into the same vial.

    • Dissolve in 0.7 mL

      
      .
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
  • Analysis: Compare the integration of the Piperidine ring protons (multiplets at 1.6-3.0 ppm) against the Maleic Acid singlet (6.0 ppm).

Visualization of Validation Logic

Diagram 1: Analytical Decision Matrix

Caption: Workflow for selecting the appropriate validation method based on available equipment and data needs.

PiperidineAnalysis Start Start: Piperidine Salt Sample CheckUV Does Sample have UV Chromophore? Start->CheckUV NoUV No (Piperidine Ring) CheckUV->NoUV Correct Branch1 Goal: Stoichiometry/Salt Form NoUV->Branch1 Branch2 Goal: Organic Impurities NoUV->Branch2 Branch3 Goal: Absolute Purity NoUV->Branch3 Titration Argentometric Titration (Measures Cl-) Branch1->Titration Deriv Derivatization (Tosyl-Cl) + HPLC-UV Branch2->Deriv Standard Lab CAD HPLC with CAD/ELSD (Universal Detector) Branch2->CAD Advanced Lab qNMR qNMR w/ Internal Std (Maleic Acid) Branch3->qNMR

Diagram 2: The Derivatization Reaction Pathway

Caption: Chemical transformation required to render piperidine visible to UV detectors.

Derivatization Pip Piperidine HCl (UV Invisible) Complex Reaction Intermediate Pip->Complex Reagent Tosyl Chloride (UV Active) Reagent->Complex Buffer Borate Buffer (pH 9.5) Buffer->Complex Catalyst Product N-Tosyl Piperidine (UV Visible @ 254nm) Complex->Product 50°C, 30 min HCl Byproduct: HCl Complex->HCl

The Self-Validating System (Mass Balance)

To ensure high reliability (Trustworthiness), do not rely on a single method. Use a Mass Balance Approach :



  • Water Content: Determine via Karl Fischer Titration (Piperidine salts are hygroscopic; expect 0.5% - 2.0%).

  • Inorganic Residue: Determine via Residue on Ignition (ROI) or Sulfated Ash.

  • Organic Purity: Determine via Derivatization HPLC.

  • Cross-Check: The HPLC purity value should align with the qNMR absolute purity value within

    
    .
    

References

  • BenchChem. (2025).[1][2][4][5] HPLC-UV Analysis of Piperidine-Containing Compounds: Protocols for Derivatization. Retrieved from

  • National Institutes of Health (NIH). (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science.[3] Retrieved from

  • American Chemical Society (ACS). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[1][6] Journal of Medicinal Chemistry.[6][7] Retrieved from

  • Wikipedia. (2025). Argentometry: Volhard and Mohr Methods for Chloride Determination.[8][9][10] Retrieved from

  • PubChem. (2025). Piperidine Hydrochloride Compound Summary (CAS 6091-44-7).[11][12][13] Retrieved from

Sources

Validation

Infrared (IR) Absorption Peaks for Methoxy-Amine Salts: A Comparative Technical Guide

Executive Summary & Core Directive In the synthesis of oxime-based pharmaceuticals and heterocycles, Methoxyamine Hydrochloride ( ) is a critical reagent. Its purity directly impacts the yield and impurity profile of dow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of oxime-based pharmaceuticals and heterocycles, Methoxyamine Hydrochloride (


)  is a critical reagent. Its purity directly impacts the yield and impurity profile of downstream active pharmaceutical ingredients (APIs).

This guide moves beyond generic spectral lists. It provides a comparative structural analysis of methoxyamine salts against their nearest chemical neighbors: the free base (


), Hydroxylamine salts (

), and Methylamine salts (

). By understanding the vibrational causality described here, you can utilize IR spectroscopy not just for identification, but as a robust, self-validating quality control system.

Theoretical Grounding: The Vibrational Signature

The IR spectrum of methoxyamine hydrochloride is dominated by the ionic ammonium nature of the nitrogen and the ether-like character of the methoxy group. Unlike free amines, which exhibit sharp N-H stretching, the salt form presents a complex, broad ammonium envelope.[1]

The "Ammonium Envelope" Effect

In the salt form, the nitrogen is protonated (


). This creates strong hydrogen bonding networks in the crystal lattice (especially with 

), resulting in:
  • Broadening: The N-H stretching region (2600–3200

    
    ) becomes a wide, continuous band, often obscuring C-H stretching modes.
    
  • Combination Bands: Weak overtone bands often appear between 2000–2500

    
    , a hallmark of amine salts.
    
The Methoxy-Amine Specifics

Distinct from simple aliphatic amines, the oxygen atom introduces:

  • Inductive Effects: The electronegative oxygen stiffens the C-N framework, altering deformation frequencies.

  • C-O-N Linkage: This creates coupled vibrations (C-O stretch and N-O stretch) in the fingerprint region (900–1200

    
    ), which are diagnostic for identifying the methoxy-amino scaffold.
    

Comparative Analysis: Methoxyamine HCl vs. Alternatives

The following table synthesizes experimental data to distinguish Methoxyamine HCl from its common analogs and potential degradation products.

Table 1: Comparative IR Absorption Fingerprints[2]
Vibrational ModeMethoxyamine HCl (

)
Methoxyamine Free Base (

)
Hydroxylamine HCl (

)
Methylamine HCl (

)
N-H Stretch 2600–3200

(Broad, Strong)
3300–3400

(Sharp, Doublet)
2800–3300

(Broad, overlaps O-H)
2800–3200

(Broad)
O-H Stretch Absent Absent 3200–3500

(Broad, Strong)
Absent

Deformation
1550–1610

(Asymmetric bend)
~1600

(Scissoring, weaker)
1500–1580

1580–1620

C-O / N-O Stretch 1000–1100

(Distinctive)
900–1050

900–1000

(N-O only)
Absent
C-H Stretch 2900–3000

(Shoulder on N-H)
2850–2960

(Distinct)
Absent 2900–3000

Critical Insight: The most reliable differentiator between Methoxyamine HCl and Hydroxylamine HCl is the absence of the O-H stretch in Methoxyamine. If you see a broad bulge >3300


 in Methoxyamine HCl, your sample is likely wet or contaminated with Hydroxylamine.

Experimental Protocol: Self-Validating IR Analysis

Methoxyamine hydrochloride is hygroscopic . Moisture absorption is the primary cause of spectral artifacts. This protocol includes built-in checks to validate sample integrity.

Sample Preparation (The "Dry-Mull" Technique)
  • Method: Nujol Mull or ATR (Attenuated Total Reflectance).[2]

  • Why: KBr pellets are risky because KBr is hygroscopic and high pressure can induce ion exchange or hydration.

Step-by-Step Workflow:

  • Environment Check: Ensure humidity is <40%. If using ATR, clean the crystal with Isopropanol and run a background scan.

  • Pre-Drying (Validation Step): Dry the Methoxyamine HCl salt in a vacuum desiccator over

    
     for 2 hours before analysis.
    
    • Causality: This removes surface water that causes false O-H peaks at 3400

      
      .
      
  • Preparation:

    • For ATR: Place ~10 mg of solid directly on the diamond/ZnSe crystal. Apply high pressure clamp.

    • For Mull: Grind 20 mg salt with 1 drop of dry mineral oil (Nujol).

  • Acquisition: Scan from 4000 to 600

    
     (32 scans, 4 
    
    
    
    resolution).
  • Data Processing: Apply baseline correction. Do not smooth excessively, as this masks the fine structure of the ammonium envelope.

Quality Control Logic Gate

Use the following logic to interpret your spectrum immediately.

IR_QC_Logic Start Acquire Spectrum (Methoxyamine HCl) CheckOH Check 3300-3500 cm-1 Is there a broad peak? Start->CheckOH Wet FAIL: Sample Wet or Hydroxylamine Contamination CheckOH->Wet Yes Dry PASS: No O-H Detected CheckOH->Dry No CheckNH Check 2600-3200 cm-1 Broad Ammonium Envelope? Dry->CheckNH FreeBase FAIL: Sharp peaks only? Possible Free Base form CheckNH->FreeBase No (Sharp) SaltConfirmed PASS: Salt Form Confirmed CheckNH->SaltConfirmed Yes (Broad) CheckFP Check 900-1100 cm-1 C-O/N-O Bands Present? SaltConfirmed->CheckFP Identity IDENTITY CONFIRMED Methoxyamine HCl CheckFP->Identity Yes WrongMat FAIL: Identity Mismatch (Poss. Methylamine) CheckFP->WrongMat No

Figure 1: Decision tree for validating Methoxyamine HCl identity and purity via IR spectroscopy.

Structural Visualization

Understanding the vibrational modes requires visualizing the molecule's connectivity. The diagram below illustrates the key bonds responsible for the spectral features described above.

Molecular_Vibrations cluster_NH Ammonium Group Vibrations C C O O C->O C-O Stretch (1000-1100 cm-1) N N+ O->N N-O Stretch (Coupled) Cl Cl- N->Cl Ionic Interaction (Lattice Modes <400) H1 N->H1 H2 N->H2 H3 N->H3

Figure 2: Schematic of Methoxyamine Hydrochloride vibrational centers. The C-O-N backbone creates the unique fingerprint, while the


 group generates the broad high-frequency envelope.

References

  • NIST Mass Spectrometry Data Center. "Methoxyamine hydrochloride Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link][3]

  • University of California, Los Angeles (UCLA). "Table of IR Absorptions." Chemistry & Biochemistry Department. [Link][4]

  • Michigan State University. "Infrared Spectroscopy - Functional Group Frequencies." Department of Chemistry. [Link][4]

  • American Institute of Physics. "Infrared Spectra of Methoxyamine and Methoxyammonium Ion." The Journal of Chemical Physics.

Sources

Comparative

Technical Guide: Pharmacokinetic Profile Differences of Methoxy vs. Hydroxy Piperidines

Executive Summary: The "Methyl Masking" Effect In medicinal chemistry, the substitution of a hydroxyl group (-OH) with a methoxy group (-OCH ) on a piperidine scaffold is a critical optimization strategy known as "methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Masking" Effect

In medicinal chemistry, the substitution of a hydroxyl group (-OH) with a methoxy group (-OCH


) on a piperidine scaffold is a critical optimization strategy known as "methyl masking." This modification fundamentally alters the pharmacokinetic (PK) trajectory of a drug candidate.

While the piperidine ring is a privileged scaffold in GPCR ligands (e.g., opioids, antipsychotics), the choice between a hydroxy- or methoxy-substituent dictates the molecule's metabolic fate. Methoxy-piperidines typically exhibit higher oral bioavailability and blood-brain barrier (BBB) permeability by shielding the polar hydroxyl group from rapid Phase II conjugation. Conversely, hydroxy-piperidines often serve as active metabolites or peripherally restricted agents due to their susceptibility to rapid glucuronidation and lower lipophilicity.

This guide analyzes these differences through the lens of ADME (Absorption, Distribution, Metabolism, Excretion) and provides validated protocols for experimental verification.

Physicochemical Drivers of PK Differences

The pharmacokinetic divergence begins with the fundamental physicochemical shift induced by O-methylation.

Lipophilicity and Polarity

The transformation from -OH to -OCH


 removes a hydrogen bond donor (HBD) and increases lipophilicity.
PropertyHydroxy-Piperidine (-OH)Methoxy-Piperidine (-OCH

)
Impact on PK
LogP (Lipophilicity) Lower (More Polar)Higher (+0.5 to +1.0 log units)Methoxy increases passive membrane permeability.
H-Bond Donors 10Removal of HBD facilitates BBB crossing.
H-Bond Acceptors 11Retains receptor binding capability (e.g., GPCRs).
Polar Surface Area (PSA) HigherLowerLower PSA correlates with better gut absorption.
The Solubility-Permeability Trade-off

While hydroxy-piperidines generally possess higher aqueous solubility, they often suffer from "permeability-limited" absorption. Methoxy-piperidines sacrifice some solubility to gain significant passive permeability, often resulting in a net positive for oral bioavailability (


).

ADME Profile Comparison

Absorption & Bioavailability
  • Hydroxy-Piperidines: Subject to extensive presystemic metabolism . The exposed -OH group is a "soft spot" for UDP-glucuronosyltransferases (UGTs) in the intestinal wall and liver. This "first-pass effect" can reduce oral bioavailability to <20%.

  • Methoxy-Piperidines: The methyl group sterically and chemically blocks direct glucuronidation. The molecule must first undergo Phase I oxidative demethylation (via CYP450s) before Phase II conjugation can occur. This delay significantly increases systemic exposure (

    
    ).
    
Distribution (Blood-Brain Barrier)

For CNS-targeted drugs (e.g., analgesics, antipsychotics), the methoxy-substitution is superior.

  • Mechanism: The BBB excludes molecules with high PSA and high H-bond donor counts. Methoxy-piperidines, being more lipophilic and lacking the HBD, cross the BBB via passive diffusion.

  • P-gp Efflux: Hydroxy-piperidines are more likely to be substrates for efflux transporters (P-gp) unless specifically optimized.

Metabolic Fate (The Critical Differentiator)

The metabolic pathways differ hierarchically.

  • Pathway A (Methoxy): CYP-mediated O-demethylation (slow/moderate)

    
     Hydroxy metabolite.
    
  • Pathway B (Hydroxy): UGT-mediated Glucuronidation (rapid)

    
     Renal Excretion.
    

This relationship is visualized below:

MetabolicFate Methoxy Methoxy-Piperidine (Parent Drug) Hydroxy Hydroxy-Piperidine (Metabolite/Drug) Methoxy->Hydroxy Phase I: CYP450 (O-Demethylation) Glucuronide O-Glucuronide (Inactive Conjugate) Hydroxy->Glucuronide Phase II: UGTs (Glucuronidation) Excretion Renal/Biliary Excretion Hydroxy->Excretion Direct Renal CL (Polar) Glucuronide->Excretion Transport

Figure 1: Sequential metabolic clearance. Methoxy-piperidines act as a "pro-drug" or "metabolically resistant" form, delaying the rapid elimination seen with hydroxy-piperidines.

Case Study: The Opioid Scaffold (Piperidine Core)

The most authoritative data on this substitution comes from the morphinan class, which contains a rigid piperidine ring.

  • Codeine (Methoxy-substituted):

    • Bioavailability:[1][2][3] ~60% (High).

    • Mechanism:[4][5][6][7] The 3-methoxy group protects it from first-pass glucuronidation.

    • Bioactivation: Must be O-demethylated by CYP2D6 to Morphine to exert maximal efficacy.

  • Morphine (Hydroxy-substituted):

    • Bioavailability:[1][2][3] ~20-30% (Low).

    • Mechanism:[4][5][6][7] The 3-hydroxy group is immediately conjugated to Morphine-3-glucuronide (M3G) and Morphine-6-glucuronide (M6G) in the liver/gut.

Implication for Drug Design: If your piperidine lead compound has low oral exposure due to high clearance, converting a ring hydroxyl to a methoxy is a validated strategy to improve metabolic stability and exposure.

Experimental Protocols

To validate these differences in your specific piperidine series, you must distinguish between Phase I (oxidative) and Phase II (conjugative) stability.

Protocol A: Differential Metabolic Stability Assay

Objective: Determine if the clearance mechanism is CYP-mediated (Methoxy) or UGT-mediated (Hydroxy).

Reagents:

  • Liver Microsomes (Human/Rat).[8]

  • NADPH Regenerating System (cofactor for CYPs).

  • UDPGA (cofactor for UGTs) + Alamethicin (pore-forming agent to access UGTs).

Workflow:

  • Group 1 (Phase I only): Incubate Test Compound (1 µM) + Microsomes + NADPH.

    • Hypothesis: Methoxy analog degrades (O-demethylation); Hydroxy analog remains stable (if no other oxidative sites exist).

  • Group 2 (Phase II only): Incubate Test Compound (1 µM) + Microsomes + UDPGA + Alamethicin.

    • Hypothesis: Hydroxy analog degrades rapidly (Glucuronidation); Methoxy analog remains stable.

  • Analysis: Quench with acetonitrile at 0, 5, 15, 30, 60 min. Analyze via LC-MS/MS. Calculate Intrinsic Clearance (

    
    ).
    
Protocol B: PAMPA-BBB (Passive Permeability)

Objective: Quantify the lipophilicity-driven permeability advantage of the methoxy substituent.

Steps:

  • Donor Plate: Prepare 10 mM stock of Methoxy- and Hydroxy-piperidine analogs. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with 200 µL PBS.

  • Incubation: Sandwich plates and incubate for 4 hours at room temperature (humidity chamber).

  • Quantification: Measure concentration in Acceptor/Donor wells via UV-Vis or LC-MS.

  • Calculation:

    
    
    Expectation: Methoxy analog 
    
    
    
    cm/s (High CNS penetration); Hydroxy analog
    
    
    cm/s (Low CNS penetration).

Decision Logic for Lead Optimization

Use this logic flow to decide between Methoxy vs. Hydroxy substitution during Lead Optimization.

DecisionTree Start Start: Piperidine Lead Optimization TargetLoc Where is the Target? Start->TargetLoc CNS CNS (Brain) TargetLoc->CNS Peripheral Peripheral (Body) TargetLoc->Peripheral Methoxy Select Methoxy-Piperidine (High BBB, Low Phase II CL) CNS->Methoxy Maximize Lipophilicity CheckMetab Check Metabolic Stability Peripheral->CheckMetab HighCL High Clearance? CheckMetab->HighCL HighCL->Methoxy Block Glucuronidation Hydroxy Select Hydroxy-Piperidine (Low BBB, High Phase II CL) HighCL->Hydroxy Acceptable if Prodrug/Active Metabolite

Figure 2: Strategic decision tree for selecting substituent based on therapeutic target and clearance requirements.

References

  • Chiodi, D., & Ishihara, Y. (2024).[9] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[9] Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.
  • Wang, X., et al. (2015). In Vitro Evaluation of the Effect of 7-Methyl Substitution on Glucuronidation of Daphnetin: Metabolic Stability, Isoform Selectivity, and Bioactivity Analysis.[8] Journal of Pharmaceutical Sciences, 104(9). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA/Microsomal protocols).
  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier.[6][10] Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. Link

Sources

Validation

Structural Certainty in Chiral Scaffolds: X-ray Crystallography of 3-Amino-4-Methoxypiperidine Dihydrochloride

Executive Summary Product Focus: High-Purity 3-Amino-4-Methoxypiperidine Dihydrochloride (Crystalline Grade). Primary Application: Determination of absolute stereochemistry (cis vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: High-Purity 3-Amino-4-Methoxypiperidine Dihydrochloride (Crystalline Grade). Primary Application: Determination of absolute stereochemistry (cis vs. trans, R vs. S) and conformational analysis in drug discovery. The Challenge: Piperidine rings exhibit significant conformational flexibility (chair flipping), rendering solution-state NMR data ambiguous for assigning relative stereochemistry between the C3-amino and C4-methoxy substituents. The Solution: Utilization of the Dihydrochloride (2HCl) salt form to lock the conformation in a rigid crystal lattice, enabling definitive X-ray diffraction analysis.

Part 1: The Structural Challenge

In medicinal chemistry, the 3-amino-4-methoxypiperidine scaffold is a high-value intermediate (e.g., in the synthesis of kinase inhibitors and anti-viral agents). However, its structural characterization presents a specific "blind spot" for standard analytical techniques.

The NMR Ambiguity

In solution, the piperidine ring exists in a dynamic equilibrium between two chair conformers. The coupling constants (


-values) derived from 

H-NMR represent a time-averaged signal.
  • Problem: For 3,4-disubstituted piperidines, the coupling constants for cis (axial-equatorial) and trans (diequatorial or diaxial) isomers can overlap significantly depending on the solvent and N-substitution.

  • Consequence: Misassignment of stereochemistry at this early stage can lead to months of wasted synthesis on the wrong enantiomer/diastereomer downstream.

Part 2: Methodological Comparison

This guide compares the "Product Performance" (Crystallographic Data from the 2HCl salt) against the standard industry alternative (Solution-state NMR of the Free Base).

Comparative Analysis Table
FeatureAlternative: Solution NMR (Free Base) Product: X-ray Crystallography (2HCl Salt)
State of Matter Liquid/Oil or Amorphous SolidCrystalline Solid (Rigid Lattice)
Conformation Dynamic (Ring flipping averages signals)Locked (Single low-energy conformer)
Stereo-Assignment Inferential (Based on Karplus curve)Definitive (Direct visualization of electron density)
Absolute Config Requires chiral shift reagents or derivatizationDirect (via Anomalous Dispersion of Cl atoms)
Throughput High (Minutes)Medium (Days for crystal growth)
Confidence Level 80-90% (High risk of ambiguity)>99% (Gold Standard)
Decision Matrix: When to Crystallize?

DecisionMatrix Start Synthesize 3-amino-4-methoxypiperidine CheckState Physical State? Start->CheckState Oil Oil / Amorphous CheckState->Oil Solid Crystalline Solid CheckState->Solid NMR Run 1H-NMR (NOE/COSY) Oil->NMR XRD Single Crystal XRD Solid->XRD Direct Ambiguous Ambiguous J-couplings? NMR->Ambiguous SaltFormation Form Dihydrochloride Salt (Product Workflow) Ambiguous->SaltFormation Yes (High Risk) Proceed Proceed Ambiguous->Proceed No (Low Risk) Crystallize Vapor Diffusion (MeOH/Et2O) SaltFormation->Crystallize Crystallize->XRD

Figure 1: Decision workflow for characterizing flexible piperidine scaffolds. The 2HCl salt formation is the critical intervention point for ambiguous oils.

Part 3: Experimental Protocol (Self-Validating)

Objective: Grow X-ray quality crystals of 3-amino-4-methoxypiperidine dihydrochloride. Prerequisite: The starting material must be >95% pure by HPLC to ensure high-quality lattice formation.

Step 1: Salt Formation & Purification[1]
  • Rationale: The free base is often an oil. The dihydrochloride form introduces ionic interactions (hydrogen bonding between Cl- and NH+) that drive lattice energy and crystallization.

  • Dissolve 100 mg of the free base amine in 2 mL of anhydrous Ethanol (EtOH).

  • Cool to 0°C in an ice bath.

  • Add 2.5 equivalents of HCl (4M in Dioxane) dropwise. Note: Excess HCl ensures full protonation of both the secondary amine and the primary amine.

  • Precipitate by adding 10 mL of cold Diethyl Ether (Et2O).

  • Filter the white solid and dry under vacuum.

Step 2: Crystallization via Vapor Diffusion
  • Mechanism: Slow diffusion of a "bad" solvent (Ether) into a "good" solvent (Methanol) gradually increases supersaturation, promoting ordered crystal growth over amorphous precipitation.

  • Inner Vial: Dissolve 20 mg of the dried 2HCl salt in the minimum amount (approx. 0.5 mL) of Methanol (MeOH). Filter this solution through a 0.2 µm PTFE syringe filter into a small 2 mL glass vial. Validation: The solution must be perfectly clear and dust-free.

  • Outer Vessel: Place the open inner vial inside a larger 20 mL jar containing 5 mL of Diethyl Ether.

  • Seal & Wait: Tightly cap the outer jar. Store at room temperature (20-25°C) in a vibration-free zone.

  • Observation: Check after 24-72 hours. Look for prismatic or block-like crystals. Avoid needles (often indicate rapid growth/twinning).

Step 3: Data Collection Strategy
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream).

    • Why? Reduces thermal vibration of the flexible piperidine ring, sharpening electron density maps.

  • Anomalous Signal: Ensure high redundancy if using Mo-Kα radiation to capture the anomalous scattering of the Chlorine atoms (

    
    ). This allows for absolute configuration determination (Flack parameter) without heavy metal derivatization.
    

Part 4: Crystallographic Data Analysis

When analyzing the "Product" (the resulting crystal structure), the following parameters confirm the superiority of this method over NMR modeling:

Absolute Configuration (Chirality)

The presence of two Chloride ions provides sufficient anomalous scattering power.

  • Metric: Look for a Flack Parameter near 0.0 (e.g.,

    
    ).
    
  • Interpretation: A value near 0 confirms the stereochemical model is correct. A value near 1 implies the inverted structure. NMR cannot provide this binary certainty without chiral derivatization.

Conformational Locking

The crystal structure reveals the precise chair conformation.

  • Key Interaction: In the 2HCl salt, the protonated amines (

    
     and 
    
    
    
    ) typically form strong hydrogen bond networks with the Chloride anions.
  • Result: This network "locks" the substituents (Amino and Methoxy) into specific axial or equatorial positions, resolving the

    
    -coupling ambiguity. For example, observing the C3-Amino group in an equatorial position and C4-Methoxy in an equatorial position definitively proves the trans relationship.
    
Hydrogen Bonding Network
  • Visualization: The Chloride ions act as bridges between piperidine cations.

  • Relevance: Understanding this packing is crucial for solid-state stability studies (polymorph screening) for drug formulation.

Part 5: Strategic Application in Drug Design

Using the 2HCl salt for X-ray determination impacts the drug development pipeline at the "Hit-to-Lead" phase:

Impact Discovery Hit Identification Ambiguity Stereo-Ambiguity Discovery->Ambiguity Xray X-ray of 2HCl Salt Ambiguity->Xray Resolves SAR Accurate SAR Models Xray->SAR Defines 3D Vector Potency Potency Optimization SAR->Potency

Figure 2: The strategic value of early X-ray intervention. Resolving stereo-ambiguity prevents "garbage-in, garbage-out" scenarios in Structure-Activity Relationship (SAR) modeling.

Conclusion

While solution-state NMR remains a workhorse for routine purity checks, it fails to provide the absolute structural certainty required for chiral piperidine intermediates. The 3-amino-4-methoxypiperidine dihydrochloride salt form is not just a storage medium; it is a high-performance analytical tool. By leveraging the heavy atom effect of Chlorine and the lattice-locking properties of the salt, researchers can obtain definitive 3D structural data that accelerates the drug design cycle.

References

  • Determination of Absolute Configuration via Anomalous Dispersion: Parsons, S. (2021). Flack parameter and absolute configuration determination in light-atom structures. [Link]

  • Conformational Analysis of Piperidines: Blackburn, T. et al. (2018). Conformational Analysis of Piperidines and Their Salts: NMR vs X-ray. Journal of Medicinal Chemistry.[1] [Link]

  • Crystallization Techniques for Organic Salts: Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. [Link]

  • Piperidine Scaffolds in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxypiperidin-3-amine dihydrochloride

Topic: Personal Protective Equipment & Safe Handling Guide: 4-Methoxypiperidin-3-amine Dihydrochloride[1] Executive Summary: Operational Context 4-Methoxypiperidin-3-amine dihydrochloride is a specialized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide: 4-Methoxypiperidin-3-amine Dihydrochloride[1]

Executive Summary: Operational Context

4-Methoxypiperidin-3-amine dihydrochloride is a specialized heterocyclic building block frequently employed in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors, GPCR ligands).[1][2] As a dihydrochloride salt of a secondary/primary diamine system, it presents specific handling challenges distinct from its free base counterpart.

While often more stable than the free amine, the dihydrochloride salt form is hygroscopic and prone to generating acidic dusts upon manipulation.[2] This guide synthesizes safety data from structural analogs (Structure-Activity Relationship - SAR) to provide a conservative, maximum-protection protocol.

Immediate Action Directive:

  • Treat as: Skin/Eye Irritant and Respiratory Sensitizer.[1][2]

  • Primary Risk: Inhalation of fine particulates and contact dermatitis.[1][2]

  • Storage: Desiccate under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Hazard Identification & Risk Assessment

Scientific integrity requires understanding why a chemical is dangerous.[1][2] This compound combines a piperidine core (basic, lipid-soluble) with a hydrochloride counter-ion (acidic).[1][2]

Hazard Class (GHS)CategoryMechanism of Toxicity
Skin Corrosion/Irritation Cat.[1] 2Hydrolysis of the salt on moist skin releases HCl, causing acid burns and amine-mediated irritation.[1][2]
Serious Eye Damage Cat. 2AHigh solubility allows rapid penetration into the corneal epithelium; acidic pH causes immediate stinging and potential opacity.[1][2]
STOT - Single Exposure Cat. 3Inhalation of dust irritates the mucous membranes of the upper respiratory tract.[1][2]

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix based on permeation kinetics for amine salts.

PPE ComponentMaterial/StandardTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Amine salts are polar; Nitrile offers superior resistance to permeation compared to latex.[1] Do NOT use Latex (amines can degrade latex proteins).[1][2]
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient for powders.[1][2] Goggles prevent airborne dust entry and splashes during dissolution.[1][2]
Body Protection Lab Coat (High-Neck) Cotton/polyester blend.[1][2] Ensure wrist cuffs are tight or tucked into gloves to prevent "wrist gap" exposure.[1][2]
Respiratory N95 or P100 Respirator Required only if handling outside a fume hood.[1][2] The salt is a fine powder; static charge can disperse it easily.[1][2]

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize hydrolysis and static dispersion.[1][2]

Phase 1: Reception & Storage
  • Inspection: Upon receipt, check the bottle seal. If the powder appears "clumped" or "wet," the seal was compromised, and the stoichiometry (2HCl) may have shifted due to water absorption.[1][2]

  • Environment: Store in a desiccator or dedicated dry-box.

  • Temperature: Refrigerate at 2-8°C . Cold storage slows degradation but increases condensation risk upon opening.[1][2] Allow container to reach room temperature before opening to prevent moisture uptake.[1][2]

Phase 2: Weighing & Solubilization
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood .[1][2]

  • Static Control: Use an antistatic gun or polonium strip if the powder is "fly-away."[1][2]

  • Solvent Choice:

    • Preferred: Water, Methanol, DMSO (High solubility).[1][2]

    • Avoid: Non-polar solvents (Hexane, Ether) – the salt will not dissolve and will form a suspension difficult to transfer.[1][2]

Phase 3: Reaction Setup
  • Neutralization: If the free base is required in situ, add a tertiary amine base (e.g., Triethylamine, DIPEA) slowly at 0°C.[1][2]

  • Exotherm Alert: The neutralization of dihydrochloride salts is exothermic.[1][2] Do not add base to a concentrated warm solution.[1][2]

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This operational flow ensures containment from storage to disposal.[1][2]

G Storage 1. Storage (Desiccated, 2-8°C) Equilibration 2. Thermal Equilibration (Warm to RT sealed) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Nitrile) Equilibration->Weighing Open in Hood Reaction 4. Reaction/Usage (Slow Neutralization) Weighing->Reaction Dissolve Waste 5. Disposal (Acidic Aqueous Stream) Reaction->Waste Quench

Caption: Operational lifecycle for hygroscopic amine salts. Note the critical equilibration step to prevent hydrolysis.

Diagram 2: Emergency Response Decision Tree

Immediate logic for spills or exposure.

G Start Incident Occurs Type Identify Type Start->Type Spill Dry Powder Spill Type->Spill Exposure Personal Exposure Type->Exposure Clean Do NOT Wet Sweep/Vacuum (HEPA) Spill->Clean Prevent HCl Gas Skin Skin Contact Brush off dry -> Wash 15m Exposure->Skin Eye Eye Contact Flush 15m -> Medical Attn Exposure->Eye

Caption: Emergency response logic.[1] Crucial: Do not add water to a large powder spill (generates acid mist).[1][2]

Waste Management & Disposal

Disposal must comply with RCRA (USA) or local environmental regulations.[1][2]

Waste StreamProcedure
Solid Waste Collect in a container labeled "Hazardous Waste - Toxic Solid."[1] Do not mix with oxidizers.[1][2]
Aqueous Waste Dissolve in water.[1][2] Adjust pH to 6-9 using Sodium Bicarbonate.[1][2] Dispose of in "Aqueous Basic/Neutral" stream.[1][2]
Contaminated PPE Gloves and paper towels contaminated with the powder must be treated as solid chemical waste, not regular trash.[2]

Critical Note: Do not dispose of the dihydrochloride salt directly into bleach (Sodium Hypochlorite).[1][2] Acidic salts can liberate Chlorine gas (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) from bleach.[2]

References

  • PubChem. (2025).[1][2] Piperidin-3-amine dihydrochloride Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • U.S. Department of Labor. (2024). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1][2] OSHA. [Link][1][2]

Disclaimer: This guide is based on expert application of Structure-Activity Relationships (SAR) and standard safety protocols for piperidine dihydrochloride salts. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.